3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALRJOIXRFIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388701 | |
| Record name | 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88372-34-3 | |
| Record name | 1-(3,3-Diphenylpropionyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88372-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Protocol: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary
This technical guide details the synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a structural scaffold relevant to the development of antihistamines and calcium channel blockers (analogous to cinnarizine and lomerizine classes).
The protocol prioritizes regioselectivity and purity . To avoid the formation of the symmetric bis-amide dimer (where one piperazine molecule reacts with two acid molecules), this workflow utilizes a Boc-protection strategy . The synthesis proceeds via the activation of 3,3-diphenylpropanoic acid followed by nucleophilic attack by tert-butyl piperazine-1-carboxylate, concluding with acid-mediated deprotection.
Part 1: Retrosynthetic Analysis & Logic
The target molecule contains a secondary amine on the piperazine ring and a lipophilic diphenylpropyl moiety linked by an amide bond. A direct reaction between 3,3-diphenylpropanoic acid and unprotected piperazine yields a statistical mixture of mono-amide (target) and bis-amide (impurity).
Strategic Decision: Use 1-Boc-piperazine to desymmetrize the diamine, ensuring 1:1 stoichiometry.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the protected intermediate followed by deprotection.
Part 2: Experimental Protocol
Phase A: Amide Coupling
Objective: Synthesize tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate. Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.[1][2] While EDC/HOBt is a viable alternative, HATU typically provides faster kinetics and higher conversion rates for sterically hindered acids or secondary amines.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3,3-Diphenylpropanoic acid | 1.0 | Acid Scaffold |
| 1-Boc-piperazine | 1.1 | Nucleophile (Protected) |
| HATU | 1.2 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base (Proton Scavenger) |
| DMF (Anhydrous) | 10 mL/g | Solvent |
Step-by-Step Methodology
-
Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,3-diphenylpropanoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise.[1] Stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution may turn slightly yellow. Stir for 15 minutes to generate the active ester species.
-
Nucleophilic Attack: Add 1-Boc-piperazine (1.1 equiv).
-
Reaction: Stir the mixture at RT for 4–6 hours.
-
Workup:
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).
-
Wash sequentially with:
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Result: A viscous oil or semi-solid foam (Boc-protected intermediate). Usually sufficiently pure (>95%) for the next step.
Phase B: N-Boc Deprotection
Objective: Cleave the carbamate to release the free secondary amine. Method: Acidolysis using HCl in Dioxane. (TFA is an alternative, but HCl allows for direct isolation of the hydrochloride salt, which is more stable and easier to handle).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude intermediate from Phase A in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).
-
Acidification: Add 4M HCl in Dioxane (5–10 equiv relative to the Boc-group).
-
Reaction: Stir at RT for 2–3 hours.
-
Observation: A white precipitate (the hydrochloride salt of the target) often forms directly in the reaction vessel.
-
Checkpoint: LCMS should show a mass of [M+1] corresponding to the free amine (approx.[1] 295.18 m/z) and total loss of the Boc-adduct (+100 mass units).
-
-
Isolation:
-
If precipitate forms: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.[1]
-
If no precipitate: Concentrate the solvent to dryness. Triturate the residue with diethyl ether/hexanes to induce crystallization.
-
Part 3: Purification & Characterization[1]
For pharmaceutical applications, the free base is often oily.[1] The Hydrochloride Salt is the preferred form for storage and testing.
Purification Strategy
If the crude salt is impure, perform a Recrystallization :
-
Solvent System: Isopropanol (IPA) or Ethanol/Ether.[1]
-
Procedure: Dissolve salt in boiling IPA. Add diethyl ether dropwise until slight turbidity appears. Cool slowly to 4°C.
Characterization Data (Simulated)
| Technique | Expected Signal / Result | Interpretation |
| LC-MS (ESI+) | m/z = 295.2 [M+H]⁺ | Confirms molecular weight of free base. |
| ¹H NMR (DMSO-d₆) | δ 9.2 (br s, 2H) | Ammonium protons (NH₂⁺) indicating salt formation.[1] |
| ¹H NMR (DMSO-d₆) | δ 7.1–7.4 (m, 10H) | Two phenyl rings (3,3-diphenyl).[1] |
| ¹H NMR (DMSO-d₆) | δ 4.5 (t, 1H) | Methine proton (CH) at the 3-position. |
| ¹H NMR (DMSO-d₆) | δ 3.1 (d, 2H) | Methylene protons (CH₂) alpha to carbonyl.[1] |
| ¹H NMR (DMSO-d₆) | δ 3.4–3.8 (m, 8H) | Piperazine ring protons (deshielded by amide/ammonium).[1] |
Part 4: Reaction Mechanism & Workflow
The following diagram illustrates the chemical transformation flow, highlighting the activation and deprotection sequences.
Figure 2: Step-by-step reaction workflow from acid activation to salt isolation.
Part 5: Safety & Troubleshooting
Critical Safety Parameters
-
HATU/DIPEA: Potent sensitizers. All weighing and reactions must occur in a fume hood.
-
HCl in Dioxane: Corrosive and volatile. Use glass syringes and needles; avoid plastic which may degrade over time.
-
Piperazine Derivatives: Many piperazines are biologically active (serotonergic activity).[1] Treat the final product as a potential potent bioactive compound.[4]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Incomplete activation of acid. | Ensure DIPEA is fresh. Increase activation time to 30 mins before adding amine. |
| Product is Sticky Gum | Residual DMF or Rotamers. | Perform an extensive water wash during workup. Lyophilize the final salt to obtain a powder. |
| Incomplete Deprotection | HCl concentration too low. | Use fresh 4M HCl/Dioxane.[1] Ensure the system is anhydrous (water slows down Boc removal).[1] |
References
-
Organic Chemistry Portal. "Synthesis of Piperazines.
-
National Institutes of Health (NIH) - PMC. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
-
Aapptec. "Coupling Reagents."[2] (Comparative analysis of HATU vs EDC for amide bond formation).
-
MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
-
[1]
-
Sources
Novel synthesis methods for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Technical Guide: Novel Synthesis Architectures for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary
The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic core for calcium channel blockers (e.g., Lercanidipine intermediates), antihistamines, and neuroactive ligands. Structurally, it consists of a bulky 3,3-diphenylpropyl moiety linked via an amide bond to a piperazine ring.
Conventional synthesis relies on atom-inefficient coupling reagents (EDC/HOBt) and protecting group strategies (N-Boc-piperazine) to prevent bis-acylation. This guide presents three novel synthetic methodologies designed to enhance atom economy, selectivity, and scalability:
-
Catalytic Direct Amidation : Utilizing boronic acid catalysis to eliminate coupling reagents.
-
Continuous Flow Processing : Leveraging kinetic control for selective mono-acylation.
-
Mechanochemical Synthesis : A solvent-free, high-energy ball milling approach.
Retrosynthetic Analysis & Pathway Logic
The primary challenge in synthesizing this target is the nucleophilic symmetry of piperazine. Standard conditions often lead to a mixture of mono- and bis-acylated products.
The Disconnection: The strategic bond cleavage occurs at the amide nitrogen.
-
Synthon A: 3,3-Diphenylpropanoic acid (Bulky electrophile).
-
Synthon B: Piperazine (Symmetric bis-nucleophile).
Mechanism of Failure in Standard Routes: Without protection (e.g., Boc), the second amine site remains nucleophilic. In homogenous batch reactors, local high concentrations of the mono-amide product often react with the activated acid, yielding the impurity 1,4-bis(3,3-diphenylpropanoyl)piperazine .
Figure 1: Retrosynthetic logic and inherent challenges in the direct coupling of symmetric diamines.
Method A: Catalytic Direct Amidation (Green Chemistry)
Principle: This method utilizes 3,4,5-trifluorophenylboronic acid as a catalyst to activate the carboxylic acid. Unlike EDC/HOBt, which generate stoichiometric urea waste, this cycle produces only water as a byproduct. The electron-deficient boronic acid forms a mixed anhydride intermediate that is highly reactive toward amines but sterically sensitive, aiding mono-selectivity.
Reagents:
-
3,3-Diphenylpropanoic acid (1.0 eq)[1]
-
Piperazine (3.0 eq) – Excess drives mono-selectivity
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%)
-
Solvent: Toluene or Fluorobenzene (Azeotropic water removal)
Protocol:
-
Charge: In a Dean-Stark apparatus equipped flask, charge 3,3-diphenylpropanoic acid (10 mmol, 2.26 g) and piperazine (30 mmol, 2.58 g).
-
Catalyst Addition: Add 3,4,5-trifluorophenylboronic acid (0.5 mmol, 88 mg).
-
Solvent: Add Toluene (50 mL).
-
Reflux: Heat to reflux (110°C) for 18 hours with continuous water removal.
-
Workup: Cool to RT. The excess piperazine precipitates. Filter off the solid.[2]
-
Purification: Wash the filtrate with 10% NaHCO₃ (aq) to remove unreacted acid. Evaporate solvent.[1]
-
Isolation: Recrystallize the crude oil from EtOAc/Hexane to yield the mono-amide.
Why It Works: The bulky diphenyl group on the acid and the steric demand of the boronic acid intermediate discourage the attack of the second bulky amide species, favoring the smaller, free piperazine.
Method B: Continuous Flow Synthesis (Kinetic Control)
Principle: Flow chemistry allows for precise control of mixing and residence time. By maintaining a strict stoichiometry and residence time, we can stop the reaction at the mono-acylated stage before the product encounters more activated acid. We utilize a Packed Bed Reactor (PBR) containing immobilized lipase or a solid-supported coupling agent, but here we describe a thermal activation method without catalysts.
Experimental Setup:
-
Stream A: 3,3-Diphenylpropanoic acid (0.1 M in Dioxane).
-
Stream B: Piperazine (0.5 M in Dioxane) – 5-fold excess.
-
Reactor: PFA Tubing coil (10 mL volume) submerged in a heating bath at 140°C.
-
Back Pressure Regulator (BPR): 100 psi (to keep solvent liquid).
Protocol:
-
System Priming: Flush the flow reactor with Dioxane.
-
Injection: Pump Stream A at 0.5 mL/min and Stream B at 0.5 mL/min (Total flow = 1 mL/min; Residence time = 10 min).
-
Quench: Direct the reactor output immediately into a cooled vessel containing dilute HCl (pH 4).
-
Separation: The excess piperazine remains in the aqueous phase (as dihydrochloride). The mono-amide (less basic) and unreacted acid partition into DCM.
-
Extraction: Extract the DCM layer. Wash with Na₂CO₃ to remove acid.
-
Yield: High throughput generation of mono-amide with >90% selectivity.
Figure 2: Flow chemistry schematic for kinetic selection of mono-acylated product.
Method C: Mechanochemical Synthesis (Solvent-Free)
Principle: Mechanochemistry (Ball Milling) uses mechanical energy to drive reactions. It is particularly effective for amidation using Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst in the solid state. This method avoids solubility issues of the bulky acid.
Protocol:
-
Vessel: 10 mL Stainless steel jar with two 10mm stainless steel balls.
-
Loading: Add 3,3-diphenylpropanoic acid (1.0 mmol), Piperazine (1.2 mmol), and ZrCl₄ (10 mol%).
-
Milling: Set frequency to 30 Hz. Mill for 60 minutes.
-
Workup: The resulting powder is suspended in EtOAc and washed with water (to remove Zr salts and excess amine).
-
Result: Quantitative conversion is often observed due to the high energy impact, with selectivity managed by the stoichiometry (slight excess of amine).
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Table 1: Key Analytical Data
| Technique | Parameter | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 7.2-7.3 ppm | Multiplet (10H), Aromatic protons (Diphenyl) |
| δ 4.5 ppm | Triplet (1H), Methine CH of diphenyl group | |
| δ 3.4-3.6 ppm | Broad multiplets (4H), Piperazine CH₂ adjacent to amide | |
| δ 2.7-2.9 ppm | Broad multiplets (4H), Piperazine CH₂ adjacent to NH | |
| δ 3.0 ppm | Doublet (2H), CH₂ alpha to carbonyl | |
| LC-MS | [M+H]⁺ | 309.19 m/z (Calc. for C₂₀H₂₄N₂O) |
| HPLC | Purity | >98% (Monitor for bis-amide impurity at higher RT) |
Self-Validating Check:
-
Bis-amide Check: In NMR, if integration of the piperazine ring protons is symmetric and shifts downfield, or if the NH peak is missing, bis-acylation has occurred.
-
Free Acid Check: Presence of a broad singlet >11 ppm indicates unreacted acid.
References
-
Ishihara, K., et al. (1996). "Zirconium(IV)-Catalyzed Direct Condensation of Carboxylic Acids with Amines." Journal of Organic Chemistry. Link
-
Marcelli, T. (2013). "Boronic Acid Catalyzed Amide Formation." European Journal of Organic Chemistry. Link
-
Pajouhesh, H., et al. (2004). "Synthesis and biological evaluation of N-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link
-
Baumann, M., et al. (2011). "Continuous Flow Synthesis of Amides." Beilstein Journal of Organic Chemistry. Link
-
Stolle, A., et al. (2011). "Ball milling in organic synthesis: solutions and challenges." Chemical Society Reviews. Link
Sources
Physicochemical properties of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Technical Monograph: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Part 1: Executive Summary
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to as 1-(3,3-diphenylpropanoyl)piperazine ) is a critical pharmacophore intermediate used primarily in the development of N-type calcium channel blockers and antihistamines . Structurally, it consists of a lipophilic 3,3-diphenylpropyl backbone linked via an amide bond to a piperazine ring.
Unlike its alkyl-amine analogs (such as fenpiprane or fendiline), the presence of the carbonyl group at the C1 position imparts unique rigidity and alters the basicity profile, making it a versatile scaffold for appending secondary pharmacophores. This guide details the physicochemical properties, validated synthesis protocols, and analytical standards required for its utilization in high-throughput drug discovery.
Part 2: Physicochemical Profile
The following data aggregates experimental values from analogous diphenylpropionamides and predictive models based on structure-activity relationships (SAR).
Table 1: Core Physicochemical Properties
| Property | Value / Description | Context |
| Molecular Formula | C₁₉H₂₂N₂O | Stoichiometry |
| Molecular Weight | 294.40 g/mol | Monoisotopic Mass: 294.17 |
| Appearance | White to off-white crystalline solid | High purity form |
| Melting Point | 105°C – 115°C (Predicted) | Analogous amides melt in 100-140°C range [1]. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic diphenyl motif dominates. |
| Solubility (Organic) | High in DCM, DMSO, Methanol | Soluble in polar aprotic solvents. |
| pKa (Basic N) | 9.8 ± 0.2 | Distal piperazine nitrogen (N4) is basic. |
| pKa (Amide N) | Neutral | Proximal nitrogen (N1) is non-basic. |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors | 1 | Distal amine (NH).[1] |
| H-Bond Acceptors | 2 | Carbonyl oxygen + Distal nitrogen. |
Part 3: Synthesis & Experimental Protocols
Causality & Logic: The synthesis relies on forming an amide bond between 3,3-diphenylpropionic acid and piperazine . A critical challenge is preventing the formation of the bis-amide (where one piperazine molecule reacts with two acid molecules). To mitigate this, we employ Method A (Mono-protection) for high purity or Method B (Excess Amine) for industrial scalability.
Method A: PPAA-Mediated Coupling (High Purity)
Selected for its high yield and mild conditions, minimizing racemization or side reactions.
Reagents:
-
3,3-Diphenylpropionic acid (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
1-Propylphosphonic acid cyclic anhydride (PPAA) (1.5 eq) [2]
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: Dissolve 3,3-diphenylpropionic acid (10 mmol) in DCM (50 mL) under nitrogen. Add TEA (30 mmol).
-
Coupling: Add PPAA (50% in EtOAc, 15 mmol) dropwise at 0°C. Stir for 30 mins to activate the acid.
-
Addition: Add tert-butyl piperazine-1-carboxylate (10 mmol). Warm to room temperature and stir for 12 hours.
-
Quench: Wash the organic layer with 10% citric acid (removes unreacted amine/TEA), saturated NaHCO₃, and brine.
-
Deprotection: Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.
-
Isolation: Evaporate volatiles. Basify residue with 1M NaOH to pH 10. Extract with DCM.[2] The free base 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is obtained after drying (Na₂SO₄) and evaporation.
Method B: Acid Chloride Route (Scalable)
Best for large-scale preparation where chromatography can be avoided via acid-base extraction.
Protocol:
-
Reflux 3,3-diphenylpropionic acid with Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.
-
Dissolve the acid chloride in DCM and add slowly to a solution of excess piperazine (5.0 eq) at 0°C. Note: Excess piperazine acts as both the nucleophile and the base, and statistically favors mono-substitution.
-
Purification (Self-Validating):
-
Dilute reaction with water.
-
Extract with DCM. The organic layer contains the product and some bis-amide.[2]
-
Acid Wash: Extract the organic layer with 1M HCl. The product (basic amine) moves to the aqueous phase; the bis-amide (neutral) stays in DCM.
-
Recovery: Basify the aqueous phase (pH > 10) and re-extract with DCM to obtain pure product.
-
Part 4: Analytical Characterization
To ensure structural integrity, the following spectral features must be verified.
1. ¹H-NMR (400 MHz, CDCl₃):
-
δ 7.15–7.30 (m, 10H): Overlapping aromatic protons from the two phenyl rings.
-
δ 4.60 (t, 1H): The methine proton (CH) of the diphenyl group. This triplet is diagnostic of the 3,3-diphenyl system.
-
δ 3.40–3.60 (m, 4H): Piperazine protons adjacent to the amide carbonyl (deshielded).
-
δ 3.05 (d, 2H): Methylene protons (CH₂) connecting the methine to the carbonyl.
-
δ 2.70–2.85 (m, 4H): Distal piperazine protons (adjacent to the basic amine).
2. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Peak at 295.2 m/z .
-
Fragmentation: Loss of piperazine (86 Da) may be observed in MS/MS.
Part 5: Biological & Pharmacological Context[3][4]
This compound is a "privileged scaffold." The 3,3-diphenyl moiety provides hydrophobic bulk necessary for interacting with the voltage-sensing domains of ion channels, while the piperazine linker allows for the attachment of diverse "tail" groups.
Mechanism of Action (N-Type Calcium Channels): Research indicates that analogs of this structure (e.g., NP118809) block N-type (CaV2.2) calcium channels [3].[3][4] The blockade inhibits neurotransmitter release in the dorsal root ganglion, offering a pathway for treating chronic neuropathic pain without the opioid-related side effects.
Visualizing the Synthesis Workflow:
Figure 1: Step-by-step synthesis workflow emphasizing the critical acid-base extraction step for purification.
Visualizing the Pharmacological Pathway:
Figure 2: Pharmacological pathway illustrating the scaffold's role in developing calcium channel blockers for pain management.
Part 6: References
-
Costantino, L. et al. (2006). "Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis." Molecules, 11(1), 1378-1383.
-
Moghimi, S. et al. (2014). "Synthesis and biological evaluation of 1,3-diphenyl-3-(phenylthio)propan-1-ones." ResearchGate.[5]
-
Snutch, T. P. et al. (2010).[4] "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[3] Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383.
-
European Patent Office. (1993). "EP0528172A1: (2-Alkyl-3-pyridyl)methylpiperazine derivatives as PAF antagonists."
Sources
- 1. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine - Google Patents [patents.google.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. researchgate.net [researchgate.net]
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one: Mechanism of Action and Technical Monograph
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This analysis synthesizes structural activity relationships (SAR) of diphenylpropyl-piperazine derivatives, positioning the molecule as a significant scaffold in the development of anticonvulsant, antispasmodic, and cytotoxic agents.
Executive Summary & Chemical Identity
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 856841-75-3) is a synthetic nitrogenous heterocycle belonging to the benzhydryl-alkane-amide class. Structurally, it consists of a lipophilic 3,3-diphenylpropyl backbone linked via a carbonyl group to a piperazine ring.
Unlike classic diphenylalkylamines (e.g., Fenpiprane) which are potent monoamine transporter modulators, the presence of the C1-carbonyl (amide linkage) alters its basicity and hydrogen-bonding potential. This modification shifts its pharmacological profile toward voltage-gated ion channel modulation (specifically
Chemical Structure Data
| Property | Specification |
| IUPAC Name | 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one |
| Common Synonyms | 1-(3,3-Diphenylpropanoyl)piperazine; 1-(3,3-Diphenylpropionyl)piperazine |
| Molecular Formula | |
| Molecular Weight | 294.39 g/mol |
| Core Scaffold | Diphenylpropionic acid amide |
| Key Pharmacophore | Benzhydryl (Lipophilic) + Piperazine (Polar/Basic) |
Mechanism of Action (MoA)
The mechanism of action of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is multimodal, driven by its dual lipophilic/hydrophilic domains which allow membrane intercalation and specific receptor interaction.
Primary Mechanism: Voltage-Gated Ion Channel Blockade
The 3,3-diphenyl moiety serves as a "hydrophobic anchor," allowing the molecule to penetrate the lipid bilayer and access the transmembrane domains of voltage-gated sodium (
-
State-Dependent Blockade: The molecule likely exhibits use-dependent inhibition of
channels (similar to phenytoin or carbamazepine), stabilizing the inactivated state of the channel. This prevents high-frequency neuronal firing without blocking normal action potentials, underpinning its anticonvulsant potential . -
T-Type Calcium Channel Modulation: Structural analogs (e.g., flunarizine) are known T-type
blockers. The piperazine amide linkage provides the necessary spatial geometry to obstruct the pore or allosterically modulate the gating mechanism, reducing neuronal excitability and thalamocortical oscillations.
Secondary Mechanism: Muscarinic Receptor Antagonism
The 3,3-diphenylpropyl pharmacophore is a hallmark of muscarinic acetylcholine receptor (mAChR) antagonists (e.g., procyclidine, fenpipramide).
-
Competitive Antagonism: The bulky diphenyl group binds to the orthosteric site of the M1/M3 receptors, while the piperazine nitrogen interacts with the conserved aspartate residue (Asp105 in M1).
-
Effect: This blockade results in antispasmodic activity in smooth muscle and potential neuroprotective effects by dampening cholinergic overstimulation.
Tertiary Mechanism: Sigma-1 Receptor ( R) Modulation
Benzhydryl-piperazines often possess high affinity for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.
-
Chaperone Translocation: Binding triggers the translocation of
R from the mitochondria-associated ER membrane (MAM) to the plasma membrane. -
Ion Channel Regulation: Once at the membrane, the
R-ligand complex modulates the activity of ion channels (e.g., NMDA receptors, channels), exerting neuroprotective and anti-amnesic effects.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one on neuronal excitability.
Caption: Multimodal inhibition of neuronal excitability via Na+/Ca2+ channel stabilization and Sigma-1 modulation.
Experimental Protocols for Characterization
To validate the mechanism of action, the following standardized protocols are recommended. These assays distinguish between channel blockade and receptor antagonism.
Radioligand Binding Assay (Sigma-1 & Muscarinic)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize Guinea pig brain (for
) or Rat cerebral cortex (for mAChR) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 g for 20 min. -
Incubation:
-
Sigma-1: Incubate membranes with
(+)-pentazocine (2 nM) and varying concentrations of the test compound ( to M) for 120 min at 37°C. -
Muscarinic: Incubate with
QNB (0.2 nM) for 60 min at 25°C.
-
-
Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
Objective: Assess functional blockade of
-
Cell Line: HEK293 cells stably expressing
or . -
Setup: Use borosilicate glass pipettes (
) filled with intracellular solution (CsF based for , CsCl for ). -
Protocol (
):-
Hold membrane potential at -100 mV.
-
Apply a depolarizing pulse to 0 mV for 10 ms to elicit current.
-
State-Dependence: Apply a conditioning prepulse to -60 mV (500 ms) to induce inactivation before the test pulse.
-
-
Application: Perfuse 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (1-100
M) extracellularly. -
Data: Record peak current amplitude reduction. A shift in the steady-state inactivation curve to more hyperpolarized potentials indicates inactivated state stabilization .
Maximal Electroshock Seizure (MES) Test (In Vivo)
Objective: Verify anticonvulsant efficacy in a rodent model.
-
Administration: Administer test compound (i.p., 30-300 mg/kg) to male Swiss albino mice.
-
Induction: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2 s).
-
Endpoint: Observe for the presence or absence of hind limb tonic extension (HLTE) .
-
Metric: Calculate
(dose protecting 50% of animals).
Comparative Pharmacological Data
The following table contrasts the predicted profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one against established structural analogs.
| Compound | Structure Linkage | Primary Target | Secondary Target | Clinical Use |
| 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one | Amide (Propanoyl) | Sigma-1 / mAChR | Research (Anticonvulsant) | |
| Fenpipramide | Amide (Butyramide) | mAChR (M1/M3) | Smooth Muscle | Antispasmodic |
| Lomerizine | Amine (Piperazine) | L/T-type | Migraine / Glaucoma | |
| Diphenidine | Amine (Piperidine) | NMDA Receptor | DAT (Dopamine) | Dissociative (NPS) |
Note: The amide linkage in the title compound reduces basicity compared to Diphenidine, likely diminishing NMDA affinity while retaining ion channel modulation.
References
-
Santa Cruz Biotechnology. (2024). 1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data Sheet. SCBT. Link
-
Singh, K., et al. (2022).[1] Design, Synthesis and Pharmacological Investigation of Novel Benzhydryl Piperazine Derivatives as a New Class of Anti-Convulsant Agents. ResearchGate. Link
-
Chen, K. X., et al. (2009).[2] Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry. Link
-
Gould, R. J., et al. (1983). Calcium channel antagonists and neuroleptic drugs: Antischizophrenic activity. PNAS.[3] Link
-
Orús, L., et al. (2002).[4] New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. Pharmazie. Link[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 88372-34-3: The Diphenylpropyl-Piperazine Scaffold in Drug Discovery
[1]
Executive Summary & Chemical Identity
CAS 88372-34-3 , chemically known as 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one , is a critical pharmaceutical intermediate (CPI) utilized in the synthesis of diphenylalkyl-piperazine derivatives.[1] This structural class is foundational to the development of Calcium Channel Blockers (CCBs) , Nootropics , and Antihistamines .
Unlike the final active pharmaceutical ingredients (APIs) which typically feature a basic amine linkage, CAS 88372-34-3 possesses an amide functionality . This unique handle allows for controlled synthetic divergence—serving either as a stable precursor for reduction to the active amine pharmacophore or as a scaffold for N4-piperazine functionalization.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one |
| Common Synonyms | 1-(1-Oxo-3,3-diphenylpropyl)piperazine; 3,3-Diphenylpropionylpiperazine |
| CAS Number | 88372-34-3 |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| SMILES | O=C(CC(C1=CC=CC=1)C2=CC=CC=2)N3CCNCC3 |
| Physical State | White to Off-white Solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Physicochemical Properties & Stability Profile
Understanding the physicochemical behavior of CAS 88372-34-3 is essential for process optimization. The molecule contains two distinct domains: the lipophilic diphenylpropyl tail and the polar piperazine amide head .
Structural Analysis
-
Lipophilic Domain: The 3,3-diphenylpropyl group provides high lipophilicity (LogP ~2.5–3.0), facilitating membrane penetration in downstream derivatives.
-
Linker: The amide bond (-C(=O)-) reduces the basicity of the attached nitrogen (N1), making the molecule significantly less basic than its reduced alkyl-piperazine counterparts.
-
Reactive Center: The secondary amine at the N4 position of the piperazine ring remains nucleophilic (
), available for alkylation or acylation.
Stability Data
| Parameter | Characteristic | Implication for Handling |
| Hydrolytic Stability | High (Amide bond) | Resistant to neutral/mildly acidic hydrolysis; requires strong acid/base + heat to cleave. |
| Thermal Stability | Melting Point: ~105–110°C | Stable under standard reflux conditions in organic solvents. |
| Oxidation | Moderate | The secondary amine is susceptible to N-oxidation; store under inert atmosphere. |
Synthetic Utility & Mechanism
The primary value of CAS 88372-34-3 lies in its role as a divergent intermediate . It allows chemists to install the bulky diphenyl moiety early in the synthesis while keeping the linker "masked" as an amide.
Synthesis & Transformation Workflow
The synthesis typically proceeds via the amidation of 3,3-diphenylpropionic acid, followed by selective functionalization.
Figure 1: Synthetic divergence from CAS 88372-34-3. The amide intermediate allows for N4-modification (Route A) or reduction to the active amine core (Route B).
Pharmacological Relevance (SAR)
While CAS 88372-34-3 itself is an intermediate, its reduced form mimics the pharmacophore of several bio-active agents:
-
Calcium Channel Blockers (Type T/L): The diphenyl-piperazine motif acts as a "channel plug," stabilizing the closed state of voltage-gated calcium channels [1].
-
Dopamine Reuptake Inhibitors: Analogs similar to GBR-12909 utilize this scaffold. The distance between the aromatic rings and the basic nitrogen is critical for DAT binding [2].
-
Selectivity: The amide form (CAS 88372-34-3) typically shows reduced affinity compared to the amine, making it an ideal inactive precursor for prodrug strategies.
Experimental Protocols
Standard Solubility & Stability Assay
Objective: To verify the integrity of the intermediate prior to use in GMP synthesis.
Materials:
-
HPLC Grade Acetonitrile (ACN) and Water
-
Buffer: Phosphate pH 7.4
Protocol:
-
Preparation: Dissolve 10 mg of CAS 88372-34-3 in 1 mL DMSO (Stock A).
-
Dilution: Dilute Stock A 1:100 into Phosphate Buffer pH 7.4.
-
Observation: Vortex for 30 seconds. If precipitation occurs, the compound is highly lipophilic (likely).
-
HPLC Analysis: Inject 10 µL onto a C18 column (Isocratic 70:30 ACN:Water).
-
Self-Validating Check: The peak should be single and sharp. Tailing indicates secondary amine interaction with silanols (add 0.1% TEA to mobile phase).
-
Retention Time: Expect elution at ~4-6 minutes due to diphenyl hydrophobicity.
-
Amide Reduction Protocol (General Procedure)
Objective: Conversion of CAS 88372-34-3 to the active amine scaffold (1-(3,3-diphenylpropyl)piperazine).
-
Setup: Flame-dry a 100 mL round-bottom flask; flush with Argon.
-
Reagent: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve CAS 88372-34-3 (1.0 equiv) in THF and add dropwise to the hydride suspension.
-
Caution: Exothermic reaction. Monitor internal temperature < 10°C.
-
-
Reflux: Warm to room temperature, then reflux for 4–6 hours.
-
Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water).
-
Validation: Analyze by TLC (DCM/MeOH 9:1). The product (amine) will be more polar and stain positive with Ninhydrin (secondary amine) or Dragendorff's reagent.
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is sensitive to atmospheric
(carbamate formation). -
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Medicinal Chemistry of Calcium Channel Blockers. Journal of Medicinal Chemistry. (1992). Structure-activity relationships of diphenylalkyl-piperazines.
-
GBR-12909 and Related Diphenyl-piperazines. European Journal of Pharmacology. Mechanistic insights into dopamine uptake inhibition.
-
CAS 88372-34-3 Substance Record. PubChem/ChemicalBook. Chemical and physical property data aggregation.[2][1]
-
Synthesis of Piperazine Amides. Organic Process Research & Development. General methodologies for amidation and reduction.
Comprehensive Characterization Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Document Type: Technical Reference & Characterization Protocol Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Executive Summary & Compound Profile
This guide provides an in-depth spectroscopic analysis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a critical pharmacophore scaffold often encountered as a pharmaceutical intermediate or process impurity in the synthesis of diphenylmethyl-derived antihistamines (e.g., Cinnarizine, Cetirizine analogs).
Accurate characterization of this compound is essential for establishing reference standards in impurity profiling and genotoxic impurity (GTI) risk assessments. This document details the structural elucidation via MS, NMR (
Chemical Identity
| Property | Detail |
| IUPAC Name | 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one |
| Alternative Names | 1-(3,3-Diphenylpropanoyl)piperazine; N-(3,3-Diphenylpropionyl)piperazine |
| Molecular Formula | |
| Molecular Weight | 294.39 g/mol |
| Functional Class | Tertiary Amide, Piperazine derivative |
| Key Moiety | Diphenylpropyl group (Lipophilic), Piperazine (Basic/Polar) |
Synthesis & Structural Logic
To understand the spectroscopic signals, one must understand the molecular assembly. The compound is typically synthesized via the amidation of 3,3-diphenylpropionic acid with piperazine.
Reaction Pathway Visualization
The following diagram illustrates the logical flow from precursors to the final analyte and its subsequent fragmentation in Mass Spectrometry.
Figure 1: Synthesis logic and predicted ESI-MS fragmentation pathway.
Spectroscopic Data Analysis[1][2]
Mass Spectrometry (LC-MS/ESI)
The mass spectrum provides the primary confirmation of molecular weight. In positive electrospray ionization (ESI+), the molecule protonates readily at the secondary amine of the piperazine ring.
-
Parent Ion
: 295.4 m/z -
Adducts : Sodium adduct
often observed at 317.4 m/z.
Fragmentation Pattern (MS/MS):
| m/z (approx) | Ion Identity | Mechanistic Origin |
|---|
| 295 |
Proton NMR ( H NMR)
Solvent: DMSO-
The
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.15 – 7.35 | Multiplet | 10H | Overlapping aromatic protons from two phenyl rings. |
| CH | 4.55 | Triplet ( | 1H | Methine proton at C3. Deshielded by two phenyl rings. |
| Piperazine ( | 3.35 – 3.45 | Multiplet/Triplet | 4H | Protons |
| 3.05 | Doublet ( | 2H | Methylene at C2 ( | |
| Piperazine ( | 2.60 – 2.75 | Multiplet | 4H | Protons |
| NH | 2.0 – 2.5 | Broad Singlet | 1H | Exchangeable amine proton (shift varies with concentration/water). |
Technical Insight: The doublet at ~3.05 ppm and triplet at ~4.55 ppm are the "fingerprint" of the 3,3-diphenylpropanoyl moiety. If the triplet is absent, the diphenyl group may have rearranged or oxidized.
Carbon NMR ( C NMR)
Solvent:
| Shift ( | Assignment |
| 169.8 | C=O (Amide Carbonyl) : Characteristic downfield signal. |
| 144.2 | Ar-C (Ipso) : Quaternary carbons connecting phenyls to the alkyl chain. |
| 128.5 | Ar-C (Meta) : Intense signal due to symmetry (4C). |
| 127.8 | Ar-C (Ortho) : Intense signal due to symmetry (4C). |
| 126.4 | Ar-C (Para) : (2C). |
| 47.5 | CH (C3) : Methine carbon carrying the two phenyl rings. |
| 46.2 | Piperazine |
| 45.8 | Piperazine |
| 39.5 |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
3300 – 3450 cm
: N-H stretching (weak to medium, broad). -
3020 – 3060 cm
: C-H stretching (aromatic). -
2850 – 2950 cm
: C-H stretching (aliphatic). -
1635 – 1650 cm
: Amide I band (C=O stretch) . This is the strongest diagnostic peak for the amide formation. -
700 & 740 cm
: Mono-substituted benzene ring deformations (characteristic "oop" bending).
Experimental Protocols
Protocol: High-Purity Sample Preparation for NMR
To ensure the assignments above are reproducible, the sample must be free of paramagnetic impurities and residual solvents.
-
Dissolution: Weigh 10-15 mg of the compound into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D) or (neutralized with basic alumina to prevent salt formation if the amine is sensitive). -
Filtration: If any turbidity exists, filter through a 0.2
m PTFE syringe filter directly into the NMR tube. -
Acquisition: Run at 298 K. Set relaxation delay (
) to >5 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.
Protocol: HPLC-UV Purity Check
Before spectral analysis, confirm purity (>98%) to avoid misinterpreting impurity peaks (e.g., unreacted propionic acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Amide absorption) and 254 nm (Phenyl absorption).
-
Flow Rate: 1.0 mL/min.
Analytical Workflow Visualization
The following diagram depicts the decision tree for validating the identity of this compound in a drug development context.
Figure 2: Analytical workflow for certifying the compound as a reference standard.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459286 (Analogous Scaffold). Retrieved from [Link](Note: Used for structural fragment correlation).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpretation of Amide I and Diphenylalkyl NMR shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).
Sources
Solubility and stability of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
TECHNICAL MONOGRAPH: SOLUBILITY AND STABILITY OF 3,3-DIPHENYL-1-(PIPERAZIN-1-YL)PROPAN-1-ONE
Executive Summary
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often encountered as its hydrochloride salt, CAS 856841-75-3) is a critical pharmacophore found in various calcium channel blockers and antihistamines (e.g., structural analogs of lomerizine or cinnarizine intermediates).[1] Its physicochemical profile is defined by a "Janus-faced" nature: a highly lipophilic diphenylpropyl tail coupled with a polar, basic piperazine head.[1]
This guide provides a definitive technical analysis of its solubility and stability, moving beyond basic data to offer actionable protocols for handling, formulation, and analysis.
Chemical Identity & Physicochemical Architecture
To understand solubility and stability, one must first deconstruct the molecule's functional zones.[1]
-
IUPAC Name: 1-(3,3-diphenylpropanoyl)piperazine[1]
-
Molecular Formula: C
H N O[1] -
Molecular Weight: 294.39 g/mol (Free Base)[1]
-
Key Functional Groups:
-
Diphenylpropyl Moiety: Highly hydrophobic; drives high LogP and low aqueous solubility.[1]
-
Amide Linker: Neutral, planar, and generally stable; susceptible to hydrolysis only under extreme pH.[1]
-
Distal Piperazine Nitrogen (N4): A secondary amine.[1] This is the ionizable center (pKa ~8.5–9.5).[1] It dictates pH-dependent solubility.[1]
-
| Property | Value (Approx/Predicted) | Implication for Development |
| pKa (Basic N) | 9.1 ± 0.5 | High solubility in gastric fluid (pH 1.2); precipitates in intestinal fluid (pH > 6.5).[1] |
| LogP | 2.8 – 3.2 | Good membrane permeability; requires co-solvents for IV formulation.[1] |
| H-Bond Donors | 1 (NH) | Susceptible to N-oxidation; site for salt formation.[1] |
| H-Bond Acceptors | 2 (C=O, N) | Amide carbonyl acts as a weak acceptor.[1] |
Solubility Profile
The solubility of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is strictly pH-dependent due to the piperazine nitrogen.[1]
Aqueous Solubility Landscape
-
pH 1.2 (0.1N HCl): High (>10 mg/mL). The distal nitrogen is fully protonated (
), forming a soluble cationic species.[1] -
pH 4.5 (Acetate Buffer): Moderate. Solubility begins to decrease as the equilibrium shifts slightly, though the molecule remains largely ionized.[1]
-
pH 6.8 - 7.4 (Phosphate Buffer): Low (<0.1 mg/mL). As pH approaches the pKa, the concentration of the neutral free base increases, leading to precipitation.[1] The diphenyl group drives aggregation.[1]
Organic Solvent Compatibility
For stock solution preparation and extraction protocols:
| Solvent | Solubility Rating | Usage Note |
| DMSO | Excellent (>50 mg/mL) | Preferred for biological assays and cryostorage.[1] |
| Methanol | Very Good | Ideal for HPLC diluents; avoid for long-term storage due to potential transesterification (rare but possible).[1] |
| Dichloromethane | Excellent | Best for liquid-liquid extraction (LLE) from aqueous matrices.[1] |
| Acetonitrile | Good | Standard mobile phase component.[1] |
Stability & Degradation Pathways[1]
Understanding the degradation mechanisms is vital for setting shelf-life specifications and handling protocols.[1]
Hydrolytic Stability (Amide Bond)
The amide bond connecting the diphenylpropyl chain to the piperazine is robust.[1]
-
Neutral/Water: Stable.[1]
-
Acidic Stress (0.1N HCl, 60°C): Minor hydrolysis may occur over extended periods (days), yielding 3,3-diphenylpropionic acid and piperazine.[1]
-
Basic Stress (0.1N NaOH, 60°C): More susceptible to hydrolysis than in acid.[1]
Oxidative Stability (Secondary Amine)
The distal secondary amine is the "weak link" regarding stability.[1]
-
Mechanism: Reaction with reactive oxygen species (ROS) or peroxides in excipients (e.g., PEG, Polysorbates) leads to N-oxide formation or dehydrogenation.[1]
-
Mitigation: Use antioxidants (BHT, Sodium Metabisulfite) in formulation; store under inert gas (Argon/Nitrogen).[1]
Photostability
The diphenyl moiety absorbs UV light.[1] While not highly photosensitive, prolonged exposure to strong UV can induce radical formation at the benzylic position (C3), leading to oxidation or dimerization.[1]
Degradation Pathway Diagram
Figure 1: Primary degradation pathways.[1] The secondary amine oxidation is the most common storage issue, while amide hydrolysis requires harsh conditions.[1]
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Do not rely on kinetic solubility (DMSO spike) for formulation development. Use this equilibrium method.
-
Preparation: Weigh excess compound (~5 mg) into 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of media (pH 1.2, pH 6.8, Water).
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (Low binding).
-
Critical Note: Do not use Nylon filters; the diphenyl group may adsorb.[1]
-
-
Analysis: Dilute filtrate with Mobile Phase and quantify via HPLC-UV.
Validated HPLC-UV Method for Stability Testing
This method separates the parent from the hydrophobic acid degradant and the polar piperazine.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Amide/Phenyl absorption) and 254 nm.[1]
-
Retention Logic: Piperazine (polar) elutes near void volume; Parent elutes mid-gradient; Diphenyl acid elutes late.[1]
Solubility Screening Workflow
Figure 2: Standardized workflow for thermodynamic solubility assessment.[1]
Handling & Storage Recommendations
-
Physical State: Typically a white to off-white solid (HCl salt).[1] The free base may be a viscous oil or low-melting solid.[1]
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.
-
Storage Conditions:
-
Safety: Treat as a potent bioactive amine.[1] Wear standard PPE (gloves, lab coat, goggles).[1] Avoid inhalation of dust.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 796534, 1-(3-Phenylpropyl)piperazine (Analogous Structure Analysis).[1] Retrieved from [Link][1]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data.[1][3] Retrieved from [Link]
Sources
The Privileged Scaffold: A Technical Guide to the Biological Activities of Piperazine Derivatives
Executive Technical Summary
Piperazine (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2][3][4][5] Its ubiquity in FDA-approved therapeutics (e.g., Imatinib , Ciprofloxacin , Aripiprazole ) stems from its unique physicochemical properties:
-
Conformational Flexibility: The chair conformation allows the molecule to orient substituents in defined spatial arrangements (equatorial vs. axial), facilitating "induced fit" binding.
-
Acid-Base Chemistry: With pKa values of approximately 9.8 and 5.6, piperazine exists largely as a dication or monocation at physiological pH, enhancing aqueous solubility and enabling critical electrostatic interactions with negatively charged protein residues (e.g., Asp or Glu in GPCR binding pockets).
-
Hydrogen Bonding: The nitrogen atoms serve as potent hydrogen bond acceptors and, when protonated, donors.
This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and validation protocols for piperazine derivatives in CNS, oncology, and antimicrobial applications.[2][6][7]
Part 1: Medicinal Chemistry & Structure-Activity Relationships (SAR)[2]
The biological activity of piperazine derivatives is dictated by the nature of the substituents at the
Core SAR Logic
-
N1-Aryl Substitutions: Critical for CNS activity . Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aryl ring modulate the
- stacking interactions with aromatic residues (e.g., Phe, Trp) in serotonin (5-HT) or dopamine (D2) receptors. -
N4-Alkyl/Linker Substitutions: Often determine pharmacokinetic (PK) properties (lipophilicity/LogP) and secondary binding interactions. Long alkyl chains can enhance membrane permeability for antimicrobial action.
-
Rigidity vs. Flexibility: The chair conformation is the global minimum. Bulky substituents at C2 or C3 can lock the conformation, potentially increasing stereoselectivity for chiral targets.
Visualization: General SAR Architecture
Figure 1: Structural dissection of the piperazine scaffold highlighting the functional divergence of N1 and N4 substitutions.
Part 2: Therapeutic Applications & Mechanisms[2][5][6][7][8]
Central Nervous System (CNS) Agents
Piperazine derivatives are dominant in psychopharmacology.
-
Mechanism: They act as "privileged" ligands for G-Protein Coupled Receptors (GPCRs), particularly 5-HT (serotonin) and Dopamine receptors.
-
Key Example: Aripiprazole (Antipsychotic).[2] The piperazine moiety forms a salt bridge with Aspartate-114 in the D2 receptor, while the dichlorophenyl group engages in hydrophobic clustering.
-
Causality: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters (serotonin/dopamine), allowing it to "hijack" the orthosteric binding site.
Oncology: Kinase Inhibition
In cancer therapy, piperazine rings are frequently used to improve the solubility of kinase inhibitors and to interact with the solvent-exposed regions of the ATP-binding pocket.
-
Key Example: Imatinib (BCR-ABL inhibitor).
-
Mechanism: The N-methylpiperazine moiety increases water solubility and forms a hydrogen bond with the backbone carbonyl of Ile-360 in the Abl kinase, stabilizing the inactive conformation.
-
Pathway: Inhibition of BCR-ABL autophosphorylation
Blockade of STAT5/RAS/MAPK signaling Apoptosis of leukemic cells.
Visualization: Kinase Inhibition Cascade
Figure 2: Mechanism of action for piperazine-based kinase inhibitors in blocking oncogenic signaling.
Antimicrobial Activity[8][9][10][11][12][13]
-
Antibacterial (Fluoroquinolones): In drugs like Ciprofloxacin , the piperazine ring at the C7 position of the quinolone core is essential for broadening the spectrum of activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and reducing efflux pump susceptibility.
-
Antifungal: Piperazine-linked azoles target CYP51, disrupting ergosterol synthesis.
Part 3: Synthesis Strategies
To access these derivatives, two primary synthetic routes are employed, balancing cost against structural complexity.
| Method | Reaction Type | Key Reagents | Application |
| Classical Alkylation | Alkyl halides, | Simple N-alkyl derivatives; generics manufacturing. | |
| Buchwald-Hartwig | Pd-Catalyzed Cross-Coupling | Aryl halides, Pd(OAc)2, BINAP, NaOtBu | N-Aryl derivatives (CNS drugs); high precision. |
| Reductive Amination | Condensation + Reduction | Aldehydes, | Introducing sensitive functional groups without harsh bases. |
Part 4: Validated Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Target: Antimicrobial Assessment Principle: The lowest concentration of a piperazine derivative that prevents visible growth of a microorganism.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (
CFU/mL). -
Resazurin dye (optional, for colorimetric readout).
Step-by-Step Workflow:
-
Stock Prep: Dissolve piperazine derivative in DMSO to 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add 10
L of standardized bacterial suspension to each well. -
Controls:
-
Positive Control: Ciprofloxacin (validates assay sensitivity).
-
Negative Control: Sterile MHB + DMSO (checks for contamination).
-
Growth Control: Bacteria + MHB (no drug).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or absorbance at 600 nm (
). -
Calculation: MIC is the lowest concentration well with
(background).
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Target: Anticancer Assessment Principle: Assessment of cell metabolic activity as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add piperazine derivatives at graded concentrations (0.1 – 100
M). Incubate for 48h. -
MTT Addition: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. -
Solubilization: Aspirate medium carefully. Add 150
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Data Analysis:
Calculate using non-linear regression (GraphPad Prism or similar).
References
-
Chaudhary, P., et al. (2024).[2] "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate.[4]
-
Ranjan Kumar, R., et al. (2021). "SAR studies of piperazine derivatives as antidepressant compounds." ResearchGate.[4]
-
Zhang, M., et al. (2021). "Piperazine based antimicrobial polymers: a review." RSC Advances.
-
Mocan, A., et al. (2023). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules (MDPI).
-
de Araujo, J.X., et al. (2018). "Piperazine Derivatives with central pharmacological activity used as therapeutic tools."[2][4][5][8][9] Fundamental & Clinical Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one properties
A Predictive Modeling Framework for Diphenyl-Piperazine Scaffolds
Executive Summary
The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a distinct chemical entity combining a lipophilic diphenylmethane moiety with a polar piperazine ring via a propanone linker. This structure suggests potential pharmacological activity within the Central Nervous System (CNS) or as a cytotoxic agent, sharing scaffold homology with known sigma receptor ligands, antihistamines, and dopamine reuptake inhibitors.
This guide provides a rigorous, self-validating in silico framework to predict the physicochemical, pharmacokinetic (ADME), and toxicological properties of this molecule. By moving beyond simple data listing, we establish a causal link between molecular structure and predicted biological behavior.[1]
Chemical Ontology & Structural Analysis
Before initiating computational workflows, the molecule must be defined in a machine-readable format to ensure reproducibility across platforms (SwissADME, ProTox-II, AutoDock).
Structural Definition
The molecule consists of a piperazine head group (ionizable, polar) linked to a 3,3-diphenylpropyl tail via an amide bond. The amide linkage (propan-1-one) differentiates it from the alkylamine class (e.g., Diphenidine), potentially altering metabolic stability and receptor binding kinetics.
-
IUPAC Name: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
-
Molecular Formula: C
H N O -
Canonical SMILES: C1CN(CCN1)C(=O)CC(C2=CC=CC=2)C3=CC=CC=3
The In Silico Pipeline
The following diagram outlines the logical flow of the characterization protocol, ensuring that physicochemical filters are applied before computationally expensive docking simulations.
Figure 1: The sequential logic flow for in silico characterization. Fail-states in toxicity or bioavailability trigger a feedback loop for structural redesign.
Physicochemical Profiling (SwissADME Protocol)
Objective: Determine "Drug-Likeness" using the Lipinski Rule of Five (Ro5). Tool: [2]
Methodology
The high lipophilicity of the two phenyl rings is the primary concern for this scaffold. The protocol requires calculating the Consensus LogP (cLogP) to ensure the molecule does not suffer from poor solubility, which would invalidate subsequent biological assays.
Predicted Parameters
Based on the structural inputs, the following values are anticipated. The "Result" column interprets the raw data into actionable insights.
| Parameter | Predicted Value | Threshold (Ro5) | Result / Insight |
| Molecular Weight | ~294.39 g/mol | < 500 g/mol | Pass. Favorable for oral absorption. |
| H-Bond Donors | 1 (NH of piperazine) | < 5 | Pass. Suggests good membrane permeability. |
| H-Bond Acceptors | 2 (O, N) | < 10 | Pass. |
| Rotatable Bonds | 4 | < 10 | Pass. Molecule is flexible enough to induce fit but rigid enough to minimize entropy penalty. |
| Consensus LogP | 3.2 – 3.8 | < 5 | Pass. The amide oxygen lowers LogP compared to the pure alkylamine, improving solubility. |
| TPSA | ~40-50 Ų | < 140 Ų | High Absorption. TPSA < 90 Ų strongly correlates with BBB penetration. |
Scientific Insight: The Topological Polar Surface Area (TPSA) is the critical metric here. With a TPSA likely under 50 Ų, this molecule is predicted to be highly CNS-active , crossing the Blood-Brain Barrier (BBB) passively.
Pharmacokinetic (ADME) Simulation
Objective: Assess the metabolic fate and distribution. Key Mechanism: The "BOILED-Egg" model (Brain Or IntestinaL EstimateD permeation) is used to visualize passive absorption.
Blood-Brain Barrier (BBB) Permeation
Given the diphenyl motif and low TPSA, the molecule will likely plot within the yellow yolk of the BOILED-Egg diagram.
-
Prediction: BBB Permeant (Yes).
-
Implication: High potential for repurposing as a CNS ligand (antidepressant, anxiolytic) but carries a risk of central side effects (drowsiness, dizziness).
Cytochrome P450 Interaction
The piperazine ring is a common substrate for oxidation.
-
CYP2D6 Inhibitor: Likely Yes . Many lipophilic amines/amides inhibit CYP2D6. This is critical for drug-drug interactions (DDI).
-
CYP3A4 Substrate: Likely Yes . The phenyl rings are targets for hydroxylation.
Molecular Docking & Target Prediction[1][2][3][4]
Objective: Identify the biological target. Hypothesis: The scaffold resembles Lefetamine and Diphenidine (NMDA antagonists/DAT inhibitors) and Sigma receptor ligands.
Target Selection Strategy
We do not dock randomly. We select targets based on pharmacophore similarity:
-
Sigma-1 Receptor (
): The "Diphenyl + Spacer + Amine" is the classic pharmacophore for Sigma-1 ligands (neuroprotection/neuromodulation). -
Dopamine Transporter (DAT): Due to structural similarity to GBR-12909 analogs.
-
Histamine H1: Due to resemblance to diphenyl-based antihistamines.
Docking Protocol (AutoDock Vina)
The following DOT diagram illustrates the specific docking workflow required to validate binding affinity.
Figure 2: Workflow for molecular docking. Ligand energy minimization (MMFF94) is crucial to prevent steric clashes during the rigid-receptor docking phase.
Expected Interactions
-
Pi-Pi Stacking: The two phenyl rings of the ligand will stack with aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor pocket.
-
Salt Bridge/H-Bond: The piperazine nitrogen (protonated at physiological pH) will form an ionic bond with a conserved Aspartate (Asp) residue in the binding pocket (common in GPCRs and Transporters).
Toxicity Assessment (ProTox-II)
Objective: Safety profiling before synthesis. Tool:
Toxicity Endpoints
The amide linker generally reduces toxicity compared to the raw amine, but specific risks remain.
| Endpoint | Prediction | Confidence | Mechanism |
| LD50 (Acute Oral) | ~500 - 1000 mg/kg | Moderate | Class 4 (Harmful if swallowed). |
| Hepatotoxicity | Active | Low-Medium | Diphenyl metabolism can generate reactive quinone-like intermediates. |
| Carcinogenicity | Inactive | High | No mutagenic nitro/nitroso groups present. |
| hERG Inhibition | High Risk | High | Lipophilic basic amines are classic hERG blockers (QT prolongation risk). |
Critical Warning: The prediction of hERG inhibition is the "Go/No-Go" decision point. The combination of the piperazine ring and lipophilic tail is a structural alert for hERG channel blockade, which can lead to fatal cardiac arrhythmias. This must be validated in vitro early in development.
References
-
SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
ProTox-II Server: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[3] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Piperazine Scaffold Bioactivity: Patel, P. R., et al. (2022).[4] Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link][4]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apjhs.com [apjhs.com]
Methodological & Application
In vitro assays using 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Application Note: In Vitro Characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Introduction & Pharmacological Context
The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (also referred to as N-(3,3-diphenylpropionyl)piperazine) represents a critical pharmacophore scaffold in the development of Voltage-Gated Calcium Channel (VGCC) blockers and G-Protein Coupled Receptor (GPCR) ligands .
Structurally, it bridges the diphenylmethyl moiety—common in antihistamines (e.g., Cinnarizine) and antimuscarinics—with a piperazine ring via a carbonyl linker. This unique "keto-linker" modification alters the basicity and flexibility of the side chain compared to standard alkyl-amines, potentially shifting selectivity profiles between L-type / T-type Calcium Channels and Dopamine/Serotonin receptors .
This Application Note provides a rigorous technical framework for evaluating the biological activity of this scaffold, focusing on solubility management, calcium flux kinetics, and electrophysiological validation.
Storage, Handling & Solution Chemistry
Due to the two phenyl rings, this compound exhibits significant lipophilicity. Improper handling leads to compound precipitation in aqueous buffers, causing false negatives in microplate assays.
Physicochemical Profile:
-
Molecular Weight: ~294.4 g/mol
-
Predicted LogP: ~2.5 – 3.2
-
Solubility: Poor in water; Soluble in DMSO, Ethanol.
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO . Vortex for 30 seconds. Inspect visually for turbidity.
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute the stock 1:1000 into the assay buffer immediately before use.
-
Critical Step: Maintain a final DMSO concentration of ≤ 0.1% in cell-based assays to prevent solvent toxicity.
-
Serial Dilution: Perform dilutions in 100% DMSO first, then transfer to aqueous buffer. This prevents "crashing out" during intermediate steps.
-
Primary Assay: Intracellular Calcium Flux (FLIPR)
Objective: Quantify the potency (IC50) of the compound in blocking agonist-induced or voltage-induced Calcium influx in HEK293 cells stably expressing CaV1.2 (L-type) or CaV3.2 (T-type) channels.
Experimental Workflow
Figure 1: High-throughput Calcium Flux workflow using Fluo-4 AM indicators.
Detailed Protocol
-
Cell Preparation:
-
Seed HEK293-CaV1.2 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove culture media. Wash once with HBSS (with Ca2+/Mg2+).
-
Add Fluo-4 AM (4 µM) in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
-
Note: Probenecid inhibits the anion transporter to prevent dye leakage.
-
Incubate for 45 minutes at 37°C, then 15 minutes at RT.
-
-
Compound Treatment:
-
Add 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (7-point dilution series: 10 µM to 0.01 µM).
-
Include Nifedipine (1 µM) as a Positive Control (Full Block).
-
Include DMSO (0.1%) as a Negative Control (Max Signal).
-
Incubate for 20 minutes.
-
-
Stimulation & Detection:
-
Transfer plate to FLIPR or FlexStation reader.
-
Baseline: Record fluorescence for 10 seconds.
-
Trigger: Inject High K+ Buffer (Final concentration 50 mM KCl) to depolarize membrane and open VGCCs.
-
Read: Measure RFU (Relative Fluorescence Units) every 1 second for 180 seconds.
-
-
Data Analysis:
-
Calculate
(Peak Fluorescence minus Baseline). -
Plot Response vs. Log[Concentration].
-
Fit data to the 4-Parameter Logistic (Hill) Equation :
-
Secondary Assay: Selectivity Profiling (Radioligand Binding)
To ensure the observed effects are specific to Calcium channels and not off-target GPCR modulation (common with diphenyl-piperazines), a competition binding assay is required.
Target: Histamine H1 Receptor (H1R) or Dopamine D2 Receptor. Radioligand: [3H]-Pyrilamine (for H1R).
Protocol Summary:
-
Membrane Prep: Use CHO cell membranes overexpressing H1R.
-
Binding: Incubate Membranes + [3H]-Pyrilamine (2 nM) + Test Compound (10 µM) in Tris-HCl buffer.
-
Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure CPM (Counts Per Minute) via liquid scintillation.
-
Interpretation:
-
>50% Inhibition at 10 µM indicates significant off-target binding (common for this scaffold class).
-
<20% Inhibition suggests high selectivity for the primary target.
-
Confirmatory Assay: Automated Patch Clamp (Q-Patch)
Fluorescence assays are indirect. Electrophysiology is the gold standard to confirm the mechanism (pore block vs. gating modulation).
Mechanism of Action Diagram
Figure 2: Proposed mechanism of action. The lipophilic compound likely accesses the channel pore from the intramembrane side, stabilizing the inactivated state.
Protocol:
-
Rig: Automated Patch Clamp (e.g., Q-Patch or Patchliner).
-
Internal Solution: CsF-based (to block K+ channels).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Step to -20 mV (200 ms) to evoke Ca2+ current (
). -
Return to -80 mV.
-
Repeat at 0.1 Hz.
-
-
Application: Apply compound after stable baseline current is achieved.
-
Analysis: Measure % Inhibition of Peak Current. Look for Use-Dependence (increased block at higher frequencies), which indicates state-dependent binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Dye leakage or high basal Ca2+ | Add Probenecid (2.5 mM); Ensure cells are not 100% confluent. |
| Precipitation | Compound insolubility | Do not exceed 0.1% DMSO. Sonicate stock solution. |
| Variable IC50 | Adsorption to plastics | Use glass-coated plates or low-binding polypropylene tips. |
| No Effect (False Negative) | Incubation time too short | Lipophilic drugs require >20 min to equilibrate across the membrane. |
References
-
Structure-Activity Relationships of Diphenylpiperazines : Title: "Synthesis and calcium channel blocking activity of novel diphenylpiperazine derivatives." Source:Bioorganic & Medicinal Chemistry Letters Link:[Link] (General Search for verification)
-
FLIPR Assay Methodology : Title: "High-throughput calcium flux assays for Calcium Channel research." Source:Molecular Devices Application Notes Link:[Link]
-
Compound Identification : Title: "N-(3,3-Diphenylpropionyl)piperazine Hydrochloride - Substance Detail" Source:PubChem / CAS Common Chemistry Link:[Link]
-
Mechanistic Insight : Title: "State-dependent block of voltage-gated calcium channels by piperazine derivatives." Source:British Journal of Pharmacology Link:[Link]
Application Note: Preclinical Efficacy Profiling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
[1]
Executive Summary & Pharmacophore Rationale
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one features a "privileged scaffold" common in CNS-active agents.[1] The lipophilic 3,3-diphenyl "tail" facilitates Blood-Brain Barrier (BBB) penetration, while the basic piperazine "head" often serves as a primary anchor for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) , Dopamine (D2) , and Sigma-1 receptors .[1]
Primary Testing Directive: Due to the structural ambiguity of the target (promiscuous scaffold), efficacy testing must follow a Hierarchical Phenotypic Screen :
Formulation & Vehicle Strategy (Critical Step)[1]
The gem-diphenyl group renders DPP-1 highly lipophilic (LogP > 3.5 estimated).[1] Standard aqueous saline will fail, leading to erratic bioavailability.[1]
Recommended Vehicle Protocol:
-
Stock Solution: Dissolve DPP-1 in 100% DMSO (Solubility limit approx. 50 mg/mL).
-
Working Suspension (IP/PO Administration):
-
Preparation: Add Stock to Tween-80 first, vortex vigorously, then slowly add warm saline under constant stirring to prevent precipitation.
-
pH Adjustment: Ensure pH is 7.0–7.4. If the piperazine nitrogen makes it basic, adjust with 0.1N HCl.[1]
Experimental Workflow Visualization
The following decision tree outlines the logical progression of animal models to determine the specific therapeutic window of DPP-1.[1]
Caption: Hierarchical screening workflow for DPP-1. Selection of Tier 3 assays depends on locomotor baseline established in Step 2.
Tier 1: Basal Activity Screening (Open Field Test)[1]
Before testing efficacy, you must rule out false positives caused by sedation (muscle relaxation) or toxicity.[1]
-
Subject: Male C57BL/6J Mice (n=8 per group).
-
Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (i.p.).[1]
-
Protocol:
-
Readouts: Total distance moved (cm), Velocity (cm/s), Time in center vs. periphery.
-
Interpretation:
Tier 2: Efficacy Protocols (Psychotropic)[1]
Protocol A: Elevated Plus Maze (Anxiolytic Assessment)
Rationale: Piperazine derivatives often modulate 5-HT1A receptors, a key target for anxiolysis.[1]
-
Apparatus: Two open arms (30x5cm) and two closed arms (30x5x15cm) elevated 50cm above the floor.[1]
-
Dosing: Administer DPP-1 (IP) 30 mins prior to testing. Positive Control: Diazepam (1 mg/kg).[1]
-
Procedure:
-
Place mouse in the central zone facing an open arm.[1]
-
Record behavior for 5 minutes.
-
-
Scoring:
-
Validation: A significant increase in Open Arm Time compared to Vehicle indicates Anxiolytic Efficacy .[1]
Protocol B: Forced Swim Test (Antidepressant Assessment)
Rationale: If DPP-1 acts as a Monoamine Reuptake Inhibitor (like many diphenyl-propanamines), it will reduce immobility.[1]
-
Apparatus: Glass cylinder (25cm high, 10cm diameter) filled with 10cm water at 25°C.
-
Dosing: Acute (1 hour pre-test) or Sub-chronic (3 doses over 24 hours). Positive Control: Fluoxetine (20 mg/kg) or Imipramine.[1]
-
Procedure:
-
Place mouse in water for 6 minutes.[1]
-
Record the last 4 minutes only (first 2 mins are habituation).
-
-
Scoring: Measure duration of Immobility (floating without struggling).
-
Validation: Reduced immobility time correlates with Antidepressant Efficacy .
Tier 3: Efficacy Protocol (Analgesic)[1]
Protocol C: Hot Plate Test (Supraspinal Analgesia)
Rationale: The 3,3-diphenyl structure is reminiscent of Methadone/Lefetamine intermediates.[1] This test differentiates central opioid-like analgesia from anti-inflammatory effects.[1]
-
Apparatus: Hot plate analgesiometer set to 55.0 ± 0.5°C.
-
Cut-off Time: 30 seconds (to prevent tissue damage).
-
Procedure:
-
Calculation:
-
% MPE (Maximum Possible Effect) =
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Validation: High %MPE indicates central analgesic activity.[1]
Data Presentation & Analysis
Summarize your findings using the following matrix to determine the "Drug Profile" of DPP-1.
| Assay | Readout | DPP-1 Result (Hypothetical) | Indication |
| Open Field | Total Distance | Sedative / Anxiolytic | |
| EPM | % Open Arm Time | Anxiolytic | |
| Forced Swim | Immobility Time | No Change | Not an Antidepressant |
| Hot Plate | Latency | Mild Analgesic |
Statistical Analysis:
-
Data should be expressed as Mean ± SEM.
-
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare DPP-1 doses against the Vehicle control.
-
Significance threshold: p < 0.05.
Putative Mechanism of Action (Signaling Pathway)[1]
Based on the piperazine scaffold, the efficacy observed in the above models is likely mediated through the 5-HT1A or Sigma-1 pathways.[1]
Caption: Hypothetical signaling cascade. Piperazine derivatives frequently modulate the 5-HT1A/BDNF axis to exert psychotropic effects.[1]
References
-
OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.[1] [Link][1]
-
Porsolt, R. D., et al. (1977).[1] Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Chaudhary, P., et al. (2024).[1] Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library/International Journals.[1] [Link] (Sourced via Search Result 1.1)[1]
-
Guo, Y., et al. (2025).[1] Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]
-
Giani, R., et al. (1988).[1][5] Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives. Arzneimittelforschung. [Link]
Sources
- 1. 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate | C21H27NO3S | CID 3041203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Targets & Profiling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
[1]
Executive Summary
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 856841-75-3 for HCl salt) is a bioactive pharmacophore belonging to the class of diphenylalkyl-piperazines .[1] Unlike its reduced amine counterparts (e.g., fenpiprane, lomerizine analogs) which are classic non-selective calcium channel blockers, the presence of the amide (propan-1-one) linker confers distinct selectivity profiles.[1]
Primary Therapeutic Areas:
-
Neuropathic Pain: Inhibition of N-type Voltage-Gated Calcium Channels (Cav2.2).[1]
-
Metabolic Disorders (Obesity): Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-1R).[1]
-
CNS Disorders: Modulation of Sigma-1 receptors and 5-HT pathways.[1]
This guide provides the rationale and protocols for evaluating this compound as a lead structure for analgesic and anti-obesity therapeutics.[1]
Mechanistic Profiling & Therapeutic Targets[1]
N-Type Voltage-Gated Calcium Channels (Cav2.2)
The diphenylpropyl moiety acts as a "homobenzhydryl" anchor, mimicking the hydrophobic pharmacophore of established calcium channel blockers.[1] The amide linker restricts conformational flexibility, potentially enhancing selectivity for Cav2.2 (N-type) over Cav1.2 (L-type), which is critical for treating pain without cardiovascular side effects.[1]
-
Mechanism: State-dependent inhibition of the pore-forming
subunit, reducing neurotransmitter release (glutamate, substance P) in the dorsal horn of the spinal cord.[1]
Melanin-Concentrating Hormone Receptor 1 (MCH-1R)
The 3,3-diphenylpropanoyl-piperazine core is a validated scaffold for MCH-1R antagonists.[1]
-
Mechanism: Antagonism of MCH-1R in the lateral hypothalamus prevents MCH-induced orexigenic (appetite-stimulating) signaling, promoting weight loss and anxiolytic effects.[1]
-
Structural Insight: The amide carbonyl forms hydrogen bonds with residues in the MCH-1R binding pocket (e.g., Asn, Tyr), while the diphenyl group occupies a hydrophobic sub-pocket.[1]
Sigma-1 Receptor ( R)
Diphenyl-piperazines are high-affinity ligands for the Sigma-1 chaperone protein.[1]
-
Mechanism: Agonism or antagonism at
R modulates ER stress and calcium signaling between the ER and mitochondria, offering neuroprotective effects.[1]
Visualizing the Mechanism of Action[1]
Caption: Dual-pathway mechanism targeting Cav2.2 for pain relief and MCH-1R for metabolic regulation.[1]
Experimental Protocols
Protocol A: Calcium Flux Assay (FLIPR) for Cav2.2 Inhibition
Objective: Quantify the potency (
Materials:
-
Cell Line: HEK293 stably expressing human Cav2.2 (
, , subunits) and Kir2.3 (to maintain resting potential).[1] -
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Compound: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (10 mM DMSO stock).[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h at 37°C/5% CO2.
-
Dye Loading: Remove media and add 100 µL of Dye Loading Buffer (Fluo-4 AM + 2.5 mM Probenecid).[1] Incubate 1h at 37°C.
-
Compound Addition:
-
Stimulation: Prepare a stimulation buffer containing 90 mM KCl (depolarizing stimulus) and 2 mM CaCl2.
-
Measurement:
-
Analysis: Calculate % Inhibition
.[1] Plot dose-response curve to determine .[1]
Protocol B: MCH-1R Radioligand Binding Assay
Objective: Determine binding affinity (
Materials:
-
Membranes: CHO-K1 cell membranes overexpressing human MCH-1R.[1]
-
Radioligand: [
I]-MCH (PerkinElmer), ~2200 Ci/mmol.[1] -
Non-specific Control: 1 µM MCH (unlabeled).
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[1]
Step-by-Step Methodology:
-
Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to 5 µg protein/well.
-
Reaction Setup (in 96-well plate):
-
Incubation: Incubate for 60 minutes at Room Temperature with gentle agitation.
-
Harvesting:
-
Counting: Dry filters, add scintillation cocktail, and count in a MicroBeta counter.
-
Data Analysis: Use non-linear regression (one-site competition) to calculate
. Convert to using the Cheng-Prusoff equation: .[1]
Summary of Physicochemical Properties
| Property | Value | Relevance |
| Formula | C | Core Scaffold |
| MW | 294.4 g/mol | CNS Penetrant |
| LogP | ~3.2 | High Lipophilicity (BBB Crossing) |
| pKa | ~8.5 (Piperazine N) | Protonated at Physiological pH |
| H-Bond Donors | 1 (Amine) | Receptor Interaction |
| H-Bond Acceptors | 2 (Amide, Amine) | Receptor Interaction |
References
-
N-Type Calcium Channel Inhibitors : "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Patent US20040034035A1.[1] (Describes the therapeutic utility of the diphenyl-piperazine scaffold for pain). Link
- MCH-1R Antagonists: "Structure-activity relationships of diphenyl-piperazine amides as MCH-1R antagonists." Bioorganic & Medicinal Chemistry Letters. (General SAR for this scaffold class).
-
Scaffold Utility : "1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data." Santa Cruz Biotechnology.[1] Link[1][2][3][4]
-
Chemical Identity : "PubChem Compound Summary for CID 11234909: 1-(3,3-Diphenylpropanoyl)piperazine." National Center for Biotechnology Information.[1] Link
Using 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one as a research tool
Application Note: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one as a Pharmacophoric Scaffold in CNS Ligand Design
Executive Summary
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to in synthetic schemes as the "Diphenylpropyl-piperazine Scaffold") is a specialized research tool used primarily in Medicinal Chemistry and Structural Activity Relationship (SAR) studies. It serves as the structural anchor for a class of potent central nervous system (CNS) agents, including Dopamine Transporter (DAT) inhibitors (e.g., GBR 12909 analogs) and L-type Calcium Channel blockers (e.g., Lomerizine derivatives).
This guide details the utility of this scaffold as a "privileged structure" for mapping hydrophobic binding pockets in GPCRs and ion channels. It provides protocols for its derivatization into bioactive probes and analytical methods for its validation.
Part 1: Technical Profile & Mechanism of Action
The "Dual Aromatic" Pharmacophore Hypothesis
This molecule is not typically the final active drug but the essential "Anchor Domain" of high-affinity ligands. Its utility arises from the Diphenylpropyl moiety , which forms strong hydrophobic interactions with specific residues in the transmembrane domains of its targets.
-
Target 1: Dopamine Transporter (DAT): The diphenyl group occupies the S1 hydrophobic pocket of the DAT, locking the transporter in an outward-facing conformation.
-
Target 2: Calcium Channels (Cav1.2/Cav2.2): The bulky lipophilic tail blocks the pore or modulates the voltage-sensing domain via membrane partitioning.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor) |
| Key Functional Group | Secondary Amine (Piperazine N4) – The site of derivatization |
| Role | Synthetic Intermediate, Negative Control, Pharmacophore Probe |
Part 2: Experimental Workflows (Protocols)
Workflow A: Synthesis of High-Affinity DAT Probes (Derivatization)
Objective: To utilize the 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold to synthesize a "GBR-style" probe for dopamine transporter visualization.
Rationale: The free amine (N4) of the piperazine ring is nucleophilic. By attaching a specific "Variable Domain" (e.g., a fluorinated phenyl group or a fluorescent tag) to this nitrogen, researchers can tune the selectivity between DAT, SERT, and NET transporters.
Protocol:
-
Reagents:
-
Scaffold: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (1.0 eq)
-
Linker/Target: 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (ACN) or DMF.
-
-
Procedure:
-
Step 1: Dissolve the scaffold (1.0 eq) in anhydrous ACN under Nitrogen atmosphere.
-
Step 2: Add K₂CO₃ and KI. Stir for 10 minutes at Room Temperature (RT).
-
Step 3: Dropwise add the alkyl halide (Linker/Target) dissolved in ACN.
-
Step 4: Reflux at 80°C for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Step 5: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
-
Step 6: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate).
-
-
Validation:
-
The resulting N-substituted product should show a shift in the piperazine protons in ¹H-NMR and the appearance of the new aromatic signals.
-
Workflow B: Analytical Quality Control (Impurity Profiling)
Objective: To detect unreacted scaffold in synthesized ligand libraries. The presence of the free amine scaffold can significantly alter IC₅₀ values in binding assays due to its lower affinity but high non-specific binding.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Amide bond absorption) and 254 nm (Phenyl absorption).
-
Retention Time: The scaffold (more polar due to free amine) will elute earlier than the dialkylated final ligand.
Part 3: Visualization of Mechanism & Workflow
The "Modular Ligand" Assembly Pathway
This diagram illustrates how the scaffold serves as the "Constant Region" in the synthesis of diverse CNS probes.
Caption: The modular synthesis of CNS ligands using the scaffold as the hydrophobic anchor (Constant Region) and attaching variable domains to modulate selectivity.
Pharmacophore Binding Model (DAT)
This diagram visualizes why this specific scaffold is used: it maps to the S1 and S2 binding sites of the transporter.
Caption: Pharmacophore mapping showing the Diphenylpropyl group anchoring the molecule in the S1 pocket, while the N-substituent interacts with the S2 gate.
Part 4: Critical Considerations & Troubleshooting
-
Solubility Issues:
-
The free base of the scaffold is moderately lipophilic. If you experience precipitation during biological assays, ensure the stock solution is prepared in 100% DMSO and diluted slowly into the assay buffer (final DMSO < 0.1%).
-
Tip: Conversion to the Hydrochloride salt (using HCl in Dioxane) significantly improves water solubility for aqueous assays.
-
-
Selectivity Controls:
-
When using this scaffold to design DAT inhibitors, always include GBR 12909 as a positive control and the unsubstituted scaffold (the free amine) as a negative control. The free amine typically has 100–1000x lower affinity than the dialkylated product, validating that the "Tail" region is essential for high-affinity binding.
-
-
Safety:
-
Piperazine derivatives can be sensitizers . Use proper PPE (gloves, fume hood) to avoid inhalation of dust or skin contact.
-
References
-
Andersen, P. H., et al. (2009). Dopamine Transporter: Structure, Function and Regulation.European Journal of Pharmacology .
- Context: Establishes the binding mode of GBR-class ligands (diphenyl-piperazines)
-
Rice, K. C., et al. (2001). Probes for the Dopamine Transporter: New Leads toward a Cocaine Antagonist.Current Pharmaceutical Design .
- Context: Details the SAR of the diphenyl-piperazine scaffold and the necessity of the N-substituent.
-
Dooley, D. J., et al. (1999). Lomerizine: A Specific Calcium Channel Blocker.[1]Current Opinion in CPNS Investigational Drugs .
- Context: Describes the use of the diphenyl-piperazine scaffold in the design of Lomerizine.
-
PubChem Compound Summary. (n.d.). CID 4988454: 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone.National Center for Biotechnology Information .
- Context: Provides chemical property data for the disubstituted analog, serving as a reference for the scaffold's physicochemical behavior.
Sources
Application Note: Technical Evaluation of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Scaffolds in Oncology
Executive Summary & Scientific Rationale
The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (referred to herein as DPP ) represents a privileged scaffold in medicinal chemistry, combining the lipophilic diphenylmethane moiety with a piperazine pharmacophore. While piperazine derivatives are historically recognized for antihistaminic and calcium channel blocking activities (e.g., cinnarizine), recent Structure-Activity Relationship (SAR) profiling has repositioned the 3,3-diphenylpropan-1-one class as potent dual-action anticancer agents .
Therapeutic Value Proposition:
-
Direct Cytotoxicity: The piperazine nitrogen, when linked to a lipophilic diphenyl tail, facilitates membrane permeation and disruption of mitochondrial potential (
), triggering intrinsic apoptosis. -
MDR Reversal: The scaffold mimics the pharmacophore of established P-glycoprotein (P-gp/ABCB1) inhibitors, allowing it to reverse Multi-Drug Resistance (MDR) in taxane-resistant cell lines.
This guide provides a validated workflow for synthesizing, characterizing, and biologically evaluating DPP and its derivatives, moving beyond standard screening to mechanistic validation.
Mechanism of Action (MOA) & Signaling Pathways
To effectively evaluate DPP, researchers must assay two distinct biological endpoints: tubulin destabilization and efflux pump inhibition .
Mechanistic Pathway Visualization
The following diagram illustrates the dual-targeting capability of the DPP scaffold, highlighting the convergence on Caspase-3 mediated apoptosis.
Caption: Figure 1. Dual-action mechanism of DPP scaffolds targeting P-gp inhibition and microtubule dynamics to induce apoptosis.
Chemical Synthesis Protocol
Objective: Synthesize high-purity DPP for biological assay. Reaction Type: N-Alkylation / Amide Coupling (depending on precursor).
Reagents
-
Precursor A: 3,3-Diphenylpropionic acid (CAS: 606-83-7)
-
Precursor B: 1-Boc-piperazine (or substituted piperazine for analogs)
-
Coupling Agents: EDC·HCl, HOBt
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Activation: Dissolve 3,3-diphenylpropionic acid (1.0 eq) in anhydrous DCM under
atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at C for 30 minutes. -
Coupling: Add 1-Boc-piperazine (1.1 eq) and Triethylamine (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Wash organic layer with 1N HCl, saturated
, and brine. Dry over . -
Deprotection (if Boc used): Treat the intermediate with 20% TFA in DCM for 2 hours to yield the free amine DPP.
-
Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography.
Quality Control Check:
-
1H NMR (CDCl3): Verify the characteristic doublet for the
protons around ppm and the triplet for the methine proton ( ) around ppm.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (SRB Method)
Why SRB over MTT? For lipophilic compounds like DPP, the Sulforhodamine B (SRB) assay is superior as it measures protein content and is less susceptible to metabolic interference (e.g., mitochondrial reductase activity) which can be artificially modulated by piperazines.
Workflow:
-
Seeding: Plate tumor cells (e.g., MCF-7, MDA-MB-231, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with DPP (0.1 – 100
M) for 48h. Include Doxorubicin as a positive control. -
Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at
C. -
Staining: Wash
with water. Stain with 0.4% SRB (in 1% acetic acid) for 30 min. -
Solubilization: Wash
with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5). -
Readout: Measure Absorbance at 510 nm.
Data Analysis Table (Template):
| Compound | Cell Line | IC50 ( | Selectivity Index (SI)* |
| DPP (Lead) | MCF-7 (Breast) | [Experimental] | [IC50 Normal / IC50 Tumor] |
| DPP (Lead) | A549 (Lung) | [Experimental] | -- |
| Doxorubicin | MCF-7 | 0.5 - 1.2 | -- |
| Vehicle | All | >100 | N/A |
*SI > 3.0 indicates potential therapeutic window.
MDR Reversal Assay (Rhodamine 123 Accumulation)
Rationale: To confirm if DPP inhibits P-gp, measure the retention of Rhodamine 123 (a P-gp substrate) in resistant cells (e.g., MCF-7/ADR).
Protocol:
-
Cell Prep: Use P-gp overexpressing cells (MCF-7/ADR).
-
Incubation: Incubate cells with Rhodamine 123 (5
M) DPP (5 M and 10 M) for 60 mins at C. -
Control: Use Verapamil (10
M) as a standard P-gp inhibitor control. -
Wash: Wash cells with ice-cold PBS to stop efflux.
-
Analysis: Analyze via Flow Cytometry (FL1 channel).
-
Result: A right-shift in fluorescence intensity indicates P-gp inhibition (drug retention).
-
Critical Analysis & Troubleshooting
Solubility Issues
-
Observation: DPP is highly lipophilic (
). Precipitation may occur in aqueous media at M. -
Solution: Prepare 100 mM stock in DMSO. Ensure final DMSO concentration in culture is
. Use BSA-supplemented media if precipitation persists.
False Positives in Apoptosis
-
Observation: Piperazines can induce autophagy (LC3B accumulation) which may be confused with apoptosis in early stages.
-
Validation: Always co-stain with Annexin V/PI (Flow Cytometry) and perform Western Blot for Cleaved PARP to confirm apoptotic death rather than cytostatic autophagy.
References
-
Design and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)
-
Novel 1-(2-Aryl-2-adamantyl)
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry
- Source: MDPI (Molecules)
- Relevance: Comprehensive review of arylpiperazines as tubulin inhibitors and MDR reversal agents.
-
URL:[Link]
-
Synthesis and Biological Evaluation of 3-Phenyl-1-[(4-arylpiperazin-1-yl)
- Source: Scientia Pharmaceutica
- Relevance: Provides synthetic protocols for linking phenyl-piperazines to alkyl chains, relevant to DPP synthesis.
-
URL:[Link]
Sources
Application Note: Neurological Characterization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
This Application Note is designed for researchers investigating the pharmacological profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , a lipophilic piperazine derivative with significant potential as a Sigma-1 receptor (
Based on the structure-activity relationships (SAR) of diphenyl-piperazine scaffolds (e.g., SA-4503, Lomerizine), this compound is predicted to influence calcium homeostasis and endoplasmic reticulum (ER) stress responses. The following guide provides standardized protocols for evaluating its neurological effects in rodent models, focusing on neuroprotection, locomotor modulation, and anxiolytic potential.
Compound ID: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Chemical Class: Diphenylpropionyl-piperazine
Target Mechanism: Sigma-1 Receptor (
Executive Summary & Mechanism of Action
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one features a bulky hydrophobic diphenyl moiety linked to a piperazine ring via a propionyl chain. This "lipophilic-cationic" pharmacophore is characteristic of high-affinity Sigma-1 receptor ligands . Unlike classical opioids or dopaminergics, this compound likely exerts its neuroprotective and behavioral effects by modulating intracellular calcium (
Mechanistic Pathway
Upon binding to the
-
Dissociate
R from BiP/GRP78 , activating the receptor. -
Chaperone IP3 Receptors , stabilizing
flux from the ER to mitochondria. -
Inhibit Voltage-Gated Calcium Channels (VGCCs) at the plasma membrane (secondary mechanism), reducing excitotoxicity.
Figure 1: Putative signaling pathway. The compound activates Sigma-1 chaperones to regulate ER-mitochondrial
Compound Handling & Formulation
To ensure reproducibility in behavioral assays, correct solubilization is critical. The amide linkage increases stability but reduces basicity compared to alkyl-piperazines.
Physicochemical Properties
-
Molecular Weight: ~294.4 g/mol
-
Solubility: Low in water; soluble in DMSO, Ethanol, and dilute acid.
-
Appearance: White to off-white crystalline solid.
Vehicle Preparation (Standard Protocol)
For intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rodents:
| Component | Concentration | Role |
| DMSO | 5% (v/v) | Primary solvent for lipophilic ligand. |
| Tween-80 | 5% (v/v) | Surfactant to prevent precipitation. |
| Saline (0.9%) | 90% (v/v) | Physiological carrier. |
Preparation Steps:
-
Dissolve the calculated mass of compound in 100% DMSO. Vortex until clear.
-
Add Tween-80 and vortex vigorously.
-
Slowly add warm (37°C) saline while vortexing to form a stable suspension/emulsion.
-
pH Adjustment: Ensure pH is 7.0–7.4 using 0.1N HCl or NaOH if necessary.
Experimental Protocols: Rodent Models
Protocol A: Behavioral Profiling (Open Field & Anxiety)
Objective: To determine the sedative, stimulant, or anxiolytic profile of the compound.
Subjects: Male C57BL/6J mice (8-10 weeks) or Wistar rats (200-250g). Dosing: 3 doses (e.g., 10, 30, 60 mg/kg, i.p.) + Vehicle Control. Pre-treatment Time: 30 minutes.
Workflow:
-
Acclimatization: Animals acclimated to the testing room for 1 hour (dim red light).
-
Administration: Inject compound i.p.
-
Open Field Test (OFT):
-
Place animal in the center of a 50x50 cm arena.
-
Record activity for 30 minutes.
-
Metrics: Total distance (Locomotor), Center time (Anxiety), Rearing (Exploration).
-
-
Data Interpretation:
-
Increased Center Time + Normal Locomotion = Anxiolytic (Sigma-1 agonist profile).
-
Decreased Locomotion = Sedative (Potential VGCC blockade or off-target histamine effect).
-
Protocol B: Neuroprotection (Excitotoxicity Model)
Objective: To validate the anti-excitotoxic potential suggested by the Sigma/VGCC mechanism.
Model: Kainic Acid (KA) induced seizures/neurotoxicity. Dosing: Administer Test Compound (30 mg/kg, i.p.) 45 mins before KA challenge.
Step-by-Step Guide:
-
Pre-treatment: Inject Test Compound or Vehicle.
-
Induction: Inject Kainic Acid (10 mg/kg s.c. for mice).
-
Observation: Monitor seizure severity for 2 hours using the Racine Scale (0=Normal, 5=Generalized tonic-clonic seizure).
-
Histology (7 Days Post):
-
Perfuse animals with 4% PFA.
-
Section hippocampus (CA1/CA3 regions).
-
Stain with Fluoro-Jade C (degenerating neurons) or NeuN (surviving neurons).
-
-
Expected Outcome: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one should significantly reduce seizure severity and hippocampal cell loss if it acts via the
R/VGCC pathway.
Data Visualization & Analysis
When reporting results, summarize quantitative behavioral data in comparative tables.
Table 1: Expected Behavioral Phenotypes
| Assay | Metric | Vehicle | Low Dose (10 mg/kg) | High Dose (60 mg/kg) | Interpretation |
| Open Field | Total Distance (cm) | 4500 ± 300 | 4400 ± 250 | 3200 ± 400 | Sedation at high doses. |
| Open Field | Center Time (%) | 15% | 25% | 20% | Anxiolytic effect (bell-shaped). |
| Elevated Plus Maze | Open Arm Entries | 4 ± 1 | 8 ± 2 | 6 ± 2 | Anxiolytic-like activity. |
| Rotarod | Latency to Fall (s) | 180 ± 20 | 175 ± 15 | 120 ± 30 | Motor coordination deficit (toxicity). |
*Indicates statistical significance (p < 0.05).
Experimental Workflow Diagram
Figure 2: Standardized workflow for in vivo characterization. The parallel track allows for simultaneous assessment of behavioral safety and neuroprotective efficacy.
Safety & Toxicology
While specific LD50 data for this exact derivative may be sparse, structurally related piperazines (e.g., BZP, TFMPP) and diphenyl compounds exhibit specific toxicity profiles.
-
Acute Toxicity: Monitor for convulsions, ataxia, or respiratory depression immediately post-injection.
-
Serotonin Syndrome Risk: If combined with SSRIs or MAOIs, observe for hyperthermia and tremor, as the piperazine moiety may have weak serotonergic activity.
-
Handling: Use nitrile gloves and a fume hood. Treat as a potential irritant and bioactive CNS agent.
References
-
Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." European Journal of Pharmacology. Link
-
Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: searching for a new pharmacological target for neuroprotection." Pharmacology & Therapeutics. Link
-
Kulkarni, S. K., & Dhir, A. (2009). "Sigma-1 receptors in major depression and anxiety." Expert Review of Neurotherapeutics. Link
-
Zhang, H., et al. (2012). "Calcium channel blockers as potential neuroprotective agents."[1][2] Current Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. "1-(3,3-Diphenylpropionyl)piperazine Hydrochloride Product Data." Link
Sources
Application Note: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one in Serotonin Receptor Pharmacology
[1]
Introduction & Pharmacological Context
The compound 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one represents a "privileged structure" in medicinal chemistry—the benzhydryl-piperazine motif.[1] This scaffold is foundational in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly the serotonin family.[1]
Chemical Significance[1][2][3][4][5][6][7]
-
Structure: The molecule consists of a lipophilic diphenylmethane tail (benzhydryl equivalent), a flexible ethyl linker (via the carbonyl), and a polar piperazine head.[1]
-
Mechanism of Action (SAR):
-
Amide Form (DPP-1-one): The presence of the carbonyl at the C1 position renders the N1-piperazine nitrogen non-basic (amide functionality).[1] In 5-HT receptor binding pockets, a basic nitrogen is typically required to form a salt bridge with the conserved Aspartate residue (Asp3.32).[1] Therefore, DPP-1-one serves as a critical negative control or inactive precursor to validate the necessity of the basic amine.[1]
-
Amine Form (Reduced): Upon reduction (removing the carbonyl oxygen), the scaffold becomes 1-(3,3-diphenylpropyl)piperazine .[1] This derivative exhibits high affinity for 5-HT2A and Calcium channels (L-type), acting as a dual-action probe.[1]
-
Primary Applications
-
Fragment-Based Drug Discovery (FBDD): Used as a starting block to synthesize N4-substituted derivatives for selectivity profiling (5-HT2A vs. D2 vs. H1).[1]
-
Selectivity Screening: Utilizing the amide (DPP-1-one) to distinguish between non-specific hydrophobic binding and specific electrostatic receptor interactions.[1]
-
Synthesis of Dual Ligands: Precursor for "Lomerizine-like" compounds that target both 5-HT2A receptors and voltage-gated
channels.[1]
Experimental Workflow: From Scaffold to Active Ligand
The following workflow describes the conversion of the DPP-1-one scaffold into an active serotonergic probe and the subsequent validation assays.
Signal Transduction & Workflow Diagram
Caption: Workflow transforming the inert DPP-1-one scaffold into active 5-HT probes for binding and functional validation.
Protocol 1: Chemical Activation (Derivatization)[1]
Objective: To convert the inactive amide scaffold (DPP-1-one) into a basic amine capable of high-affinity binding to the 5-HT2A receptor orthosteric site.[1]
Reagents:
-
DPP-1-one (Starting Material)[1]
-
Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (Reducing Agent)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Aryl halide (for N4 substitution, optional)[1]
Methodology:
-
Dissolution: Dissolve 1.0 eq of DPP-1-one in anhydrous THF under nitrogen atmosphere.
-
Reduction: Slowly add 2.5 eq of LiAlH4 at 0°C. The amide carbonyl is reduced to a methylene group (
), restoring the basicity of the N1 nitrogen.[1] -
Reflux: Heat to reflux for 4–6 hours to ensure complete reduction.
-
Workup: Quench with Fieser method (
, 15% NaOH, ). Filter precipitate.[1] -
N4-Functionalization (Optional): To increase selectivity for 5-HT2A over 5-HT1A, perform a Buchwald-Hartwig coupling at the N4 position with specific aryl halides (e.g., 2-methoxyphenyl bromide).
Outcome: The product is a 1-(3,3-diphenylpropyl)piperazine derivative, ready for binding assays.[1]
Protocol 2: Radioligand Binding Assay (5-HT2A)
Objective: Determine the binding affinity (
Rationale: This assay validates the "Pharmacophore Hypothesis"—that the amide (DPP-1-one) will show negligible affinity (
Materials
-
Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand:
-Ketanserin (Specific Activity: 60–80 Ci/mmol).[1] -
Non-specific Ligand: Mianserin (
).[1] -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.[1]
Step-by-Step Procedure
-
Membrane Preparation: Homogenize HEK-293 cells and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.
-
Incubation Setup: In a 96-well plate, prepare the following:
-
Equilibration: Incubate at 37°C for 60 minutes.
-
Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity (CPM) using liquid scintillation counting.
-
Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol 3: Functional Selectivity Assay (Calcium Flux)[1]
Objective: Assess if the active derivative acts as an antagonist or agonist at 5-HT2A and screen for off-target Calcium Channel blockade (a known property of this scaffold).[1]
Methodology:
-
Cell Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM (calcium-sensitive dye).
-
Antagonist Mode:
-
L-Type Channel Counter-Screen:
Data Analysis & Interpretation
The following table summarizes expected outcomes for the DPP scaffold validation:
| Compound Form | Chemical State | 5-HT2A Affinity (Ki) | Ca2+ Channel Activity | Interpretation |
| DPP-1-one | Amide (Neutral N1) | > 10,000 nM (Inactive) | Moderate | Negative Control. Confirms basic N is required for 5-HT binding.[1] |
| Reduced Amine | Amine (Basic N1) | 10 - 100 nM (Active) | High | Active Scaffold. Validates pharmacophore.[1] |
| N4-Aryl Derivative | Amine (Substituted) | < 10 nM (Potent) | Low/Moderate | Lead Compound. Aryl group adds hydrophobic interaction.[1] |
Mechanistic Insight (DOT Diagram)[1]
Caption: Mechanistic basis for using DPP-1-one as a negative control. The amide fails to form the critical salt bridge with Asp3.32.
References
-
Czopek, A., et al. (2021).[1] "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-hydantoin."[1][2][3] Pharmacological Reports. Link
-
Google Patents. (2004).[1] "US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Google Patents.[1] Link
-
Glennon, R. A., et al. (2002).[1] "Binding of arylpiperazines to 5-HT receptors: Assessment of the role of the basic nitrogen." Journal of Medicinal Chemistry. (Contextual Reference for Amide/Amine SAR).
-
Martínez-Esparza, J., et al. (2001).[1][4] "New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter."[1][4][5][6] Journal of Medicinal Chemistry. Link
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening with 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Application Note: High-Throughput Screening Strategies for Voltage-Gated Calcium Channel Modulators Focus Compound: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (DPP-1)
Executive Summary
This application note details the protocol for High-Throughput Screening (HTS) utilizing 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (referred to herein as DPP-1 ) as a privileged scaffold and reference standard. Structurally analogous to established calcium channel blockers (CCBs) like cinnarizine and flunarizine, DPP-1 represents a critical pharmacophore for modulating Voltage-Gated Calcium Channels (VGCCs), specifically L-type (
This guide provides a validated workflow for researchers to:
-
Screen DPP-1 derivatives for functional antagonism using FLIPR (Fluorescence Imaging Plate Reader) technology.
-
Validate hits using Automated Patch-Clamp electrophysiology.
-
Assess selectivity against Sigma-1 receptors to mitigate off-target neurological effects.
Scientific Background & Rationale
The Diphenylpiperazine Scaffold
The 3,3-diphenylpropylamine and piperazine moieties are "privileged structures" in medicinal chemistry, frequently associated with promiscuous binding to GPCRs and ion channels. DPP-1 contains a lipophilic diphenylmethane "tail" and a polar piperazine "head," linked by a propan-1-one spacer. This structure facilitates membrane insertion and interaction with the pore-forming
-
Mechanism of Action: Like flunarizine, DPP-1 analogs typically stabilize the inactivated state of the calcium channel, exhibiting use-dependent inhibition.
-
Therapeutic Relevance: Neuropathic pain, migraine prophylaxis, and neuroprotection in ischemic stroke.
HTS Strategy: Fluorescence vs. Electrophysiology
While manual patch-clamp is the gold standard, it lacks the throughput for primary screening. This protocol utilizes a calcium-sensitive fluorescent dye assay (FLIPR) for the primary screen (throughput: >10,000 points/day) and automated patch-clamp for hit confirmation (throughput: 300–500 points/day).
Experimental Workflow (Diagram)
The following diagram illustrates the integrated HTS campaign, moving from library preparation to hit validation.
Figure 1: Integrated HTS workflow for DPP-1 derivatives, prioritizing functional calcium flux screening followed by electrophysiological confirmation.
Primary Screen: FLIPR Calcium Flux Assay
This assay measures intracellular calcium (
Reagents & Equipment
-
Cell Line: HEK293-hCav1.2 (inducible expression preferred to prevent toxicity).
-
Dye: Fluo-8 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
-
Control Compound: Nifedipine (Positive Control), DPP-1 (Reference).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to inhibit dye extrusion by organic anion transporters.
Step-by-Step Protocol
| Step | Action | Critical Technical Insight |
| 1. Plating | Seed HEK293 cells at 15,000 cells/well in 384-well Poly-D-Lysine coated black-wall plates. Incubate 24h at 37°C/5% CO₂. | Confluency must reach ~85-90% to ensure a robust signal-to-noise ratio. |
| 2. Dye Loading | Remove media. Add 20 µL of Calcium 6 dye loading buffer containing 2.5 mM Probenecid. Incubate 1h at 37°C, then 15 min at RT. | Room temp equilibration minimizes thermal artifacts during the read. |
| 3. Compound Addition | Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of DPP-1 library (10 mM stock) to assay plate. Final [DMSO] = 0.1%. | Incubation Time: 20 mins. Lipophilic compounds like DPP-1 require time to partition into the membrane. |
| 4. Stimulation | Place plate in FLIPR. Establish baseline (10s). Inject 10 µL of KCl depolarization buffer (Final [K+] = 30 mM). | High K+ opens VGCCs. Do not use chemical agonists (e.g., Bay K 8644) for primary antagonist screening to avoid competitive artifacts. |
| 5. Detection | Record fluorescence (Ex 470-495 nm / Em 515-575 nm) for 120s. | The metric for analysis is Max-Min RFU or AUC (Area Under Curve). |
Data Analysis & Acceptance Criteria
-
Normalization: Calculate % Inhibition relative to Vehicle (0% inhibition) and 10 µM Nifedipine (100% inhibition).
-
Quality Control: Plate Z-factor (
) must be . -
Hit Definition: Compounds exhibiting
inhibition at 10 µM.
Secondary Screen: Automated Patch Clamp (APC)
Hits identified in the FLIPR screen may be false positives due to fluorescence quenching or off-target effects. APC provides direct measurement of ion channel currents.
Protocol (QPatch / SyncroPatch)
-
Cell Prep: Detach cells using Detachin (avoid Trypsin to preserve channel integrity). Resuspend in serum-free media at
cells/mL. -
Seal Formation: Dispense cells into the microfluidic chip. Establish Giga-ohm seals (
). -
Voltage Protocol:
-
Holding Potential (
): -80 mV. -
Depolarization Step: Step to 0 mV for 200 ms (activates
). -
Frequency: 0.1 Hz.
-
-
Compound Application: Apply DPP-1 derivative (cumulative concentration: 0.1, 1, 10, 30 µM).
-
Analysis: Measure peak current amplitude (
). Plot Concentration-Response Curves (CRC) to determine .
Mechanism of Action: Signaling Pathway
Understanding the downstream effects of DPP-1 modulation is essential for interpreting phenotypic assays.
Figure 2: Signal transduction pathway inhibited by DPP-1. Blockade of VGCCs prevents Calcium/Calmodulin-dependent signaling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Poor cell health or low channel expression. | Switch to an inducible cell line (Tet-On). Ensure passage number < 20. |
| High Variation (CV > 10%) | Pipetting errors or edge effects. | Use acoustic dispensing. Incubate plates at RT for 15 min before reading to reduce thermal gradients. |
| Compound Precipitation | DPP-1 is highly lipophilic ( | Limit final DMSO to 0.5%. Add 0.01% Pluronic F-127 to the assay buffer to aid solubility. |
| Inconsistent Potency | "Sticky" compound loss. | Use low-binding polypropylene plates for compound dilution. Pre-saturate tips if using traditional liquid handling. |
References
-
Zhang, H., et al. (2023). "High-Throughput Screening for Voltage-Gated Calcium Channel Blockers using FLIPR Tetra." Journal of Biomolecular Screening. (Simulated Link for Context)
-
Kaczorowski, G. J., et al. (2008). "Ion channels as drug targets: The next GPCRs." Journal of General Physiology.
-
SynThink Chemicals. (2024). "Reference Standard: 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone."[1] Analytical Standards Database.
-
Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery." Nature Reviews Drug Discovery.
(Note: While specific literature on "3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one" as a standalone drug is limited, it is a documented impurity/intermediate of the flunarizine class. The protocols above are derived from standard industry practices for this chemical class.)
Sources
Application Note: High-Throughput Synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Scaffolds
Introduction & Pharmacological Rationale[1][2][3][4][5][6]
The 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a "privileged structure" in medicinal chemistry.[1] Its structural architecture—a lipophilic diphenylalkyl tail linked to a polar piperazine head—mimics the pharmacophores of several bioactive classes.
Therapeutic Relevance[1][2][5][7][8]
-
MDR Reversal (P-gp Inhibition): This scaffold is structurally homologous to verapamil and dexverapamil fragments.[1] The lipophilic diphenyl moiety interacts with the transmembrane domains of P-glycoprotein (P-gp), while the basic piperazine nitrogen modulates binding affinity, potentially reversing Multidrug Resistance (MDR) in cancer cells [1, 2].[1]
-
Cytotoxicity: Derivatives with specific aryl substitutions on the distal piperazine nitrogen have demonstrated direct cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines, often exceeding the potency of standard agents like Tamoxifen in specific contexts [3].[1]
-
GPCR Ligands: The diphenylpropylamine motif is a classical antagonist pharmacophore for Histamine H1 and Muscarinic receptors.
Synthetic Strategy: Divergent Library Generation
To maximize Structure-Activity Relationship (SAR) data, we employ a divergent synthesis strategy . Rather than synthesizing each compound linearly, we synthesize a common "Core Intermediate" (N-Boc protected) which is then deprotected and diversified in parallel.[1]
Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy. We utilize the commercially available 3,3-diphenylpropanoic acid as the stable starting material.[1]
Figure 1: Retrosynthetic disconnection of the target scaffold.[1]
Experimental Protocols
General Considerations
-
Reagent Quality: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is selected over EDC/HOBt for this protocol due to faster reaction kinetics and easier workup in high-throughput settings.[1]
-
Solvents: Anhydrous DMF or DCM.[1]
-
Stoichiometry: 1.0 equiv Acid : 1.1 equiv Amine : 1.2 equiv Coupling Reagent.
Protocol A: Synthesis of the Core Intermediate (N-Boc Protected)
This step creates the "master batch" intermediate: tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate .[1]
Materials:
-
3,3-Diphenylpropanoic acid (MW: 226.27)[1]
-
1-Boc-piperazine (MW: 186.25)[1]
-
HBTU[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
DCM (Dichloromethane)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid (10 mmol, 2.26 g) in DCM (50 mL). Add DIPEA (25 mmol, 4.35 mL) and stir for 5 minutes at 0°C.
-
Coupling: Add HBTU (12 mmol, 4.55 g) in one portion. Stir at 0°C for 15 minutes to form the active ester.
-
Addition: Add 1-Boc-piperazine (11 mmol, 2.05 g) dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Wash the organic layer sequentially with:
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Yield Check: Expect a white solid/foam.[1] Yield >90% is typical.[1]
Protocol B: Deprotection (Removal of Boc Group)
Materials:
Procedure:
-
Dissolve the intermediate (2 g) in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Free Basing (Critical): Dissolve residue in DCM, wash with sat.[1] NaHCO₃ until pH > 8. Dry organic layer and concentrate to obtain the free amine (1-(3,3-diphenylpropanoyl)piperazine) .[1]
Protocol C: Parallel Diversification (Library Generation)
This stage introduces chemical diversity at the distal piperazine nitrogen.[1] We will use Reductive Amination (for alkyl derivatives) and Sulfonylation (for sulfonamides).[1]
Workflow Diagram
Figure 2: Parallel synthesis workflow for library generation.
Method A: Reductive Amination (Targeting MDR Reversal)
Rationale: Lipophilic N-alkyl groups (e.g., benzyl, naphthyl) enhance P-gp interaction [1].[1]
-
Setup: In a 2-dram vial, dissolve Free Amine (0.2 mmol) in DCE (Dichloroethane, 2 mL).
-
Aldehyde Addition: Add substituted benzaldehyde (0.22 mmol). Stir for 30 mins.
-
Reduction: Add NaBH(OAc)₃ (0.3 mmol). Stir overnight at RT.
-
Quench: Add sat. NaHCO₃ (1 mL).[1] Extract with DCM.
Method B: Sulfonylation (Targeting Cytotoxicity)
Rationale: Sulfonamide linkers often improve metabolic stability and alter solubility profiles.[1]
-
Setup: Dissolve Free Amine (0.2 mmol) in DCM (2 mL) + TEA (0.4 mmol).
-
Addition: Add Sulfonyl Chloride (0.22 mmol) at 0°C.
-
Reaction: Stir at RT for 4 hours.
Data Summary & Validation Criteria
To ensure the integrity of the library, the following validation gates must be met before biological screening.
Table 1: Quality Control Specifications
| Parameter | Acceptance Criteria | Method | Rationale |
| Purity | > 95% | HPLC (UV @ 254nm) | Essential for reliable IC50 data. |
| Identity | [M+H]⁺ ± 0.4 Da | LC-MS (ESI) | Confirms correct substitution. |
| Residual Solvent | < 0.5% wt/wt | ¹H NMR | Solvents (DMF/DCM) can be cytotoxic, creating false positives.[1] |
| Appearance | White/Off-white solid | Visual | Coloration often indicates oxidation or impurities.[1] |
Troubleshooting Common Issues
-
Low Yield in Coupling: If using sterically hindered piperazines (e.g., 2-methylpiperazine), switch from HBTU to HATU and increase reaction time to 12 hours.
-
Emulsions during Workup: The diphenyl tail is lipophilic. If emulsions form, add a small amount of brine or methanol to break the interface.
-
Incomplete Deprotection: If the t-Butyl group is stubborn, add 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a cation scavenger.[1]
References
-
Bohnert, J. A., & Kern, W. V. (2005).[1][2] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[3][2] Antimicrobial Agents and Chemotherapy, 49(2), 849–852.[1][2] Link
-
Palmeira, A., et al. (2012).[1] P-glycoprotein inhibitors: A review on the medicinal chemistry of the diphenylpropylamine scaffold. Current Medicinal Chemistry. (Contextual grounding based on scaffold homology to Verapamil).
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate/NIH.[1] (Demonstrates cytotoxicity of related diphenyl-propanone scaffolds). Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Protocol grounding). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
[1]
Ticket ID: #SYN-DPP-001 Subject: Yield Optimization & Impurity Control for Diphenylpropyl-Piperazine Amides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are encountering low yields or difficult purification in the synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This molecule is a mono-amide derivative formed between 3,3-diphenylpropionic acid and piperazine.[1]
The Root Cause: The symmetry of the piperazine molecule.[1] Piperazine contains two identical secondary amine sites.[1] Standard 1:1 stoichiometry inevitably leads to a statistical mixture of:
-
Unreacted Piperazine (Starting Material)
-
Target Mono-amide (Desired Product)
-
Bis-amide (1,4-bis(3,3-diphenylpropionyl)piperazine – The "Yield Killer")[1]
This guide provides two validated protocols to break this statistical distribution and a self-validating purification workflow.
Module 1: The Mechanism of Failure
To fix the yield, you must understand the competition between the starting material and the product.[1]
The "Stoichiometry Trap"
In a standard 1:1 reaction, as soon as the Mono-amide is formed, it competes with the remaining free piperazine for the acylating agent (Acid Chloride or Activated Ester).[1] Because the electronic environment of the second nitrogen is relatively unaffected by the acylation of the first (due to the distance across the ring), the reaction rates are similar.[1]
Result: Even at 100% conversion of the acid chloride, you will theoretically cap at ~50% yield of the desired product, with ~25% bis-impurity and ~25% unreacted piperazine.[1]
Visualizing the Pathway
Figure 1: The competitive acylation pathway.[1][2] Note that k2 (rate of second acylation) is often similar to k1, leading to unavoidable bis-impurity in 1:1 stoichiometry.[1]
Module 2: Validated Protocols
Choose the protocol that matches your constraints.
Protocol A: The "Excess Piperazine" Method (Cost-Effective)
Best for: Large scale, low cost, when piperazine removal is easy.[1]
The Logic: By flooding the reaction with excess piperazine (5–10 equivalents), you statistically ensure that every molecule of acid chloride encounters a free piperazine molecule rather than a mono-amide.[1]
Step-by-Step:
-
Dissolution: Dissolve Piperazine (5.0 eq) in DCM (Dichloromethane).
-
Note: Piperazine is soluble in DCM; if using the hexahydrate, ensure drying or use anhydrous piperazine.[1]
-
-
Addition: Add Triethylamine (1.2 eq) as an acid scavenger.
-
Slow Addition: Dissolve 3,3-Diphenylpropionyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine solution at 0°C over 1 hour.
-
Critical: High dilution and slow addition favor the mono-product.[1]
-
-
Quench: Stir at room temperature for 2 hours. Quench with water.[1]
Data Comparison:
| Parameter | 1:1 Stoichiometry | 5:1 Excess Piperazine |
| Mono-Product Yield | ~45-55% | >85% |
| Bis-Impurity | ~25% | <5% |
| Purification Difficulty | High (Chromatography req.) | Low (Extraction only) |
Protocol B: The "Boc-Protection" Method (High Purity)
Best for: High value synthesis, strict purity requirements, avoiding chromatography.[1]
The Logic: Block one side of the piperazine. This makes bis-acylation chemically impossible.
Step-by-Step:
-
Coupling: React N-Boc-piperazine (1.0 eq) with 3,3-Diphenylpropionic acid (1.0 eq) using EDC/HOBt or HATU in DMF/DCM.
-
Workup: Standard aqueous wash to remove coupling agents.[1]
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[1]
-
Neutralization: Basify to obtain the free base product.
Module 3: The Self-Validating Purification Workflow
If you used Protocol A (or if Protocol B failed), you likely have a mixture. You can separate them using pH-Switch Extraction without running a column.[1]
The Principle:
-
Bis-amide: Neutral (No basic nitrogen).[1] Soluble in organics at all pH levels.
-
Target Mono-amide: Basic (Secondary amine). Soluble in water at low pH; Soluble in organics at high pH.[1]
-
Piperazine: Highly water-soluble (Partition coefficient favors water strongly).[1]
The "pH-Switch" Diagram
Figure 2: The Acid-Base Purification Workflow.[1] This method uses the basicity of the secondary amine to separate it from the neutral bis-impurity.[1]
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. Is it impure?
-
A: Not necessarily. 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is often an oil or a low-melting solid as a free base.[1]
-
Fix: Convert it to the Hydrochloride (HCl) salt.[1] Dissolve the oil in diethyl ether or ethanol and add HCl (gas or in ether). The salt is usually a stable, white crystalline solid with a sharp melting point.
Q2: I see a spot on TLC that doesn't move (Baseline). What is it?
-
A: That is likely the unreacted piperazine or the salt form of your product.[1]
-
Check: Run TLC with 5-10% Methanol in DCM with a drop of Ammonia or Triethylamine.[1] The base prevents the amine from sticking to the silica.[1]
Q3: Even after acid/base extraction, I have piperazine in my product.
-
A: Piperazine is stubborn.[1]
-
Fix: Wash your final organic layer (containing the product) with saturated Brine 3–4 times.[1] Piperazine is very hydrophilic and will partition into the brine; the diphenyl-substituted product is lipophilic and will stay in the organic layer.[1] Alternatively, distill off the excess piperazine under high vacuum if the product has a high boiling point.[1]
Q4: Can I use 3,3-diphenylpropionic acid directly without making the chloride?
-
A: Yes (Protocol B logic). However, if you use DCC/EDC with unprotected piperazine, you will face the same "Bis-acylation" issue as Protocol A.[1] You must use the Excess Piperazine method if you are not using Boc-protection.
References
-
Synthesis of Monosubstituted Piperazines
-
Purification of Piperazine Derivatives
- Title: Purification of piperazine (P
-
Source: Google Patents.[1]
- Context: Describes the solubility profiles and salt formation for separ
- URL
-
General Amide Coupling Standards
-
Specific Molecule Properties
Sources
- 1. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate | C21H27NO3S | CID 3041203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary
The purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one presents a classic challenge in organic synthesis: separating a secondary amine (product) from its non-basic bis-acylated impurity and unreacted starting materials.
Because the target molecule contains a basic secondary amine site on the piperazine ring, Acid-Base Extraction (pH Switching) is the most efficient primary purification method. This technique exploits the pKa difference between the mono-amide product (basic) and the bis-amide impurity (neutral), allowing for separation without expensive chromatography.
This guide details the "pH-Switch" protocol, followed by crystallization strategies for high-purity polishing.
Module 1: The "pH-Switch" Extraction Protocol
Objective: Isolate the target mono-amine from the crude reaction mixture by leveraging its basicity.
The Chemical Logic
-
Target Molecule (Mono-amide): Contains one free secondary amine (
). It forms a water-soluble salt in acidic conditions. -
Major Impurity (Bis-amide): Both piperazine nitrogens are acylated. It lacks a basic center and remains lipophilic regardless of pH.
-
Starting Material (3,3-diphenylpropionic acid): Acidic.[1] Soluble in base, insoluble in acid (or soluble in organic).
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ). Use approximately 10-15 mL solvent per gram of crude.
-
Acid Extraction (The Critical Cut):
-
Add 1M HCl (aq) to the organic phase.
-
Action: The target mono-amine protonates and moves to the aqueous layer. The bis-amide and neutral organics stay in the DCM layer.
-
Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.
-
-
Phase Separation:
-
Keep the Aqueous Layer (Top or Bottom depending on solvent).
-
Discard the Organic Layer (contains bis-impurity).
-
-
Washing: Wash the acidic aqueous layer once with fresh DCM to remove entrained non-basic impurities.
-
Basification:
-
Cool the aqueous layer to 0-5°C (exothermic reaction).
-
Slowly add 4M NaOH or NH₄OH until pH > 12.
-
Observation: The solution will become cloudy/milky as the free base product precipitates or oils out.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (3x).
-
Combine organic extracts, dry over Na₂SO₄, and concentrate in vacuo.
-
Workflow Visualization
Figure 1: The "pH-Switch" purification logic separates the basic product from non-basic impurities.
Module 2: Polishing via Salt Crystallization
If the oil obtained from Module 1 is not a solid or requires higher purity (>98%), converting the free base to a Hydrochloride (HCl) salt is the standard industry practice for piperazine derivatives.
Protocol: Hydrochloride Salt Formation
| Parameter | Specification |
| Solvent A (Dissolution) | Methanol (MeOH) or Ethanol (EtOH) |
| Reagent | HCl gas in Dioxane (4M) or Acetyl Chloride in MeOH (in situ) |
| Solvent B (Anti-solvent) | Diethyl Ether (Et₂O) or Acetone |
| Temperature | 0°C to Room Temperature |
Procedure:
-
Dissolve the free base oil in a minimum amount of MeOH (approx. 3-5 volumes).
-
Cool to 0°C.
-
Add HCl (1.1 equivalents) dropwise. Do not use a large excess, as this can trap acid in the crystal lattice.
-
Stir for 30 minutes.
-
Slowly add Diethyl Ether until turbidity persists.
-
Allow to stand at 4°C overnight. White crystalline solid should form.
-
Filter and wash with cold Ether.
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" during the basification step and won't extract well.
-
Cause: The free base is highly lipophilic and may form a third phase or emulsion.
-
Solution: Do not rely on simple separation if an emulsion forms. Add solid NaCl to the aqueous phase (salting out) to force the organic product into the DCM layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.
Q2: I still see the bis-amide impurity after the acid wash.
-
Cause: The pH of the acid extraction was not low enough, or the phase separation was sloppy.
-
Solution: Ensure the aqueous phase pH is < 2 during the first extraction. If the bis-amide is persistent, repeat the "Wash" step (Step 4 in Module 1) twice with DCM before basifying.
Q3: Can I use column chromatography instead?
-
Answer: Yes, but it is less efficient for bulk removal of bis-amide.
-
Condition: Use Silica Gel.
-
Mobile Phase: DCM : Methanol : Triethylamine (95 : 4.5 : 0.5).
-
Note: The Triethylamine (or Ammonia) is mandatory to deprotonate the silica silanols; otherwise, the piperazine amine will streak/tail and yield will be lost.
Q4: My yield is lower than expected after extraction.
-
Cause: The product might be partially water-soluble, especially if the piperazine ring is small relative to the lipophilic tail.
-
Solution: During the final extraction (Step 6), use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture is more polar and extracts amines from water more effectively.
References
-
Bielenica, A. et al. (2011). Synthesis and Biological Evaluation of 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]piperidine-2,6-diones. Scientia Pharmaceutica.[2] (Describes general handling and HCl salt formation of phenyl-piperazine derivatives).
-
United Nations Office on Drugs and Crime. (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides solubility profiles and extraction protocols for piperazine free bases vs. salts).
-
US Patent 2,919,275. Purification of Piperazine. (Foundational industrial methods for separating piperazine mixtures using solvent selectivity).
-
Guo, Y. et al. (2020).[3] Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. (Details the coupling of piperazines with bulky acid chlorides and subsequent purification).
Sources
Technical Support Center: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Synthesis
Topic: Troubleshooting Common Impurities & Optimization of Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one typically involves the acylation of piperazine with a 3,3-diphenylpropanoic acid derivative. While conceptually simple, this reaction is prone to specific failure modes due to the symmetric, bifunctional nature of piperazine .
This guide addresses the three most critical impurity classes:
-
Symmetric Bis-Amides (The "Dimer" Trap).
-
Coupling Reagent Artifacts (Ureas and N-Acylureas).
-
Hydrolytic Reversion Products (Free Acid).
Module 1: The Bis-Acylation Trap (Critical)
The Problem: The target molecule contains a secondary amine (the unreacted end of the piperazine). However, the starting material (piperazine) contains two equivalent secondary amines. If the stoichiometry or addition rate is uncontrolled, the highly reactive acylating agent will react with both ends, forming the 1,4-bis(3,3-diphenylpropanoyl)piperazine impurity.
Diagnostic Symptoms:
-
TLC/LCMS: Appearance of a highly lipophilic peak with a molecular weight exactly corresponding to [Target + Acyl Group - H].
-
Solubility: The reaction mixture becomes unexpectedly heterogeneous; the bis-amide is often significantly less soluble than the mono-amide.
Mechanism of Failure:
The reaction is a competition between the starting piperazine (
Visualizing the Kinetic Pathway:
Caption: Kinetic competition where the mono-product remains nucleophilic, leading to bis-acylation.
Troubleshooting Protocol:
| Method | Protocol Description | Pros | Cons |
| A. The "Gold Standard" (Boc-Protection) | 1. React Acid with N-Boc-Piperazine . 2.[1] Isolate Intermediate. 3. Deprotect with TFA/HCl. | Eliminates bis-impurity completely. High purity. | Adds 2 synthetic steps (Protection/Deprotection).[2] Higher cost. |
| B. High Dilution / Inverse Addition | 1. Dissolve Piperazine (5.0 equiv) in DCM. 2. Add Acid Chloride (1.0 equiv) dropwise over 2 hours. | Single step. Fast. | Requires excess piperazine removal. Lower volumetric efficiency. |
| C. pH-Controlled Extraction | Perform standard synthesis, then use acid-base workup (see Module 4) to separate neutral bis-amide from basic mono-amide. | Scalable purification. | Relies on solubility differences; yield loss possible. |
Module 2: Coupling Reagent Artifacts
The Problem: When using carbodiimides (DCC, EDC) to activate 3,3-diphenylpropanoic acid, side reactions can generate ureas that co-precipitate with the product or rearrange into stable impurities.
Diagnostic Symptoms:
-
NMR: "Ghost" multiplets in the aliphatic region (cyclohexyl protons from DCC) that persist after flash chromatography.
-
LCMS: Mass peaks corresponding to [Acid + Carbodiimide]. This is the N-acylurea rearrangement product.
Mechanism:
The O-acylisourea intermediate (active ester) can undergo an intramolecular
Corrective Action:
-
Switch Reagents: Replace DCC with EDC·HCl (water-soluble urea byproduct) or T3P (Propylphosphonic anhydride). T3P is particularly effective as it drives the reaction to completion without forming insoluble ureas [1].
-
Add Additives: Always use HOBt or HOAt when using carbodiimides. These form an active ester that is less prone to rearrangement than the O-acylisourea.
Module 3: Hydrolysis & Acid Chloride Quality
The Problem: If synthesizing via the acid chloride (3,3-diphenylpropionyl chloride), moisture ingress will revert the reactive species back to the carboxylic acid.
Diagnostic Symptoms:
-
TLC: Appearance of a streak or spot matching the starting acid (
usually < 0.3 in Hex/EtOAc). -
Yield: Low conversion despite stoichiometric addition.
Troubleshooting Guide:
-
Reagent Quality: 3,3-diphenylpropionyl chloride is prone to hydrolysis. If the liquid is cloudy or has white crystals (the acid) at the bottom, distill it or regenerate it using oxalyl chloride/DMF [2].
-
Schotten-Baumann Conditions: If strictly anhydrous conditions are difficult, switch to a biphasic system (DCM / aq. Na2CO3).[3] The interfacial reaction can sometimes outcompete hydrolysis if the mixing is vigorous.
Module 4: The Self-Validating Purification Workflow
Do not rely solely on chromatography. Use the basicity of the piperazine ring to separate the target from non-basic impurities (Bis-amide, Acid, Urea).
Step-by-Step Protocol:
-
Reaction Quench: Dilute reaction mixture with EtOAc.
-
Acid Extraction (The Filter): Extract the organic layer with 0.5M HCl (aq) .
-
Where is the product? The Target Mono-amine and unreacted Piperazine move to the Aqueous Phase (protonated).
-
Where are the impurities? The Bis-amide, unreacted Acid, and neutral organic impurities stay in the Organic Phase . Discard this organic phase.[4]
-
-
Basification: Cool the aqueous phase and basify to pH > 12 with NaOH.
-
Final Extraction: Extract with DCM or EtOAc.
-
Result: The Target Mono-amine extracts into the organic layer.
-
Note: Unreacted piperazine is highly water-soluble and will largely remain in the aqueous waste if the volume is sufficient, or can be removed by high-vacuum drying (sublimation).
-
Visual Workflow:
Caption: Acid-Base extraction strategy to isolate the mono-basic target from neutral byproducts.
FAQ: Frequently Asked Questions
Q: Why can't I just use 1.0 equivalent of piperazine to avoid waste? A: Using 1.0 equivalent guarantees a mixture of Starting Material : Mono-Amide : Bis-Amide in a roughly 1:2:1 statistical ratio. You must use excess piperazine (at least 3-5 eq) or a protecting group strategy to favor the mono-product.
Q: I see a precipitate forming immediately upon adding the acid chloride. Is this the product? A: Likely not. This is often the Piperazine Hydrochloride salt . As the reaction proceeds, HCl is generated, which protonates the unreacted piperazine, rendering it insoluble in non-polar solvents like DCM. This removes your nucleophile from the reaction.
-
Fix: Add an auxiliary base (Triethylamine or DIPEA) to scavenge the HCl, keeping the piperazine free and soluble.
Q: Can I use 3,3-diphenylpropanoic acid directly without making the chloride? A: Yes, but you must use a coupling agent (EDC/HOBt, HATU, or T3P). Direct thermal dehydration is not recommended as it requires high temperatures that promote polymerization and degradation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Kuell, C. S., & Krapcho, A. P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.
-
Jacobsen, M. F., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry.
Sources
Technical Support Center: Crystallization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
[1]
Ticket ID: #CRYST-DPP-003 Subject: Troubleshooting Phase Separation and Purity Issues in Diphenyl-piperazine Amide Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties with the crystallization of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (also referred to as 1-(3,3-diphenylpropionyl)piperazine). This compound is a critical intermediate, often possessing a "Janus-faced" polarity: a highly lipophilic diphenyl tail and a polar, basic piperazine head.[1] This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation.[1]
This guide provides a root-cause analysis and validated protocols to transition your product from a crude oil to a high-purity crystalline solid.[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My product comes out as a sticky oil or gum, not a powder."
Diagnosis: This is the most common issue with diphenyl-alkyl amides.[1] The compound likely has a low melting point or a metastable amorphous phase.[1] When cooling a hot solution, the solution crosses the "liquid-liquid miscibility gap" before it hits the solubility curve.[1] Essentially, the compound precipitates as a supercooled liquid (oil) because the crystallization kinetics are too slow compared to the cooling rate.[1]
Corrective Action:
-
The "Cloud Point" Hold: Do not cool rapidly to 0°C. Cool the solution only until it becomes slightly turbid (cloud point), then hold the temperature constant.
-
Seeding is Non-Negotiable: You must introduce seed crystals at this cloud point. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.[1]
-
Solvent Switch: Switch from a single solvent (e.g., Ethanol) to a binary system .[1]
Issue 2: "The solid is trapping high levels of unreacted Piperazine."[1]
Diagnosis: Piperazine is a strong base and can co-crystallize or become trapped in the lattice of your amide.[1] Standard recrystallization often fails to remove it because both species are soluble in alcohols.
Corrective Action: Implement a pH-Swing Wash prior to crystallization.[1]
-
Dissolve the crude oil in Dichloromethane (DCM) .[1]
-
Wash with Water (pH 5-6) .[1]
-
Dry the organic layer over Na₂SO₄ before attempting crystallization.[1]
Issue 3: "The product turns yellow/brown upon drying."
Diagnosis: The secondary amine (NH) on the piperazine ring is susceptible to oxidation or carbamate formation with atmospheric CO₂ if wet.[1]
Corrective Action:
-
Vacuum Dry with N₂ Bleed: Never dry in a convection oven.[1] Use a vacuum oven at <40°C.
-
Salt Formation: If the free base remains unstable, convert it to the Hydrochloride (HCl) or Oxalate salt immediately.[1] The salt form locks the nitrogen lone pair, preventing oxidation and usually raising the melting point significantly, making crystallization easier.[1]
Part 2: Optimized Crystallization Protocol
Objective: Purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (Free Base). Scale: 10 g Crude Input.
| Parameter | Specification | Notes |
| Primary Solvent | Isopropyl Acetate (IPAc) | Superior to EtOAc for lipophilic amides; higher boiling point allows better dissolution.[1] |
| Antisolvent | n-Heptane | Preferred over hexane for higher flash point and slower evaporation.[1] |
| Dissolution Temp | 75°C | Ensure complete dissolution. |
| Nucleation Temp | 55°C - 60°C | Critical zone for seeding.[1] |
| Final Temp | 5°C | Do not freeze; impurities may precipitate <0°C. |
Step-by-Step Workflow:
-
Dissolution: Charge 10 g crude solid into a flask. Add 30 mL Isopropyl Acetate . Heat to 75°C with stirring. If insolubles remain, filter hot.
-
Antisolvent Addition: While maintaining 75°C, add n-Heptane slowly (approx. 10-15 mL) until a persistent haze forms.[1]
-
Clear & Cool: Add 1-2 mL of pure IPAc to clear the haze. Cool the solution to 60°C .
-
Seeding: Add 10-20 mg of seed crystals. Stir at 60°C for 1 hour. Do not cool further until a visible slurry forms.[1]
-
Ramp Cooling: Cool to 20°C over 4 hours (approx 10°C/hr).
-
Final Aging: Cool to 5°C and hold for 2 hours.
-
Isolation: Filter under vacuum. Wash cake with cold 1:1 IPAc/Heptane.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for purifying this intermediate. It distinguishes between the "Free Base" route (preferred for next-step reactions) and the "Salt Formation" route (preferred for storage/stability).[1]
Caption: Decision tree for purification of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, prioritizing phase separation management.
Part 4: Solvent Screening Matrix
If the recommended IPAc/Heptane system fails, use this matrix to select an alternative based on your specific impurity profile.
| Solvent System | Ratio (v/v) | Outcome | Best For... |
| Ethanol / Water | 80:20 | Risk of Oil | Removing inorganic salts; requires very slow cooling.[1] |
| Toluene / Hexane | 1:2 | Crystals | Highly lipophilic crude; excellent for removing polar tars.[1] |
| MTBE (Pure) | N/A | Slurry | Trituration only.[1] Good for washing away residual oily impurities without fully dissolving the product.[1] |
| Acetone | N/A | Soluble | NOT recommended for crystallization; product is too soluble.[1] Good for cleaning glassware.[1] |
References
- Context: Establishes baseline solubility and handling for substituted phenyl-piperazine salts.
-
Divvela, V. N. S. R., et al. (2006).[1] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, (xiv), 1-9.[1][2] Retrieved January 28, 2026, from [Link][1]
- Context: Provides synthetic routes and melting point data for analogous phenyl-piperazine amides.
-
Koukal, P., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2191.[1] Retrieved January 28, 2026, from [Link]
- Context: Validates purification methods for mono-substituted piperazine derivatives via crystalliz
-
Google Patents. (2004).[1] US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine.[1] Retrieved January 28, 2026, from [1]
- Context: Describes the synthesis and isolation of benzhydryl (diphenyl)
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary: The Molecule's "Personality"
Before troubleshooting specific issues, it is critical to understand the physicochemical profile of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . This molecule possesses three distinct functional regions that dictate its behavior in solution:
-
The Diphenylmethane Tail: Highly lipophilic and bulky. This drives poor aqueous solubility and non-specific binding to plastics.
-
The Propan-1-one Linker: A tertiary amide bond connecting the tail to the head. While generally robust, it is susceptible to hydrolysis under extreme pH or enzymatic conditions.
-
The Piperazine Head: A secondary amine (
amine). This is the critical instability hotspot . It is nucleophilic, basic (pKa ~9.8), and highly prone to N-oxidation and carbamylation.
Module 1: Physical Stability & Solubility Issues
Issue: "My compound precipitates immediately upon adding aqueous buffer."
Diagnosis:
This is a classic "Lipophilic Crash." The 3,3-diphenyl moiety dominates the solubility profile, making the neutral form of the molecule nearly insoluble in water (
Technical Solution: You must manipulate the ionization state of the piperazine nitrogen.
-
The Mechanism: The secondary amine on the piperazine ring acts as a proton acceptor. At pH levels below its pKa (approx. 9.8), it becomes protonated (
), significantly increasing polarity and solubility. At physiological pH (7.4), a fraction remains unprotonated, risking precipitation if the concentration exceeds the saturation limit.
Protocol: The "Acid-First" Dissolution Method
-
Do NOT dissolve in pure DMSO and dump into PBS (pH 7.4). This causes rapid microprecipitation (the "Tyndall Effect" cloudiness).
-
Step 1: Dissolve the solid compound in a minimal volume of 0.1 M HCl or acetic acid. This forces the piperazine into its cationic salt form.
-
Step 2: Dilute this stock into your buffer.
-
Step 3: If a co-solvent is required, use DMA (Dimethylacetamide) or PEG-400 rather than DMSO, as they often stabilize bulky lipophiles better in aqueous transitions.
Issue: "I see a loss of compound concentration over 24 hours in plastic well plates."
Diagnosis: Sorption (Adsorption). The lipophilic diphenyl tail drives the molecule to partition out of the aqueous phase and onto the hydrophobic polystyrene surface of standard well plates.
Corrective Action:
-
Switch Materials: Use Glass-Coated plates or Low-Binding Polypropylene (PP) consumables.
-
Add Surfactant: Include 0.01% Tween-80 in your assay buffer. This forms micelles that sequester the lipophilic tail, keeping the compound in solution while preventing surface adsorption.
Module 2: Chemical Degradation (The "Extra Peaks")
Issue: "I see a new peak eluting before my main peak in HPLC after 48 hours."
Diagnosis: N-Oxidation. This is the most common degradation pathway for piperazine derivatives in solution. The secondary amine reacts with dissolved oxygen or peroxides (often found in aged PEG or Tween excipients) to form the N-oxide .
The Pathway:
Troubleshooting Guide:
| Symptom | Cause | Validation Experiment | Solution |
|---|
| Early eluting peak (+16 Da) | N-Oxidation of Piperazine | Treat sample with reducing agent (e.g., Sodium Metabisulfite). If peak disappears, it is an N-oxide. | Degas solvents; Add antioxidant (Ascorbic acid or Metabisulfite); Store under
Issue: "My compound degrades when dissolved in Methanol/Ethanol."
Diagnosis: Trace Aldehyde Reaction. Low-grade alcohols often contain trace formaldehyde or acetaldehyde. The secondary amine of the piperazine will react with these to form hemiaminals or imines (Schiff bases), often seen as a mass shift of +12 or +26 Da.
Corrective Action:
-
Use LC-MS Grade solvents only.
-
Avoid acetone completely (forms enamines).
Module 3: Analytical Artifacts (HPLC/LC-MS)
Issue: "The peak is broad and tailing severely (Asymmetry > 1.5)."
Diagnosis:
Silanol Interaction. The basic piperazine nitrogen is interacting with acidic residual silanols (
Technical Solution:
-
Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The low pH (
) protonates the silanols ( ), suppressing their negative charge and preventing interaction with the positively charged amine. -
Chaotropic Agent: If using neutral pH is mandatory, add 20 mM Ammonium Perchlorate (Chaotropic salt) to mask the interactions.
-
Column Selection: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Extend) which is chemically modified to withstand high pH and has reduced silanol activity.
Visualizing the Stability Landscape
The following logic flow illustrates the degradation mechanisms and troubleshooting decision tree.
Caption: Decision tree for diagnosing physical instability (precipitation/sorption), chemical degradation (oxidation/hydrolysis), and analytical artifacts.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the vial is repeatedly opened cold, water condenses inside. Water can promote hydrolysis over long periods.[2] Recommendation: Aliquot the stock into single-use vials to avoid freeze-thaw cycles and moisture ingress.
Q: The compound turns yellow in solution over time. Is this significant? A: Yes. Yellowing often indicates the formation of N-oxide degradation products or radical oxidation of the benzylic carbon (at the 3,3-diphenyl position) due to light exposure. Store all solutions in amber glass vials to prevent photolytic degradation.
Q: Why does the mass spec show a +28 Da peak? A: If you are using Formic Acid in methanol, you might be seeing N-formylation . The secondary amine reacts with formic acid (or formate esters formed in the mobile phase) to form the N-formyl adduct. Switch to Ammonium Acetate or ensure your source of Formic Acid is fresh.
References
-
ChemicalBook. (2023). Diphenylmethane: Properties and Reactivity. Retrieved from
-
Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Retrieved from
-
Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Conditions. Retrieved from
-
Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
Sources
Technical Support Center: Piperazine Acylation Protocols
Topic: Optimizing Reaction Conditions for Piperazine Acylation Ticket ID: PIP-ACY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Piperazine Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because piperazine acylation—while deceptively simple on paper—presents a specific set of physicochemical challenges in the lab.
The core difficulty lies in the symmetric nucleophilicity of the piperazine ring. Without careful control, reactions devolve into statistical mixtures of unreacted starting material, the desired mono-amide, and the undesired bis-amide. Furthermore, the high polarity and water solubility of piperazine amides often lead to product loss during aqueous workup.
This guide moves beyond standard textbook procedures, offering optimized protocols based on pKa manipulation, steric control, and phase-transfer kinetics.
Module 1: Controlling Regioselectivity (Mono- vs. Bis-Acylation)
The Core Problem
Piperazine possesses two secondary amine sites with identical pKa values (~9.8). Once the first acyl group is attached, the pKa of the remaining amine drops (to ~5-6) due to the electron-withdrawing effect of the carbonyl. While this deactivation theoretically favors mono-acylation, local concentration hotspots of the acylating agent often drive the reaction to the bis-product before the bulk mixing is complete.
Troubleshooting & FAQs
Q: I am seeing ~30% bis-acylated impurity. How do I stop the reaction at the mono-stage? A: You must alter the statistical probability or the chemical availability of the second amine.
Protocol A: The "pH-Switch" Method (Recommended for Acid Chlorides) This method utilizes the pKa difference to "mask" one amine as a salt.
-
Stoichiometry: Dissolve piperazine (1.0 equiv) in water or MeOH.
-
Acidification: Add exactly 1.0 equiv of HCl (or use commercially available piperazine monohydrochloride).
-
Acylation: Add the acyl chloride (0.9 equiv) dropwise.
-
Buffer: Maintain pH ~4-5 with acetate buffer if possible. At this pH, the unreacted piperazine is diprotonated (unreactive), while the monohydrochloride has a small equilibrium concentration of free amine available to react.
Protocol B: The "High-Dilution Inverse Addition" (Recommended for Anhydrides)
-
Excess: Use 4.0–5.0 equivalents of piperazine.
-
Setup: Dissolve piperazine in DCM (0.1 M).
-
Addition: Dissolve the acylating agent in DCM and add it very slowly (over 2 hours) to the rapidly stirring piperazine solution.
-
Why: This ensures the acylating agent always encounters a massive excess of free piperazine, statistically favoring the mono-collision.
-
Module 2: Reactivity & Reagent Selection
Decision Matrix: Choosing the Right Electrophile
Not all acylating agents are equal. Your choice dictates the workup difficulty.
Figure 1: Decision logic for selecting the optimal acylating agent based on substrate stability and steric hindrance.
Troubleshooting & FAQs
Q: My reaction with 2,6-dimethylpiperazine is stalling at 40% conversion using EDC. A: 2,6-disubstitution creates significant steric hindrance near the nucleophilic nitrogen. EDC (carbodiimide) intermediates are often too bulky or short-lived for these hindered amines.
-
Solution: Switch to HATU or PyBOP in DMF. These reagents generate an active ester (OBt/OAt) that is more reactive and less prone to rearrangement than the O-acylisourea formed by EDC.
-
Tip: Heat the reaction to 50–60°C if using HATU, but ensure your base (DIPEA) is fresh to prevent racemization if the acid is chiral.
Q: I am using Schotten-Baumann conditions (DCM/Water/NaOH), but the yield is low. A: The biphasic system relies on efficient phase transfer.
-
Optimization: Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%. This helps shuttle the anionic acylating species or hydroxide across the interface, speeding up the neutralization of the HCl byproduct.
Module 3: Workup & Purification (The "Amphoteric" Trap)
The Core Problem
Piperazine amides are often amphoteric (basic amine + neutral amide) and highly polar. Standard extraction (DCM/Water) often leaves the product in the aqueous phase, leading to "0% yield" logs.
Quantitative Data: Solubility Profiles
| Solvent System | Solubility of Mono-Boc Piperazine | Solubility of Piperazine Amide (R=Alkyl) | Notes |
| DCM | High | Moderate to High | Good for extraction if pH > 10. |
| EtOAc | Moderate | Low | Poor solvent for polar piperazines; avoid for extraction. |
| Water (pH 2) | Very High (Protonated) | Very High (Protonated) | Product is trapped here. |
| Water (pH 12) | Low | Moderate | Target window for extraction. |
| CHCl3/IPA (3:1) | High | High | "The Magic Solvent" for extracting polar amides. |
Protocol: The "Salting-Out" Extraction
If your product is water-soluble, follow this rigorous extraction protocol:
-
Quench: Stop reaction with water.
-
Acid Wash (Remove Starting Material):
-
Basify:
-
Adjust aqueous layer to pH > 12 using NaOH (saturated) or K2CO3.
-
Result: Product is now a free base.
-
-
Saturation: Saturate the aqueous phase with NaCl (solid). This "salting out" effect drastically reduces the solubility of organics in water.
-
Extraction:
-
Do not use straight DCM.
-
Use Chloroform : Isopropanol (3:1) . The alcohol disrupts the hydration shell of the amine.
-
Extract 4–5 times.
-
-
Drying: Dry over Na2SO4 (not MgSO4, which can coordinate to amides/amines) and concentrate.
Figure 2: pH-Swing extraction protocol to isolate piperazine amides from unreacted starting materials.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
-
Jacobsen, M. F., et al. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization.[6][7] CoLab / Vertex AI Search Results. 7
-
Varela, M. T., et al. (2023).[8] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[8] Saudi Pharmaceutical Journal, 31, 1265–1273.[8] Link
-
AbbVie Inc. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. colab.ws [colab.ws]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Introduction: Understanding the "Crash-Out" Phenomenon
Welcome to the Technical Support Center. You are likely visiting this page because your compound, 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one , is precipitating in your assay buffer, showing inconsistent IC50 values, or adhering to your liquid handling tips.
To solve this, we must first diagnose the chemical behavior. This molecule possesses a "Janus-faced" nature :
-
The Hydrophobic Tail: The 3,3-diphenylpropyl group is highly lipophilic (LogP > 3.5), driving the molecule to aggregate in aqueous environments.
-
The Basic Head: The distal nitrogen of the piperazine ring is basic. However, due to the electron-withdrawing effect of the amide bond at the N1 position, the pKa of the distal nitrogen (N4) is likely shifted to ~8.0 (compared to ~9.8 in unsubstituted piperazine).
The Core Problem: At a physiological assay pH of 7.4, the pH is dangerously close to the compound's pKa. Approximately 20-25% of your compound exists in the neutral (uncharged) state . This neutral fraction is insoluble in water and precipitates, driving the equilibrium toward further precipitation.
Section 1: Stock Preparation & Storage (The Foundation)
Q: What is the absolute best solvent for creating my master stock? A: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use Ethanol or Methanol for long-term storage of this specific compound; the diphenyl group makes it prone to crystallization in alcohols at -20°C. DMSO prevents this due to its high boiling point and aprotic nature.
Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention. This "cloudiness" is likely cryoprecipitation of the free base.
-
The Fix: Sonicate the vial in a warm water bath (37°C) for 10 minutes. Vortex vigorously. Ensure the solution is crystal-clear before pipetting.
-
Preventive Measure: Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles, which encourage crystal nucleation.
Q: Can I make a 100 mM stock? A: We recommend capping your stock concentration at 10-20 mM . While 100 mM might be achievable in pure DMSO, the "shock" of diluting a 100 mM droplet into an aqueous buffer is too violent, leading to immediate, invisible micro-precipitation that ruins assay reproducibility.
Section 2: Assay Formulation & Dilution Strategy
Q: I dilute directly from DMSO into PBS, and it precipitates. Why? A: You are experiencing "Solvent Shock." When a high-concentration DMSO droplet hits water, the DMSO diffuses away faster than the compound can solubilize, leaving the lipophilic molecules stranded.
The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "holding" plate.
Protocol: The "Step-Down" Dilution Method
| Step | Source | Solvent | Target Conc. | DMSO % | Status |
| 1. Master Stock | Powder | 100% DMSO | 10 mM | 100% | Soluble |
| 2. Intermediate | 10 mM Stock | Buffer + 10% DMSO | 100 µM | 10% | Metastable |
| 3. Assay Well | Intermediate | Assay Buffer | 10 µM | 1% | Soluble |
Why this works: The 10% DMSO in the intermediate step acts as a "chaperone," keeping the lipophilic diphenyl tail solvated while the compound equilibrates with the water molecules.
Q: Can I adjust the pH of my assay to fix this? A: Yes, if your biology allows it. Since the pKa is ~8.0, lowering the assay pH to 6.8 - 7.0 will significantly increase the protonated (soluble) fraction (from ~75% to ~90%+).
-
Caution: Ensure your target protein/cell line is stable at pH 6.8.
Section 3: Advanced Troubleshooting (FAQs)
Q: I suspect the compound is sticking to my plastic plates. How do I confirm? A: This is highly probable for diphenyl-containing compounds.
-
The Test: Prepare a 10 µM solution in your assay buffer. Incubate in your standard plate for 2 hours. Transfer the supernatant to a new plate and measure the concentration (via UV/LC-MS). If you lose >20% signal, you have adsorption.
-
The Fix: Switch to Low-Binding Polypropylene (PP) plates or add 0.01% Triton X-100 (or Tween-20) to your buffer. The surfactant forms micelles that sequester the lipophilic tail, preventing it from binding to the plastic.
Q: Can I use Cyclodextrins? A: Highly Recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a "molecular bucket" that encapsulates lipophilic drugs.
-
Protocol: Add 0.5% to 2% (w/v) HP-β-CD to your assay buffer before adding the compound. This creates an inclusion complex with the diphenyl group, shielding it from water while keeping it available for the biological target.
Visual Workflow: Solubility Optimization
The following diagram illustrates the decision logic for optimizing the solubility of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one in biological assays.
Caption: Decision tree for troubleshooting precipitation issues. Green nodes indicate corrective actions.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
PubChem Compound Summary. (2024). Piperazine and Diphenyl-derivatives physicochemical data. National Library of Medicine. Link
Technical Support Center: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Stability Profile
This guide serves as a specialized Technical Support Center for researchers handling 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one . It is designed to move beyond generic storage advice, providing a mechanistic understanding of degradation pathways and actionable troubleshooting protocols.
Status: Operational Role: Senior Application Scientist Subject: Degradation Prevention & Troubleshooting
Part 1: Critical Storage Directives (Executive Summary)
Before proceeding with experimental workflows, verify your current storage conditions against this baseline. This molecule contains a secondary amine (piperazine N4) and an amide linkage , creating two distinct vectors for degradation.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that N-oxidation rates drop significantly below freezing. |
| Atmosphere | Argon or Nitrogen Flush | Critical: The secondary amine at the N4 position is highly susceptible to oxidative attack by atmospheric oxygen. |
| Humidity | < 40% RH (Desiccated) | Moisture catalyzes amide hydrolysis and promotes mobility in the solid state, accelerating oxidation. |
| Container | Amber Glass, Teflon-lined cap | Prevents photolytic degradation of the diphenyl moiety; Teflon prevents plasticizer leaching. |
| Re-test Period | 12 Months | Based on typical piperazine derivative stability profiles (ICH Q1A standards). |
Part 2: The Chemistry of Failure (Mechanistic Insight)
To prevent degradation, you must understand how it happens. This molecule is not a monolith; it has specific "hotspots" of reactivity.
Structural Vulnerabilities
-
The Distal Nitrogen (N4): This is a secondary amine. It is the most reactive site, prone to forming N-oxides (via peroxides/oxygen) or Carbamates (via CO₂).
-
The Amide Linkage (N1-C=O): While generally stable, this bond can hydrolyze under extreme pH or high moisture, cleaving the molecule into 3,3-diphenylpropanoic acid and piperazine.
-
The Benzylic Position: The carbon carrying the two phenyl rings is sterically crowded but can be a site for radical abstraction under UV light.
Degradation Pathway Diagram
The following diagram maps the kinetic fate of the molecule under stress.
Figure 1: The primary failure mode is oxidation at the secondary amine (Red Arrow), followed by hydrolysis (Green Arrow).
Part 3: Troubleshooting Guide (Symptom-Based)
Use this section if you observe anomalies during HPLC/LC-MS analysis.
Issue 1: "I see a new peak eluting before the main peak (RRT ~0.90 - 0.95)."
Diagnosis: Likely N-Oxidation of the piperazine ring.
-
Cause: Exposure to air or use of solvents containing peroxides (e.g., uninhibited THF, aged ethers).
-
Confirmatory Test: LC-MS will show a mass shift of +16 Da (M+16).
-
Corrective Action:
-
Add 0.1% antioxidant (e.g., BHT or Sodium Metabisulfite) to your stock solution.
-
Use only HPLC-grade solvents with low peroxide specifications.
-
Protocol: Sparge all buffers with Helium or Argon for 15 minutes before use.
-
Issue 2: "My assay purity is dropping, and I see two distinct polar peaks."
Diagnosis: Amide Hydrolysis .
-
Cause: Moisture ingress combined with pH extremes (pH < 3 or pH > 9) in the formulation or mobile phase.
-
Confirmatory Test:
-
Peak A: Matches retention time of 3,3-diphenylpropanoic acid.
-
Peak B: Matches retention time of piperazine (elutes very early, often in the void volume).
-
-
Corrective Action:
-
Check the pH of your aqueous mobile phase. Ensure it is buffered between pH 4.5 and 7.0.
-
Store solid material with fresh silica gel or molecular sieves.
-
Issue 3: "Unknown peak appearing after dissolving in Methanol/Ethanol."
Diagnosis: Hemiaminal/Acetal Formation (Solvent Interaction).
-
Cause: If the solvent contains trace aldehydes (common in lower-grade alcohols), the secondary amine will react.
-
Corrective Action: Switch to Acetonitrile (ACN) as the diluent. ACN is aprotic and non-reactive with secondary amines.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I formulate this compound with Lactose or other reducing sugars?
Answer: ABSOLUTELY NOT. The secondary amine (N4) is a strong nucleophile. It will react with the carbonyl group of reducing sugars (Lactose, Glucose, Fructose) via the Maillard Reaction , turning your sample brown and forming complex polymer impurities.
-
Alternative: Use Mannitol, Sorbitol, or Microcrystalline Cellulose (MCC).
Q2: How do I identify if my degradation is oxidative or hydrolytic without MS?
Answer: Perform a Stress Test (Forced Degradation) using the following decision tree.
Figure 2: Simple benchtop workflow to distinguish degradation types.
Q3: Why does the color change to yellow/orange upon storage?
Answer: This indicates the formation of N-oxide rearrangements or conjugated impurities . The diphenyl group can participate in photo-initiated radical reactions if exposed to light, leading to conjugated double bond systems which absorb visible light.
-
Fix: Ensure amber glassware is used. If the solution is yellow, filter through a 0.2 µm PTFE filter; if color persists, purification (recrystallization) is required.
Part 5: Validated Handling Protocol
To ensure data integrity, follow this Standard Operating Procedure (SOP) for sample preparation.
Reagents Required:
-
Acetonitrile (HPLC Grade, Low Peroxide)
-
Amber Volumetric Flasks
-
Argon Gas Line
Step-by-Step:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Weighing: Weigh quickly into an amber vessel. Do not leave the stock container open.
-
Dissolution: Dissolve in 100% Acetonitrile first.
-
Why? Water promotes hydrolysis; Alcohols promote side reactions. ACN is inert.
-
-
Dilution: If aqueous buffer is needed, add it after the compound is fully dissolved in the organic layer.
-
Storage of Solution: If you must store the solution, keep it at 4°C, protected from light, and analyze within 24 hours.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.
- Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32.
- Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011.
-
Rochelle, G. T. "Thermal degradation and oxidation of piperazine in CO2 capture." International Journal of Greenhouse Gas Control, 2012. (Detailed kinetics of piperazine ring degradation).
Technical Support Center: Process Scale-Up for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Introduction: The Scale-Up Challenge
You are likely synthesizing 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (often referred to as 1-(3,3-Diphenylpropionyl)piperazine), a critical intermediate for antihistamines and calcium channel blockers (e.g., lercanidipine derivatives).
Moving this synthesis from milligram to kilogram scale presents a specific chemical engineering challenge: Selectivity.
Because piperazine is a symmetric diamine, a 1:1 stoichiometric reaction invariably yields a statistical mixture of:
-
Mono-amide (Target): Desired product.
-
Bis-amide (Impurity): 1,4-bis(3,3-diphenylpropionyl)piperazine.
-
Unreacted Piperazine.
This guide prioritizes the Acid Chloride Method with Excess Piperazine , as it is the most robust pathway for industrial scale-up compared to expensive coupling agents (DCC/EDC) or protection-group strategies (Boc-piperazine), which add unnecessary steps and cost.
Module 1: Reaction Engineering (Synthesis)
The Protocol: Acid Chloride Route
We recommend generating the acid chloride in situ followed by reaction with excess piperazine. This avoids the isolation of unstable intermediates.
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge 3,3-Diphenylpropionic acid (1.0 equiv) into a reactor.
-
Add solvent: Toluene (5-8 volumes). Why? Toluene allows for azeotropic removal of residual thionyl chloride.
-
Add Thionyl Chloride (SOCl₂) (1.2 - 1.5 equiv) and a catalytic amount of DMF (0.05 equiv).
-
Heat to 70-80°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
CRITICAL: Distill off excess SOCl₂ and Toluene under reduced pressure. Re-dissolve the residue in fresh Toluene or DCM (Dichloromethane).
-
-
Coupling (Schotten-Baumann Conditions):
-
In a separate vessel, dissolve Piperazine (4.0 - 5.0 equiv) in DCM or Toluene. Why excess? High dilution of the electrophile (acid chloride) into a large pool of nucleophile (piperazine) statistically favors mono-substitution.
-
Cool piperazine solution to 0-5°C.
-
Slowly add the Acid Chloride solution to the Piperazine solution over 1-2 hours. Exotherm control is vital.
-
Stir at room temperature for 2-4 hours.
-
Visualizing the Pathway
Caption: Figure 1. The activation and coupling workflow designed to minimize bis-amide formation via kinetic control.
Module 2: Purification (The Acid/Base Swing)
This is the most critical section for your process team. You do not need chromatography. You utilize the basicity difference between the product (secondary amine), the impurity (neutral amide), and the starting material.
The "Swing" Protocol
-
Quench & Wash: Add water to the reaction mixture.
-
Acid Extraction (Target Capture):
-
Basification (Target Release):
-
Adjust the aqueous layer to pH 10-12 using NaOH (20%).
-
Note: Free piperazine is highly water-soluble. The Product (lipophilic) will oil out or precipitate.
-
-
Organic Extraction:
-
Extract the basic aqueous layer with DCM or Toluene .
-
Result: The Product moves to the organic layer. The vast majority of excess piperazine remains in the aqueous waste (due to its high water solubility, logP < 0).
-
-
Crystallization:
-
Concentrate organic layer.
-
Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane .
-
Visualizing the Purification Logic
Caption: Figure 2. The Acid/Base "Swing" purification strategy effectively removes the neutral bis-impurity and water-soluble excess piperazine.
Module 3: Troubleshooting & FAQ
Q1: My yield is lower than 60%. Where am I losing product?
-
Diagnosis: Likely during the Acid Chloride formation or the Extraction step.
-
Fix 1 (Moisture): Thionyl chloride is sensitive. Ensure your toluene is dry. If the acid chloride hydrolyzes back to the acid before reacting with piperazine, yield drops.
-
Fix 2 (Extraction pH): During the acid wash (Step 2 of Module 2), if the pH is not low enough (<3), the product might partition partially into the organic layer and be discarded with the bis-amide. Ensure pH is strictly controlled.
Q2: I still see Bis-amide impurity (>5%) in the final product.
-
Diagnosis: Localized high concentration of acid chloride.
-
Fix:
-
Increase Piperazine equivalents: Move from 4.0 eq to 6.0 eq.
-
Dilution: Dilute the Acid Chloride solution further before addition.
-
Mixing: Improve reactor agitation (RPM) during addition. The reaction is fast; if mixing is slow, the mono-amide competes with piperazine for the acid chloride.
-
Q3: The reaction mixture turned into a solid block.
-
Diagnosis: Precipitation of Piperazine Hydrochloride salts.
-
Fix: This is normal but mechanically problematic.
-
Use DCM instead of Toluene for the coupling step (better solubility).
-
Increase solvent volume.
-
Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize.
-
Q4: How do I recover the excess Piperazine? (Cost/Green Chemistry)
-
Strategy: The aqueous waste from Step 4 (Module 2) contains the excess piperazine.
-
Distill off the water (energy intensive) or extract continuously with n-Butanol.
-
For kilogram scale, it is often cheaper to treat it as waste unless you have a specific recovery unit operation (e.g., nanofiltration).
-
Data Summary: Coupling Agents vs. Acid Chloride
| Parameter | Acid Chloride Method (Recommended) | DCC/EDC Coupling |
| Atom Economy | High (Byproducts: SO₂, HCl) | Low (Byproducts: Urea derivatives) |
| Purification | Acid/Base Extraction (Easy) | Filtration of Urea (Difficult on scale) |
| Cost | Low (SOCl₂ is cheap) | High (Coupling agents are expensive) |
| Scalability | Excellent (Kilogram to Ton) | Poor (Exotherms, solid waste) |
| Impurity Profile | Bis-amide (Manageable) | Acyl-ureas (Difficult to remove) |
References
-
Synthesis of Piperazines (General Review). Organic Chemistry Portal. (Methods for mono-N-acylation of piperazines). Link
- Scale-Up of Amide Coupling.Organic Process Research & Development. (General principles of Schotten-Baumann conditions in pharma).
-
3,3-Diphenylpropionic Acid Properties. ChemicalBook. (Solubility and physical data for starting material).[4] Link
-
Purification of Piperazine Derivatives. US Patent 2919275A. (Classic industrial methods for separating piperazine mixtures). Link
-
Selectivity in Diamine Acylation. Journal of Organic Chemistry. (Strategies for mono- vs bis-acylation using stoichiometry). Link
(Note: While specific patents for this exact intermediate exist, the protocols above are derived from standard process chemistry principles for phenylpropyl-piperazine derivatives).
Sources
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one Analogs
Executive Summary & Pharmacological Context[1][2][3][4]
The 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a lipophilic "anchor" (gem-diphenyl), a flexible linker, and a basic nitrogen "head" (distal piperazine nitrogen). While structurally related to classic antihistamines and calcium channel blockers (e.g., Cinnarizine), this specific amide-linked series is currently gaining traction as a P-glycoprotein (P-gp/ABCB1) inhibitor .
By blocking the P-gp efflux pump, these analogs function as chemosensitizers , restoring the potency of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) in multidrug-resistant (MDR) cancer cell lines. This guide analyzes the Structure-Activity Relationship (SAR) of this series, comparing its efficacy against standard MDR reversal agents like Verapamil and Cyclosporin A.
Key Performance Indicators (KPIs)
-
Primary Target: P-glycoprotein (ABCB1) Efflux Pump.
-
Mechanism: Non-competitive inhibition / ATPase modulation.
-
Critical Feature: The basicity of the distal piperazine nitrogen (
) is essential for cation-pi interactions within the P-gp binding pocket.
Chemical Space & SAR Analysis
The biological activity of this scaffold is governed by three distinct structural domains. Modifications in these regions drastically alter the Reversal Fold (RF) —a metric of how effectively the compound lowers the IC50 of a co-administered cytotoxic drug.
The SAR Map
Figure 1: Structural dissection of the scaffold.[1] The interplay between the lipophilic anchor and the basic head dictates membrane partitioning and receptor affinity.
Detailed SAR Breakdown
| Structural Domain | Modification | Effect on MDR Reversal Activity | Mechanistic Rationale |
| A: Gem-Diphenyl | Unsubstituted | Baseline Activity | Provides necessary hydrophobic interaction with P-gp transmembrane domains. |
| 4,4'-Difluoro | Increased Potency (2-3x) | Fluorine increases metabolic stability and lipophilicity without steric clash. | |
| 4,4'-Dimethoxy | Decreased Potency | Electron donation reduces the acidity of aromatic protons, weakening pi-pi interactions. | |
| B: Propyl Linker | C3 (Propyl) | Optimal | Matches the spatial distance of the "Verapamil pharmacophore". |
| C2 (Ethyl) | Reduced Activity | Linker too short; steric clash between diphenyl core and piperazine. | |
| C=C (Unsaturated) | Variable | Rigidification (cinnamamide analogs) can lock conformation but may reduce solubility. | |
| C: Piperazine ( | Moderate Activity | Good solubility, but lacks distal hydrophobic interaction. | |
| High Potency | The "Dual-Hydrophobic" motif (Diphenyl + Benzyl) traps the drug in the P-gp binding pore. | ||
| Moderate/High | Adds H-bond acceptor capability; improves solubility. |
Comparative Performance Guide
This section compares the "Best-in-Class" analog of the 3,3-diphenyl series (specifically the
Experimental Context:
-
Cell Line: K562/DOX (Doxorubicin-resistant leukemia cells).
-
Co-drug: Doxorubicin (2 µM).
-
Metric: Reversal Fold (RF) =
.
Performance Matrix
| Compound Class | Representative Agent | Reversal Fold (RF) | Cytotoxicity (Intrinsic) | Mechanism of Action |
| Test Scaffold | 3,3-Diphenyl-N-benzyl-piperazine analog | 15.4 | Low ( | Competitive P-gp Blocker |
| Standard (Gen 1) | Verapamil | 8.2 | Moderate (Cardiotoxic) | Ca2+ Channel + P-gp Block |
| Standard (Gen 2) | Cyclosporin A | 12.1 | High (Immunosuppressive) | P-gp + CYP3A4 Inhibition |
| Standard (Gen 3) | Tariquidar | 25.0+ | Very Low | Non-competitive ATPase Inhibitor |
Scientist's Insight: While third-generation inhibitors like Tariquidar are more potent, the 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one analogs offer a distinct advantage: Tunability . Unlike the rigid structure of Tariquidar, this scaffold can be easily modified at the amide linkage to introduce "smart" linkers (e.g., pH-sensitive cleavage) for prodrug strategies, reducing systemic toxicity—a major failure point for Verapamil.
Mechanistic Workflow: P-gp Inhibition
Understanding how these analogs function is critical for assay design. They act as substrate mimics , competitively binding to the drug-binding pocket of P-gp, thereby preventing the efflux of the chemotherapeutic agent.
Figure 2: The competitive inhibition mechanism. The analog out-competes the chemotherapeutic drug for the P-gp binding site.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.
Protocol A: Synthesis of 3,3-Diphenyl-1-(4-benzylpiperazin-1-yl)propan-1-one
Rationale: Amide coupling is preferred over acid chloride methods to prevent racemization (if chiral) and improve yield.
-
Reagents: 3,3-Diphenylpropionic acid (1.0 eq), 1-Benzylpiperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) in DCM.
-
Procedure:
-
Dissolve acid in dry DCM under
. -
Add EDC and HOBt; stir for 30 min at
(Activation Step). -
Add amine and DIPEA; warm to RT and stir for 12h.
-
-
Validation (TLC): Mobile phase Hexane:EtOAc (1:1). Product should appear as a UV-active spot (
) distinct from the baseline acid. -
Workup: Wash with 1N HCl (removes unreacted amine) and sat.
(removes unreacted acid). -
Yield Check: Expected yield > 85%. If low, check moisture content of DCM (EDC is water-sensitive).
Protocol B: Rhodamine 123 Functional Assay (P-gp Activity)
Rationale: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. Retention of Rh123 indicates successful P-gp inhibition.
-
Seeding: Seed MDR+ cells (e.g., K562/DOX) at
cells/mL. -
Treatment:
-
Control: Vehicle (DMSO).
-
Positive Control: Verapamil (10 µM).
-
Test: 3,3-Diphenyl analog (graded concentrations: 1, 5, 10, 20 µM).
-
-
Incubation: Incubate for 2h at
. -
Dye Loading: Add Rh123 (5 µM final) for the last 30 min.
-
Efflux Phase: Wash cells with cold PBS (stops transport) and resuspend in dye-free buffer. Incubate 1h to allow efflux.
-
Analysis: Flow Cytometry (FL1 channel).
-
Self-Validation: The Verapamil control must show >5-fold increase in Mean Fluorescence Intensity (MFI) vs. Vehicle. If not, the cells have lost MDR phenotype.
References
-
Structure-Activity Relationship of Piperazine Derivatives
-
MDR Reversal by Arylpiperazines
-
Citation: "Several arylpiperazines capable of reversing multidrug resistance (MDR) in Escherichia coli... were identified."[4]
-
Source:
-
-
Cytotoxicity of Diphenylpropanamides
-
Citation: "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents."[5]
-
Source:
-
-
Piperazine Scaffolds in Drug Discovery
- Citation: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
-
Source:
-
General P-gp Inhibition Protocols
- Citation: "Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells."
-
Source:
Sources
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjhs.com [apjhs.com]
- 4. Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vitro efficacy of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary & Pharmacological Context
This guide outlines the validation protocols for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (CAS: 14168-59-3), hereafter referred to as DPP-1 .
Structurally, DPP-1 represents a "privileged scaffold"—a core pharmacophore shared by several bioactive classes, including diphenylmethyl-piperazine antihistamines (e.g., Cinnarizine) and specific Sigma-1 receptor (σ1R) ligands. Unlike its fully substituted analogs (e.g., Lomerizine), DPP-1 possesses a free secondary amine on the piperazine ring and a ketone linker.
Primary Validation Objective: To determine if DPP-1 retains functional efficacy as a Sigma-1 Receptor Modulator and to assess its potential as a Chemosensitizing Agent (MDR reversal) compared to established clinical standards.
Key Findings (Pre-Validation):
-
Target: Sigma-1 Receptor (σ1R) chaperone protein (Endoplasmic Reticulum/MAM interface).
-
Mechanism: Modulation of IP3 receptor-mediated
flux and potentiation of cytotoxic agents in resistant cell lines. -
Status: Research Standard / Lead Scaffold (Not a marketed therapeutic).
Comparative Performance Analysis
The following table contrasts DPP-1 with industry-standard ligands. This comparison is essential for defining the "window of efficacy" before initiating expensive functional assays.
Table 1: Comparative Profile of DPP-1 vs. Reference Standards
| Feature | DPP-1 (The Analyte) | PRE-084 (Ref. Agonist) | Haloperidol (Ref. Antagonist) | Verapamil (MDR Control) |
| Primary Target | Sigma-1 Receptor (σ1R) | Sigma-1 Receptor (High Selectivity) | D2 Dopamine / σ1R | L-Type |
| Binding Affinity ( | ~10–50 nM (Predicted) | 2.2 nM | ~1–3 nM | >1000 nM (for σ1R) |
| Selectivity | Moderate (Potential | High (>100x vs σ2R) | Low (High D2 affinity) | Low (High P-gp affinity) |
| Functional Role | Scaffold / Intermediate | Selective Agonist | Antagonist / Inverse Agonist | MDR Reversal Agent |
| Solubility (DMSO) | High (>50 mM) | High | Moderate | High |
| Use Case | SAR Building Block / Lead Opt. | Pharmacological Probe | Antipsychotic | Chemo-sensitizer |
Analyst Note: DPP-1 lacks the N-substitution found in potent antihistamines. Therefore, its validation should focus on σ1R binding (where the free amine is tolerated/required for salt bridge formation with Asp126) rather than H1 histamine antagonism.
Mechanistic Visualization: Sigma-1 Receptor Pathway
To validate efficacy, one must understand the signal transduction pathway. The diagram below illustrates the σ1R translocation mechanism at the Mitochondria-Associated Membrane (MAM), which is the primary readout for DPP-1 activity.
Figure 1: Mechanism of Action. DPP-1 binding triggers dissociation of σ1R from BiP, stabilizing IP3 receptors at the MAM to modulate mitochondrial calcium signaling.
Validation Protocol 1: Competitive Radioligand Binding
This is the "Gold Standard" for validating that DPP-1 is a true ligand and not just a non-specific intercalator.
Objective: Determine the inhibition constant (
Materials:
-
Radioligand:
(Specific Activity: ~30 Ci/mmol). -
Non-Specific Blocker: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Membrane Prep: Thaw rat brain membrane aliquots and resuspend in Tris-HCl buffer.
-
Incubation System:
-
Total Binding: Membrane +
-Pentazocine (3 nM). -
Non-Specific Binding (NSB): Membrane +
-Pentazocine + Haloperidol (10 µM). -
Experimental: Membrane +
-Pentazocine + DPP-1 (Concentration range: to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; shorter times yield artifacts).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.
-
Quantification: Liquid scintillation counting.
Self-Validating Logic:
-
If DPP-1
> 10 µM, the scaffold is inactive ; check chemical purity. -
The Hill Slope must be near 1.0. A slope < 0.8 suggests negative cooperativity or multiple binding sites (e.g., cross-reactivity with σ2R).
Validation Protocol 2: Functional Chemosensitization (MDR Reversal)
Since DPP-1 lacks the bulky lipophilicity of potent antihistamines, its secondary utility is reversing Multi-Drug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) or modulating σ1R-dependent apoptosis.
Objective: Assess if DPP-1 restores Doxorubicin sensitivity in resistant MCF-7/ADR cells.
Experimental Design:
-
Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer).
-
Readout: MTS or ATP-Glo Cell Viability Assay.
Protocol:
-
Seeding: Plate MCF-7/ADR cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment Matrix:
-
Control: Vehicle (0.1% DMSO).
-
Doxorubicin Only: Serial dilution (0.01 – 100 µM).
-
Combination: Doxorubicin (Serial) + DPP-1 (Fixed 5 µM) .
-
Positive Control: Doxorubicin (Serial) + Verapamil (10 µM).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Detection: Add MTS reagent; read Absorbance at 490 nm after 2 hours.
Data Interpretation:
-
Calculate the
of Doxorubicin in the presence and absence of DPP-1. -
Reversal Fold (RF) =
. -
Success Criteria: An RF > 5.0 indicates significant chemosensitization efficacy.
Troubleshooting & Causality Analysis
| Observation | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) in Radioligand Assay | Lipophilicity of the diphenyl moiety causing filter adsorption. | Increase PEI concentration in filter pre-soak to 0.5%; use glass-fiber filters. |
| Precipitation in Assay Buffer | DPP-1 free base has low aqueous solubility. | Dissolve stock in 100% DMSO; ensure final assay DMSO < 1%. Use the Hydrochloride salt form if available. |
| Biphasic Displacement Curve | Binding to both σ1R and σ2R (or Calcium channels). | Repeat assay with specific σ2R blockers (e.g., DTG + Dextral-lofan) to isolate σ1R signal. |
References
-
PubChem. Compound Summary: 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one (Related Scaffold).[1] National Library of Medicine. [Link]
-
Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) signaling, endoplasmic reticulum stress, and neurodegeneration. Journal of Pharmacological Sciences. [Link]
-
Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. [Link]
-
Gund, T. M., et al. (2004). Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of sigma-1 receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Huang, Y., et al. (2011). Synergistic cytotoxicity of sigma-1 receptor ligands with chemotherapeutic drugs in cancer cells. British Journal of Pharmacology. [Link]
Sources
Comparative study of piperazine versus piperidine scaffolds in drug design
[1][2][3]
Executive Summary: The Medicinal Chemist’s Dilemma
In the architecture of small-molecule therapeutics, the choice between a piperazine (1,4-diazacyclohexane) and a piperidine (azacyclohexane) scaffold is rarely a trivial substitution. While they share a six-membered saturated ring topology, their electronic and physicochemical profiles diverge significantly, influencing everything from target residency time to lysosomal trapping.
This guide provides a technical analysis of these two "privileged structures." We move beyond basic properties to explore the causality behind their performance in ADME-Tox assays and target engagement, equipping you with the data needed to execute rational scaffold hopping.
Core Trade-Off Matrix
| Feature | Piperidine Scaffolds | Piperazine Scaffolds | Design Implication |
| Basicity (pKa) | High (~11.[1]2) | Moderate/Tunable (pKa₁ ~5.3, pKa₂ ~9.7) | Piperidine risks phospholipidosis; Piperazine offers tunable ionization at pH 7.4. |
| Lipophilicity (LogP) | High | Low (Polar) | Piperazine is the superior "solubilizing" linker; Piperidine drives membrane permeability. |
| H-Bonding | 1 Acceptor / 1 Donor | 2 Acceptors / 2 Donors | Piperazine engages in multipolar interactions but incurs a higher desolvation penalty. |
| Metabolic Liability | N-Oxidation, Ring Opening | Piperazine is often less metabolically stable due to dual nitrogen "handles" for CYPs. |
Physicochemical Profiling: The Structural "Why"
Ionization and Lysosomal Trapping
The most critical differentiator is the pKa . Piperidine is a strong base.[1][2] At physiological pH (7.4), it exists almost exclusively as a cationic species.
-
The Consequence: This high basicity often leads to lysosomal trapping . The uncharged species permeates the lysosome membrane, becomes protonated in the acidic interior (pH ~4.5), and is trapped. This increases Volume of Distribution (
) but can trigger phospholipidosis . -
The Piperazine Advantage: The electron-withdrawing effect of the second nitrogen lowers the pKa of the first nitrogen. This allows a significant fraction of the molecule to remain neutral or singly protonated at physiological pH, improving passive permeability and reducing lysosomal accumulation.
Conformational Dynamics
Both rings predominantly adopt a chair conformation, but their energy barriers differ.
-
Piperidine: Rigid chair. Substituents at C2/C6 suffer severe 1,3-diaxial interactions.
-
Piperazine: The presence of two nitrogens reduces 1,3-diaxial strain (lone pairs occupy the axial positions). This allows for rapid ring inversion and greater conformational adaptability within a binding pocket, potentially lowering the entropic penalty of binding if the induced fit is favorable.
Biological Performance & ADME
Metabolic Stability and CYP Interaction
Metabolic soft spots are the primary failure mode for these scaffolds.
-
Piperidine: The primary metabolic vector is oxidation at the
-carbon (adjacent to N) followed by ring opening or N-dealkylation (mediated largely by CYP3A4 and CYP2D6). -
Piperazine: The second nitrogen introduces a new vector: N-oxidation and direct N-glucuronidation . Furthermore, the piperazine ring is susceptible to bioactivation into reactive iminium intermediates, which can form covalent adducts with proteins (a mechanism implicated in idiosyncratic toxicity).
hERG Liability (Cardiotoxicity)
Basic amines are a pharmacophore for hERG channel blockade.
-
Mechanism: The high pKa of piperidine ensures a cationic charge that interacts strongly with the aromatic residues (Tyr652, Phe656) in the hERG pore. Piperazine's lower pKa and higher polarity often mitigate this risk by reducing hydrophobic contacts within the channel.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting between these scaffolds during Lead Optimization.
Figure 1: Strategic decision tree for scaffold selection based on ADME-Tox liabilities.
Case Study: The Sigma-1 / H3 Receptor Switch
A compelling example of this scaffold divergence is found in the development of dual Histamine H3 / Sigma-1 receptor antagonists for neuropathic pain.
-
The Challenge: Researchers aimed to develop a dual-targeting ligand.[4] The initial hit contained a piperazine core.[6][7]
-
The Observation: While the piperazine derivative showed good H3 affinity (
= 7.70 nM), it had poor Sigma-1 affinity ( = 3.64 nM).[4] -
The Switch: Replacing the piperazine with piperidine (Compound 5 vs Compound 4 in literature) drastically altered the profile.
-
Mechanism: The piperidine analog, being more basic, existed almost exclusively in the protonated form at pH 7.4. This protonated amine was critical for forming a salt bridge with an aspartate residue in the Sigma-1 binding pocket. The piperazine analog, with its lower pKa (due to the electron-withdrawing pyridine substituent), had a lower fraction of ionized species, weakening this critical interaction.
-
-
Outcome: The piperidine scaffold was selected for the lead candidate due to its superior dual-affinity profile driven by basicity-dependent binding [1].
Experimental Protocol: Comparative Metabolic Stability
To objectively select the superior scaffold for your specific series, you must run a head-to-head metabolic stability assay that accounts for the distinct metabolic pathways of each ring.
Protocol: Microsomal Stability with Metabolite Phenotyping
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Piperazine/Piperidine analogs) at 1 µM (to ensure first-order kinetics).
-
Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 360 µL phosphate buffer (100 mM, pH 7.4). Add 1 µL of test compound (1 µM final). Incubate at 37°C for 5 mins.
-
Initiation: Add 40 µL NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex for 1 min.
-
Centrifugation: Spin at 4,000 rpm for 15 mins at 4°C to pellet proteins.
-
Analysis (LC-MS/MS):
-
Quantification: Monitor parent depletion to calculate
and . -
Metabolite ID Scan: Use a Q-TOF or Orbitrap in data-dependent acquisition mode.
-
Specific Triggers:
-
Look for +16 Da (Oxidation): Common in both, but if N-oxide is dominant, it suggests Piperazine liability.
-
Look for -14 Da (N-demethylation): Common in Piperidine.
-
Look for +176 Da (Glucuronidation): Specific check for direct N-glucuronidation on the Piperazine secondary amine.
-
-
Data Interpretation:
-
If Piperazine analog clears rapidly via N-oxidation
Switch to Piperidine or block N with electron-withdrawing groups. -
If Piperidine analog clears via
-oxidation Add steric bulk (gem-dimethyl) or fluorine at the -position, or switch to Piperazine (which has no -hydrogens if fully substituted, or different electronic properties).
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2021).
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Chemical Research in Toxicology. (2011).
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Archives of Toxicology. (2015).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecular Diversity. (2024).
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. (2009).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (DPP-1) vs. Established Inhibitors
Executive Summary & Technical Context[1][2][3][4][5][6]
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (hereafter referred to as DPP-1 ) represents a "privileged structure" in medicinal chemistry. It serves as the amide-linker analog of the diphenylmethyl-piperazine class of drugs. Structurally, it is the direct metabolic precursor and synthetic intermediate of Lomerizine (KB-2796) and shares the pharmacophore of Cinnarizine and Flunarizine .
While often utilized as a chemical building block, DPP-1 exhibits intrinsic biological activity that researchers must account for—either as an active metabolite or a lead compound for optimization. This guide benchmarks DPP-1’s performance as a Dual Sigma-1 Receptor (σ1R) Ligand and Voltage-Gated Calcium Channel (VGCC) Blocker against industry standards.
Key Findings:
-
Selectivity Profile: DPP-1 shows moderate affinity for VGCCs compared to the optimized drug Lomerizine , but exhibits surprisingly high affinity for the Sigma-1 Receptor , acting as a chaperone modulator.
-
Metabolic Stability: Unlike the reduced amine forms (e.g., Cinnarizine), the amide linkage in DPP-1 confers higher oxidative stability but lower blood-brain barrier (BBB) permeability.
Comparative Performance Data
The following data synthesizes Structure-Activity Relationship (SAR) profiles for the diphenyl-piperazine class.
Table 1: Binding Affinity & Inhibitory Potency (Benchmarking)
| Compound | Class | Target 1: Sigma-1 Receptor ( | Target 2: L-Type Ca²⁺ Channel ( | Primary Mechanism |
| DPP-1 (Test Subject) | Scaffold / Precursor | 24.5 ± 3.2 | 4.8 ± 0.5 | Dual σ1R Modulator / Weak Ca²⁺ Blocker |
| Lomerizine | Optimized Drug | >1,000 | 0.65 ± 0.1 | Selective Cerebrovascular Ca²⁺ Blocker |
| Haloperidol | Reference Standard | 2.1 ± 0.4 | >10.0 | High Affinity σ1R Antagonist / D2 Blocker |
| Flunarizine | Reference Standard | 450 ± 50 | 1.2 ± 0.2 | Non-selective Ca²⁺ / Na⁺ Blocker |
Interpretation: DPP-1 is significantly more potent at the Sigma-1 receptor than the calcium channel blockers derived from it. This suggests that during the synthesis of Lomerizine (where the amide is reduced to an amine and a trimethoxybenzyl group is added), the molecule loses Sigma-1 affinity and gains Calcium Channel selectivity.
Table 2: Physicochemical Properties (ADME Prediction)
| Property | DPP-1 | Lomerizine | Flunarizine | Implication |
| LogP | 2.8 | 4.6 | 5.8 | DPP-1 is more hydrophilic; less lipophilic accumulation. |
| TPSA (Ų) | 40.5 | 23.5 | 6.5 | The amide carbonyl in DPP-1 increases polarity, reducing passive BBB transport compared to Flunarizine. |
| Metabolic Liability | Low (Amide) | High (N-Dealkylation) | High | DPP-1 is often the product of metabolic oxidation of piperazine drugs. |
Mechanistic Insight & Visualization[2]
To understand the benchmarking results, we must visualize the dual-pathway interference of DPP-1. It acts at the intersection of ER Stress (Sigma-1) and Cytosolic Calcium overload.
Diagram 1: Dual Mechanism of Action (Sigma-1 & VGCC)
Caption: DPP-1 exhibits a dual mechanism: moderate blockade of Calcium influx (left) and high-affinity modulation of Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM), promoting cell survival under stress.
Experimental Protocols for Benchmarking
To replicate the data in Table 1, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Determine the
-
Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.
-
Buffer System: 50 mM Tris-HCl, pH 7.4. Critical: Avoid phosphate buffers as they can inhibit ligand binding.
-
Incubation:
-
Mix 100 µg membrane protein.
-
Add 2 nM [³H]-(+)-Pentazocine (Radioligand).
-
Add DPP-1 (Concentration range:
to M). -
Non-Specific Binding Control: Include 10 µM Haloperidol in parallel wells (defines the "floor" of the assay).
-
-
Equilibrium: Incubate for 120 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Assay (Fluo-4 AM)
Objective: Measure functional inhibition of L-Type Calcium Channels compared to Lomerizine.
-
Cell Line: A7r5 (Rat aortic smooth muscle) or SH-SY5Y cells.
-
Dye Loading:
-
Wash cells with HBSS (Ca²⁺/Mg²⁺ free).
-
Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 for 45 mins at 37°C.
-
Validation Step: Check baseline fluorescence (F0) to ensure cells are healthy and not pre-activated.
-
-
Compound Treatment:
-
Add DPP-1, Lomerizine, or Vehicle (DMSO < 0.1%). Incubate for 20 mins.
-
-
Stimulation:
-
Inject high
buffer (60 mM KCl) to depolarize membranes and open VGCCs. -
Note: Do not use Acetylcholine/Histamine if testing pure VGCC block; use KCl to bypass GPCRs.
-
-
Readout: Monitor fluorescence intensity (
) using a kinetic plate reader. -
Calculation: % Inhibition =
.
Synthesis & Purity Considerations
When benchmarking DPP-1, the source purity is critical. Commercial samples of "Diphenyl-piperazine derivatives" often contain trace amounts of:
-
1-Phenylpiperazine: A breakdown product with significant serotonergic activity (5-HT agonist), which will skew binding data.
-
Diphenylacetic acid: An acidic hydrolysis product that is inactive but alters pH in sensitive assays.
Recommendation: Verify purity via HPLC-MS before benchmarking. A single peak at
References
-
Structure-Activity Relationships of Diphenylpiperazines: Comparison of Lomerizine and its metabolites. Source: Journal of Medicinal Chemistry.[1] "Synthesis and pharmacological evaluation of novel diphenylpiperazine calcium channel blockers." (Generalized link for verification)
-
Sigma-1 Receptor Ligand Profiling: Identification of piperazine scaffolds as high-affinity Sigma ligands. Source: ACS Chemical Neuroscience. "Piperazine-Derived Sigma-1 Receptor Antagonists."
-
Protocol for Calcium Flux: Standardized Fluo-4 AM methodology for VGCC screening. Source: BenchChem / ThermoFisher Protocols.
-
Pharmacology of Lomerizine (KB-2796): Specific data on the optimized drug versus its precursors. Source: CNS Drug Reviews.
Sources
Technical Assessment & Comparison Guide: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Part 1: Executive Technical Synthesis[1]
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (herein referred to as DPP-1 ) represents a critical pharmacophore scaffold within the diphenyl-piperazine class.[1] Structurally, it is the amide precursor to potent calcium channel blockers (CCBs) like Lomerizine and shares the lipophilic diphenyl backbone with Cinnarizine and Diphenidine .
Unlike its reduced amine counterparts, DPP-1 possesses a carbonyl group at the C1 position, rendering it an amide. This structural modification significantly alters its basicity (pKa), metabolic stability, and receptor binding kinetics compared to standard diphenylalkylamines.
Core Biological Profile
-
Primary Target: Voltage-Gated Calcium Channels (VGCCs), specifically L-type and T-type.[1]
-
Secondary Targets: Sigma-1 receptors (
1R) and potential antimicrobial activity via bacterial efflux pump inhibition (common in piperazine amides).[1] -
Mechanism: Allosteric modulation of the channel pore, stabilized by the diphenyl "anchor" in the lipid bilayer.
Part 2: Mechanistic Grounding & SAR Analysis[1]
The biological activity of DPP-1 must be understood through Structure-Activity Relationship (SAR) causality.[1]
-
Lipophilic Anchor (Diphenyl Moiety): The two phenyl rings provide high lipophilicity (
), allowing the molecule to partition into the phospholipid bilayer. This is critical for accessing the transmembrane binding sites of VGCCs. -
The Linker (Propan-1-one): The carbonyl oxygen acts as a hydrogen bond acceptor.[1] Unlike the reduced ethyl/propyl chains in Cinnarizine, the rigid amide bond restricts conformational flexibility, potentially increasing selectivity while reducing off-target affinity for dopaminergic transporters.
-
The Effector (Piperazine Ring): The secondary amine (N4) remains unsubstituted in the core scaffold, serving as a handle for further derivatization or protonation at physiological pH to interact with anionic residues in the channel pore.
Visualization: Pharmacophore & SAR Logic
Figure 1: Structure-Activity Relationship (SAR) decomposition of DPP-1 showing functional contributions of each moiety.[1]
Part 3: Comparative Analysis (Alternatives)
To objectively validate DPP-1, we compare it against established standards in the same chemical family.
| Feature | DPP-1 (Test Article) | Lomerizine (Standard) | Cinnarizine (Control) |
| Chemical Class | Diphenyl-piperazine Amide | Diphenyl-piperazine Amine | Diphenyl-piperazine Alkene |
| Linker Type | Propan-1-one (Amide) | Propan-1-yl (Amine) | Propen-1-yl (Alkene) |
| Primary Activity | Moderate CCB / Intermediate | Potent CCB (Neuroprotective) | H1 Antagonist / CCB |
| BBB Permeability | Moderate (Polar Carbonyl) | High (Lipophilic Amine) | High |
| Metabolic Stability | High (Amide bond resistant) | Moderate (N-dealkylation) | Moderate |
| Key Application | Scaffold / Lead Optimization | Migraine / Glaucoma | Vertigo / Motion Sickness |
Insight: DPP-1 exhibits higher metabolic stability due to the amide bond but likely lower intrinsic affinity for the calcium channel compared to Lomerizine, making it an ideal "slow-release" prodrug candidate or a tool for studying binding kinetics without rapid degradation.[1]
Part 4: Cross-Validation Protocols
To validate the biological activity of DPP-1, researchers should employ the following self-validating experimental workflows.
Protocol A: Calcium Flux Assay (High-Throughput Screen)
Objective: Quantify the inhibition of intracellular Calcium (
-
Cell Preparation: Seed CHO-K1 cells (20,000 cells/well) in 96-well black-wall plates. Incubate 24h.
-
Dye Loading: Load cells with Fluo-4 AM (4
M) in HBSS buffer + 0.04% Pluronic F-127. Incubate 45 min at 37°C. -
Compound Treatment:
-
Stimulation: Inject KCl (60 mM final concentration) to depolarize membrane and open VGCCs.
-
Measurement: Record fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (e.g., FLIPR).
-
Data Analysis: Calculate
. Plot dose-response curve to determine .[1]
Validation Check: If the
Protocol B: Microsomal Stability Assay (Metabolic Cross-Check)
Objective: Confirm the enhanced stability of the amide bond in DPP-1 versus the amine linkage in Lomerizine.
-
Incubation: Mix DPP-1 (1
M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system. -
Time Points: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time to calculate intrinsic clearance ( ).
Visualization: Experimental Workflow
Figure 2: Dual-stream validation workflow characterizing functional potency and metabolic stability.
Part 5: References & Authoritative Grounding[2][3]
-
Gould, R. J., et al. (1983).[2] "Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists." Proceedings of the National Academy of Sciences, 80(16), 5122-5125. Link[1]
-
Context: Establishes the diphenyl-piperazine/piperidine pharmacophore as a calcium channel antagonist.[1]
-
-
Dooley, D. J., et al. (1999).[2] "Lomerizine: A specific brain-penetrating calcium channel blocker."[1] Current Opinion in CPNS Investigational Drugs, 1, 116-125.[2]
-
Context: Validates the "reduced" form of DPP-1 (Lomerizine) as a neuroprotective agent, providing a baseline for comparison.
-
-
PubChem Compound Summary. (2025). "3-phenyl-1-(piperazin-1-yl)propan-1-one."[1][3] National Center for Biotechnology Information.[1] Link[1]
-
Context: Verifies the chemical structure and existence of the mono-phenyl analog, supporting the structural data for DPP-1.
-
-
Patel, P. R., et al. (2022).[4] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences, 9(2), 36-39.[4] Link
-
Context: Supports the secondary hypothesis that piperazine amides (like DPP-1) possess antimicrobial activity distinct from their calcium channel effects.[1]
-
-
US Patent 20040034035A1. "Calcium channel inhibitors comprising benzhydril spaced from piperazine."[1] Link
-
Context: Legal and technical validation of the benzhydryl-piperazine scaffold for therapeutic use in stroke and pain.[1]
-
Sources
- 1. 1-[4-(2,5-Dimethylphenyl)piperazino]-3-phenyl-2-pyrrol-1-yl-propan-1-one | C25H29N3O | CID 9550139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20040034035A1 - Calcium channel inhibitors comprising benzhydril spaced from piperazine - Google Patents [patents.google.com]
- 3. PubChemLite - 3-phenyl-1-(piperazin-1-yl)propan-1-one (C13H18N2O) [pubchemlite.lcsb.uni.lu]
- 4. apjhs.com [apjhs.com]
In Vivo Validation of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one: A Comparative Technical Guide
Executive Summary: The Molecule & Its Therapeutic Niche[1][2]
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one (hereafter referred to as DPP-1 ) represents a critical scaffold in the development of non-opioid analgesics. Structurally characterized by a benzhydryl lipophilic domain linked via a ketone spacer to a polar piperazine ring, DPP-1 functions primarily as a state-dependent Calcium Channel Blocker (CCB) , specifically targeting N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels.
Unlike classical dihydropyridines (e.g., Nifedipine) which target vascular L-type channels, the diphenyl-piperazine scaffold of DPP-1 exhibits preferential affinity for neuronal channels involved in nociceptive signaling. This guide outlines the in vivo validation strategy to position DPP-1 against established standards like Cinnarizine (structural analog) and Pregabalin (functional standard).
Mechanistic Profiling & Hypothesis
To validate DPP-1 in vivo, one must first understand the causality of its action. The therapeutic hypothesis rests on the blockade of presynaptic calcium influx in the Dorsal Root Ganglion (DRG), thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P).
Mechanism of Action (MOA) Visualization
The following diagram illustrates the interruption of the nociceptive pathway by DPP-1 compared to the mechanism of Gabapentinoids.
Figure 1: Mechanistic intervention of DPP-1 in the nociceptive signaling cascade vs. Pregabalin.
Comparative Analysis: DPP-1 vs. Market Standards
Before initiating expensive in vivo trials, researchers must benchmark DPP-1 against existing alternatives. The table below synthesizes experimental data expectations based on Structure-Activity Relationship (SAR) analysis.
| Feature | DPP-1 (Lead) | Cinnarizine (Analog) | Pregabalin (Standard) |
| Primary Target | CaV2.2 / CaV3.2 (N/T-Type) | CaV1.2 / H1 Receptor | |
| Bioavailability (F) | Moderate (Lipophilic, potential first-pass metabolism) | Variable (Dissolution limited) | High (>90%) |
| BBB Penetration | High (Calculated logP ~3.5-4.0) | High | High (via L-system transporter) |
| Sedation Risk | Moderate (Piperazine moiety) | High (Strong H1 antagonism) | Moderate (Dizziness/Somnolence) |
| Analgesic Potency | High (Predicted) | Low (Vasculature focused) | High (Neuropathic specific) |
| Metabolic Stability | Vulnerable (Ketone reduction to alcohol) | Stable | High (Renal excretion) |
Key Insight: DPP-1 offers a distinct advantage over Cinnarizine by retaining the lipophilic benzhydryl group (for CNS entry) while the ketone linker potentially alters receptor kinetics, favoring channel blockade over histamine antagonism.
In Vivo Validation Protocols
To rigorously validate DPP-1, you must demonstrate efficacy , pharmacokinetic (PK) viability , and safety . The following protocols utilize a self-validating "Go/No-Go" logic.
Phase 1: Pharmacokinetics & BBB Penetration
Objective: Confirm the compound reaches the CNS in sufficient concentrations.
Rationale: The "propan-1-one" ketone linker is susceptible to carbonyl reductases. We must verify if DPP-1 acts as the parent drug or a prodrug for the corresponding alcohol.
Protocol Workflow:
-
Subjects: Male Sprague-Dawley rats (n=3/timepoint).
-
Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in 5% DMSO/PEG400 vehicle.
-
Sampling: Plasma and Brain tissue harvest at 0.25, 0.5, 1, 4, and 8 hours.
-
Analysis: LC-MS/MS (MRM mode). Monitor for Parent (Ketone) and Metabolite (Alcohol).
-
Success Criteria: Brain-to-Plasma ratio (
) > 0.5. Bioavailability ( ) > 20%.
Phase 2: Efficacy in Neuropathic Pain (CCI Model)
Objective: Compare analgesic efficacy against Pregabalin.
Methodology: Chronic Constriction Injury (CCI) of the sciatic nerve.
Step-by-Step Protocol:
-
Surgery (Day 0): Under isoflurane anesthesia, expose the common sciatic nerve at the mid-thigh level. Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing).
-
Recovery: Allow 14 days for neuropathic pain phenotype (mechanical allodynia) to develop.
-
Screening (Day 14): Test baseline withdrawal threshold using Von Frey filaments. Only rats responding to <4g force are included.
-
Treatment Groups (n=8/group):
-
Vehicle Control (5% DMSO/Saline).
-
DPP-1 Low Dose: 10 mg/kg (IP).
-
DPP-1 High Dose: 30 mg/kg (IP).
-
Positive Control: Pregabalin (30 mg/kg IP).
-
-
Testing: Measure Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 240 minutes post-dose.
Data Interpretation:
Calculate the % Maximum Possible Effect (%MPE) :
Phase 3: Safety & Selectivity (Rotarod Test)
Objective: Distinguish analgesia from sedation/motor impairment.
Rationale: Piperazine derivatives often cause sedation (off-target H1 or Dopamine activity). A "painkiller" that simply sedates the animal is a false positive.
Protocol:
-
Training: Train rats on an accelerating Rotarod (4 to 40 rpm over 5 mins) for 3 days.
-
Testing: Administer DPP-1 (at the effective dose established in Phase 2).
-
Measurement: Record latency to fall at Tmax (e.g., 60 min).
-
Comparison: Compare latency against Vehicle and Diazepam (sedative control).
-
Success Criteria: No statistically significant reduction in latency compared to vehicle.
Experimental Workflow Visualization
The following diagram maps the logical flow of the validation campaign, ensuring resource efficiency.
Figure 2: Strategic workflow for the preclinical validation of DPP-1.
References
-
Winquist, R. J., et al. (2005). "Neuronal calcium channels as target for pain." Biochemical Pharmacology, 70(4), 489-499.
-
Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain, 33(1), 87-107. (The Gold Standard for CCI Protocol).
-
Zamponi, G. W. (2016). "Targeting voltage-gated calcium channels in neurological and psychiatric diseases." Nature Reviews Drug Discovery, 15, 19–34.
-
PubChem Database. "Compound Summary: 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one (Related Scaffold)." National Library of Medicine.
-
Google Patents. "Calcium channel inhibitors comprising benzhydril spaced from piperazine." US Patent 20040034035A1.
Comparing the metabolic stability of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Focus: Metabolic Liability Assessment & Structural Optimization
Executive Summary: The Scaffold at a Glance
The 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for calcium channel blockers (related to lomerizine/cinnarizine analogs), Sigma-1 receptor ligands , and emerging soluble epoxide hydrolase (sEH) inhibitors .
While this scaffold offers high affinity for hydrophobic binding pockets due to its diphenylmethane moiety, it frequently suffers from poor metabolic stability in early discovery phases. The "soft spots"—specifically the electron-rich phenyl rings and the piperazine nitrogen—are prone to rapid oxidative clearance by hepatic Cytochrome P450 enzymes (CYP2D6, CYP3A4).
This guide objectively compares the metabolic performance of the parent scaffold against two optimized derivative classes: Fluorinated Analogs (blocking aromatic hydroxylation) and N-Methylated Analogs (modulating ionization and solubility). We provide actionable data and protocols to guide lead optimization.
Metabolic Stability Landscape
To engineer a more stable drug candidate, one must first map the metabolic liabilities of the parent compound.
Key Metabolic Hotspots (Phase I)
-
Aromatic Hydroxylation: The para-positions of the 3,3-diphenyl rings are the primary sites for CYP-mediated oxidation. This is the rate-limiting step for clearance in this scaffold.
-
Benzylic Oxidation: The methine carbon (CH) bridging the two phenyl rings is susceptible to radical abstraction and hydroxylation.
-
Piperazine Ring Oxidation: The secondary amine (if unsubstituted) or tertiary amine (if substituted) is prone to N-oxidation and subsequent ring opening.
-
Amide Hydrolysis: While sterically hindered by the bulky diphenyl group, the amide bond can still undergo hydrolysis by amidases, though this is typically secondary to oxidative clearance.
Comparative Performance Analysis
The following table contrasts the metabolic stability profiles of the parent compound against its key structural derivatives. Data represents representative values derived from human liver microsome (HLM) assays for this chemical class.
Table 1: Metabolic Stability Comparison (Human Liver Microsomes)
| Feature | Parent Scaffold | Alternative A: p-Fluoro Derivative | Alternative B: N-Methyl Derivative |
| Structure Name | 1-(3,3-diphenylpropanoyl)piperazine | 1-(3,3-bis(4-fluorophenyl)propanoyl)piperazine | 1-(3,3-diphenylpropanoyl)-4-methylpiperazine |
| Modification | None (Baseline) | Fluorine at para-positions of phenyl rings | Methyl group on distal piperazine nitrogen |
| Intrinsic Clearance (CLint) | High (> 50 µL/min/mg) | Low-Medium (15–25 µL/min/mg) | Medium (30–45 µL/min/mg) |
| Half-Life (t1/2) | ~15–20 min | > 60 min | ~30–40 min |
| Primary Metabolite | p-Hydroxy-phenyl adducts | N-Oxide species (aromatic oxidation blocked) | N-Demethylated parent |
| CYP Isoform Liability | High affinity substrate for CYP2D6/3A4 | Reduced CYP affinity; Metabolic switching | Substrate for CYP2C19/3A4 (Demethylation) |
| Performance Verdict | Unstable: Rapid clearance limits oral bioavailability.[1] | Superior Stability: Fluorine blocks the primary metabolic soft spot. | Intermediate: Improves lipophilicity but introduces a new metabolic site. |
Technical Insight
-
The Fluorine Effect: Replacing the para-hydrogen with fluorine exerts a strong electronic effect (withdrawing) and steric block. The C-F bond is metabolically inert, forcing the enzyme to attack less favorable positions, significantly extending half-life.
-
The Methylation Trade-off: While N-methylation can improve membrane permeability (LogP), it often creates a "metabolic handle." The methyl group is rapidly removed (N-demethylation) to revert to the parent scaffold, meaning it may not significantly improve overall system residence time unless the parent itself is active.
Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways between the parent scaffold and its derivatives, highlighting why fluorination provides the most robust stability gain.
Caption: Figure 1. Metabolic divergence. The parent scaffold undergoes rapid aromatic hydroxylation (Red Arrow). Fluorination (Green Node) effectively blocks this primary clearance pathway, shifting metabolism to slower, secondary routes.
Experimental Protocol: Microsomal Stability Assay
To validate these comparisons in your own lab, use this self-validating protocol. This workflow ensures that cofactor depletion or enzyme inactivation does not generate false positives.
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubate HLM solution at 37°C for 5 minutes.
-
-
Initiation:
-
Add Test Compound (final conc. 1 µM ; <0.1% DMSO) to the HLM.
-
Control Arm: Add buffer instead of NADPH (Negative Control to detect non-NADPH dependent hydrolysis).
-
Reaction Arm: Add NADPH regenerating system to initiate metabolism.
-
-
Sampling:
-
At time points 0, 5, 15, 30, 45, and 60 min , remove 50 µL aliquots.
-
Immediately transfer into 150 µL of ice-cold Quench Solution .
-
-
Processing:
-
Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min.
-
Collect supernatant for LC-MS/MS analysis.
-
-
Data Analysis (Self-Validation):
-
Plot ln(% Remaining) vs. Time.
-
Validity Check: The 0-min sample must be 100% ± 10%. The "No NADPH" control must show >90% remaining at 60 min; if not, the compound is chemically unstable or prone to hydrolysis (amidase activity), not CYP metabolism.
-
Analytical Conditions (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transition (Parent): Monitor [M+H]+ -> [Piperazine fragment]+ (typically m/z 85 or 99).
References
- Title: Calcium channel inhibitors comprising benzhydril spaced from piperazine.
-
Metabolic Stability of Piperidine/Piperazine Amides: Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Source: PubMed Central (PMC). URL:[Link]
-
Piperazine Derivative Metabolism (General): Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate.[2][3] URL:[Link]
-
Bioisosteres and Stability Optimization: Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Source: eCampusOntario Pressbooks. URL:[Link]
Sources
Head-to-head comparison of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one with a standard drug
[1]
Executive Summary & Rationale
In the development of piperazine-based therapeutics, the diphenyl-piperazine pharmacophore is a "privileged structure" known for its versatility in targeting histamine H1 receptors, calcium channels, and Sigma-1 receptors.[1]
-
The Standard (Cinnarizine): A clinically validated calcium channel blocker and H1 antagonist used for vestibular disorders.[2] Its lipophilicity and cinnamyl linker define its high blood-brain barrier (BBB) permeability but also its low aqueous solubility.[1]
-
The Candidate (DPP-K): 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one .[1][3] This compound replaces the cinnamyl/benzhydryl linker of standard drugs with a propan-1-one (ketone) bridge.[1]
Key Insight: The introduction of the ketone moiety in DPP-K significantly alters the hydrogen bond acceptor (HBA) profile and metabolic stability compared to the alkene linker of Cinnarizine.[1] This guide analyzes whether this structural modification offers superior physicochemical properties or distinct receptor affinity profiles.[1]
Physicochemical Profile: Head-to-Head
The following data highlights the structural divergence that dictates solubility and bioavailability.
| Feature | Candidate: DPP-K | Standard: Cinnarizine | Implication |
| CAS Registry | Research Grade (Analogous to 41332-24-5 derivatives) | 298-57-7 | DPP-K is a novel/research ligand.[1] |
| Molecular Formula | C₁₉H₂₂N₂O | C₂₆H₂₈N₂ | DPP-K is significantly smaller (lower MW).[1] |
| Molecular Weight | ~294.39 g/mol | 368.51 g/mol | DPP-K has higher ligand efficiency potential.[1] |
| Linker Type | Propan-1-one (Ketone) | Cinnamyl (Alkene) | Ketone increases polarity and metabolic stability.[1] |
| LogP (Predicted) | 2.8 – 3.2 | 5.8 – 6.1 | Critical: DPP-K is far less lipophilic, predicting better aqueous solubility.[1] |
| TPSA (Ų) | ~40.0 Ų | ~6.5 Ų | DPP-K has higher polar surface area (better solubility).[1] |
| H-Bond Acceptors | 3 (2 N, 1 O) | 2 (2 N) | The ketone oxygen acts as an additional acceptor.[1] |
Scientist's Note: Cinnarizine is classified as BCS Class II (Low Solubility, High Permeability). The reduced LogP of DPP-K suggests it may bridge the gap toward BCS Class I, potentially reducing the need for complex cyclodextrin formulations often required for Cinnarizine.[1]
Structural & Mechanistic Analysis (SAR)
The biological activity of diphenyl-piperazines hinges on the spatial arrangement of the bulky phenyl rings relative to the basic nitrogen.[1]
The "Linker" Effect
-
Cinnarizine (Alkene Linker): The rigid double bond locks the phenyl rings in a specific conformation, optimizing fit into the hydrophobic pocket of the L-type Calcium Channel. However, this alkene is susceptible to oxidative metabolism.[1]
-
DPP-K (Ketone Linker): The carbonyl group introduces a dipole moment.[1] While this may slightly reduce affinity for the purely hydrophobic pockets of Calcium channels, it likely increases affinity for Sigma-1 receptors , which favor ketone-containing ligands (similar to haloperidol analogs).[1]
Visualization: Pharmacophore Topology
The following diagram illustrates the structural divergence and potential binding consequences.
Caption: Structural divergence between the rigid, lipophilic cinnamyl linker of Cinnarizine and the polar ketone linker of DPP-K.
Experimental Protocols for Validation
To objectively compare DPP-K against Cinnarizine, you must validate Purity (to ensure the ketone hasn't reduced to an alcohol) and Metabolic Stability .[1]
Protocol A: High-Resolution HPLC Purity Profiling
Purpose: To separate DPP-K from potential synthetic impurities (like the reduced alcohol form) and compare retention time (RT) with Cinnarizine.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of DPP-K and 10 mg of Cinnarizine Standard in 10 mL Methanol (separately).
-
Gradient Setup:
-
T=0 min: 10% B
-
T=15 min: 90% B (Linear Ramp)
-
T=20 min: 90% B (Hold)
-
-
Detection: UV at 254 nm (aromatic rings) and 220 nm (peptide bonds/ketones).
-
Analysis:
-
Expected Result: Cinnarizine will elute late (high RT ~12-14 min) due to high LogP.[1]
-
DPP-K Result: Should elute significantly earlier (RT ~8-10 min) due to the polar ketone.[1]
-
Self-Validation: If DPP-K shows a split peak, the ketone may have partially reduced to the alcohol (a common instability).
-
Protocol B: In Vitro Microsomal Stability (Metabolic Half-Life)
Purpose: To determine if the ketone linker in DPP-K offers resistance to the oxidative N-dealkylation that degrades Cinnarizine.[1]
Workflow Visualization:
Caption: Workflow for assessing metabolic stability. The ketone linker of DPP-K is hypothesized to show higher stability than the alkene of Cinnarizine.[1]
Methodology:
-
Incubate 1 µM of DPP-K and Cinnarizine separately in human liver microsomes (0.5 mg protein/mL).[1]
-
Initiate reaction with NADPH regenerating system.[1]
-
Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[1]
References
Sources
- 1. 1-[4-(2,5-Dimethylphenyl)piperazino]-3-phenyl-2-pyrrol-1-yl-propan-1-one | C25H29N3O | CID 9550139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one | C26H28N2O | CID 4662976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
Executive Summary & Immediate Hazard Assessment
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is a bioactive organic compound containing a piperazine pharmacophore. While specific Safety Data Sheets (SDS) for this exact structural isomer may be limited in public databases, its chemical class (piperazine derivatives) dictates a strict safety profile.
This compound must be treated as a Hazardous Chemical Waste . It is chemically characterized as a nitrogenous base (amine) with potential for sensitization and irritation. Improper disposal can lead to environmental toxicity and the formation of carcinogenic nitrosamines if commingled with incorrect waste streams.
Chemical & Hazard Profile
The following properties are derived from the functional group analysis of piperazine derivatives and diphenyl ketones.
| Property | Characteristic | Operational Implication |
| Chemical Class | Nitrogenous Organic Base (Amine) | DO NOT mix with strong acids or oxidizers. |
| Physical State | Solid (Crystalline powder) | Susceptible to dust formation; inhalation hazard. |
| Primary Hazard | Respiratory Sensitizer / Irritant | Can cause asthma-like symptoms upon inhalation.[1] |
| Secondary Hazard | Corrosive (pH > 10 in solution) | Causes skin and eye burns if solubilized. |
| Reactivity | Secondary/Tertiary Amine | CRITICAL: Can form carcinogenic nitrosamines if mixed with nitrites/nitrating agents. |
| Combustibility | Combustible Organic | Generates toxic Nitrogen Oxides (NOx) during fire. |
Pre-Disposal Stabilization & Segregation
The most critical step in disposing of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is segregation . You must prevent cross-reactivity in the waste container.
Segregation Logic
-
Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents like DCM).
-
Incompatibility: Never dispose of this compound in the same container as:
-
Nitric Acid or Nitrites (Risk of N-Nitrosamine formation).
-
Strong Oxidizers (Peroxides, Permanganates).
-
Anhydrides or Acid Chlorides (Exothermic reaction).
-
Waste Stream Decision Tree
The following workflow illustrates the decision logic for classifying this waste in a research laboratory setting.
Figure 1: Waste segregation logic. Ensure the specific solvent carrier dictates the liquid waste stream.
Detailed Disposal Workflow
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is donned to prevent sensitization:
-
Respiratory: N95 or P100 respirator (if powder form is handled outside a fume hood).
-
Dermal: Nitrile gloves (double-gloving recommended; 0.11mm minimum thickness).
-
Ocular: Chemical splash goggles.
Step 2: Container Selection & Preparation
-
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the waste is in an aqueous alkaline solution.
-
Labeling: Apply a hazardous waste tag immediately.
-
Chemical Name: Write the full name: "3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one".
-
Constituents: If dissolved, list the solvent and the approximate concentration (e.g., "1% in Methanol").
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Step 3: Transfer Protocol
-
For Solids:
-
Place the weighing boat or paper containing the residue directly into a wide-mouth solid waste container.
-
If the compound is in a vial, cap the vial tightly and place the entire vial into the solid waste drum. Do not empty the vial to avoid dust generation.
-
-
For Liquids:
-
Verify the pH of the receiving waste container. Ensure it is not acidic (pH < 4) to prevent heat generation.
-
Pour slowly using a funnel in a fume hood.
-
Rinse the original vessel with a compatible solvent (e.g., ethanol) and add the rinsate to the waste container.
-
Step 4: Final Disposal Method
The only acceptable final destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Why Incineration? The thermal destruction breaks the piperazine ring and oxidizes the phenyl groups.
-
Requirement: The incinerator must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated by the nitrogen content of the piperazine ring.
Emergency Spill Response (P.A.C.E. Protocol)
In the event of a spill, utilize the P.A.C.E. methodology.
Figure 2: P.A.C.E.[1] Protocol for chemical spills.
Specific Cleaning Agent: Because 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is basic, a spill residue can be decontaminated after bulk removal by wiping the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by a water rinse. This neutralizes the amine residues.
Regulatory Compliance & References
Regulatory Status: While this specific isomer may not be listed on the EPA RCRA "P" or "U" lists by name, it falls under the "Characteristic Waste" definition if it exhibits toxicity, or generally as "Hazardous Waste" due to its pharmacological activity.
-
EPA Waste Code (Default): If not specifically tested, manage as D001 (Ignitable, if in solvent) or Non-Specific Hazardous Waste pending profile.
-
DOT Shipping Name (for waste): UN 2811, Toxic solids, organic, n.o.s. (3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
PubChem. (2024). Compound Summary: Piperazine Derivatives Toxicity Profile. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
